Product packaging for 3-Fluorocyclobutanamine(Cat. No.:CAS No. 1260670-54-9)

3-Fluorocyclobutanamine

Cat. No.: B3021965
CAS No.: 1260670-54-9
M. Wt: 89.11
InChI Key: APCSZMINSACNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Fluorocyclobutanamine is a useful research compound. Its molecular formula is C4H8FN and its molecular weight is 89.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8FN B3021965 3-Fluorocyclobutanamine CAS No. 1260670-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluorocyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN/c5-3-1-4(6)2-3/h3-4H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCSZMINSACNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705432, DTXSID601297210, DTXSID101309997
Record name 3-Fluorocyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanamine, 3-fluoro-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Fluorocyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260670-33-4, 1260670-54-9, 1234616-60-4
Record name 3-Fluorocyclobutanamine, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluorocyclobutanamine, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260670549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluorocyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutanamine, 3-fluoro-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Fluorocyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorocyclobutanamine, trans-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X99FNC2UU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Fluorocyclobutanamine, cis-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5P3VQT3J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Fluorocyclobutanamine: Pathways, Protocols, and Practical Considerations for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-fluorocyclobutanamine moiety is a highly sought-after structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The rigid, three-dimensional nature of the cyclobutane ring, combined with the unique electronic properties of the fluorine atom, offers a powerful tool for fine-tuning molecular architecture and function.[3][4] This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key transformations, and offer insights into potential challenges and troubleshooting strategies.

Introduction: The Strategic Value of the this compound Scaffold

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of contemporary drug discovery.[2][5] The this compound scaffold, in particular, presents a compelling combination of a conformationally restricted cyclobutane ring and a strategically placed fluorine atom. This unique arrangement can lead to improved metabolic stability by blocking potential sites of oxidation, and the high electronegativity of fluorine can influence the pKa of the neighboring amine, impacting its interaction with biological targets.[6] Consequently, efficient and stereocontrolled access to both cis and trans isomers of this compound is of paramount importance for the systematic exploration of structure-activity relationships (SAR) in drug development programs.

This guide will focus on two of the most prevalent and versatile synthetic approaches to this compound:

  • Pathway A: Synthesis commencing from 3-oxocyclobutanecarboxylic acid.

  • Pathway B: Synthesis via the reductive amination of 3-fluorocyclobutanone.

We will explore the nuances of each route, from the procurement or synthesis of starting materials to the critical fluorination and amination steps, and finally, the separation and characterization of the desired stereoisomers.

Pathway A: Synthesis from 3-Oxocyclobutanecarboxylic Acid

This pathway offers a robust and frequently utilized route to this compound, leveraging the commercially available or readily synthesized starting material, 3-oxocyclobutanecarboxylic acid.[7][8] The general strategy involves the transformation of the carboxylic acid to an amine, followed by fluorination of the ketone.

Synthesis of the Starting Material: 3-Oxocyclobutanecarboxylic Acid

While commercially available, 3-oxocyclobutanecarboxylic acid can also be synthesized through various methods. One common laboratory-scale preparation involves a multi-step sequence starting from acetone, bromine, and malononitrile.[8][9] Another approach involves the acidic decarboxylation of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid.[10][11]

Conversion of Carboxylic Acid to Amine

The transformation of the carboxylic acid moiety to an amine is a critical step. A common and effective method is the Curtius rearrangement. This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that can be hydrolyzed to the desired amine.

Fluorination of the Cyclobutanone Ring

The introduction of the fluorine atom is typically achieved through nucleophilic fluorination of the ketone. Deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or its less hazardous analogue, Deoxo-Fluor®, are commonly employed for this transformation. These reagents convert the carbonyl group into a gem-difluoride, which is not the desired product. Therefore, a more nuanced approach is required, often involving the reduction of the ketone to an alcohol, followed by nucleophilic fluorination.

The stereochemical outcome of the reduction of the 3-substituted cyclobutanone is a crucial consideration. Hydride reduction of 3-substituted cyclobutanones generally exhibits a high preference for the formation of the cis-alcohol, with the hydride attacking from the face opposite to the substituent at the 3-position.[12][13] This stereoselectivity can be further enhanced by employing sterically bulky hydride reagents and conducting the reaction at low temperatures.[12]

Experimental Protocol: Synthesis of cis-3-Fluorocyclobutanamine from 3-Oxocyclobutanecarboxylic Acid

Step 1: Synthesis of cis-3-Aminocyclobutanol

  • Protection of the amine: The amino group of 3-aminocyclobutanecarboxylic acid is first protected, for example, as a Boc-carbamate.

  • Reduction of the carboxylic acid: The protected amino acid is then reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as THF.

  • Reduction of the ketone: The resulting ketone is then stereoselectively reduced to the cis-alcohol. To a solution of the 3-(Boc-amino)cyclobutanone in anhydrous THF at -78 °C, add a solution of Lithium tri-tert-butoxyaluminum hydride (1.5 equivalents) in THF slowly. Stir the reaction at -78 °C and monitor by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium potassium tartrate.

Step 2: Fluorination of cis-3-(Boc-amino)cyclobutanol

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the cis-3-(Boc-amino)cyclobutanol in anhydrous dichloromethane (DCM).

  • Addition of Fluorinating Agent: Cool the solution to -78 °C and slowly add diethylaminosulfur trifluoride (DAST) (1.1 equivalents).

  • Reaction and Work-up: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield cis-N-Boc-3-fluorocyclobutanamine.

Step 3: Deprotection to yield cis-3-Fluorocyclobutanamine

  • Acidic Cleavage: Dissolve the purified cis-N-Boc-3-fluorocyclobutanamine in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.

  • Isolation: Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material. Remove the solvent under reduced pressure to yield the hydrochloride salt of cis-3-fluorocyclobutanamine.

Pathway B: Reductive Amination of 3-Fluorocyclobutanone

This pathway offers a more direct approach to this compound, provided that the starting material, 3-fluorocyclobutanone, is accessible. Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of amines from carbonyl compounds.[14][15]

Synthesis of the Starting Material: 3-Fluorocyclobutanone

The synthesis of 3-fluorocyclobutanone can be achieved from cyclobutanone.[16] A common method involves the α-fluorination of a cyclobutanone enolate or a related derivative.

The Reductive Amination Reaction

Reductive amination involves the initial formation of an imine or iminium ion from the reaction of 3-fluorocyclobutanone with an ammonia source (for a primary amine), followed by in situ reduction.[17] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the iminium ion in the presence of the starting ketone.[14][18]

The choice of ammonia source is critical. Using ammonia directly can be challenging due to its volatility. Ammonium acetate or ammonium chloride in the presence of a base are often used as more convenient alternatives.

Stereochemical Considerations

The stereochemical outcome of the reductive amination of 3-fluorocyclobutanone will result in a mixture of cis and trans isomers of this compound. The ratio of these isomers can be influenced by the reaction conditions and the reducing agent used. The separation of these diastereomers is a crucial subsequent step.

Experimental Protocol: Reductive Amination of 3-Fluorocyclobutanone
  • Reaction Setup: To a solution of 3-fluorocyclobutanone in methanol, add ammonium acetate (5-10 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction by adding an aqueous solution of HCl. Wash the aqueous layer with an organic solvent like ether to remove any unreacted ketone. Basify the aqueous layer with an aqueous solution of NaOH to a pH > 10 and extract the product with dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of cis- and trans-3-fluorocyclobutanamine.

Stereoisomer Separation and Characterization

For applications in drug discovery, the separation of the cis and trans diastereomers of this compound is essential. This is typically achieved using chromatographic techniques.

  • Flash Column Chromatography: Careful optimization of the solvent system for silica gel chromatography can often allow for the separation of the two isomers.

  • High-Performance Liquid Chromatography (HPLC): For more challenging separations or for obtaining highly pure isomers, preparative HPLC is a powerful tool. Chiral HPLC can be employed if a racemic mixture of a specific diastereomer needs to be resolved into its enantiomers.

The separated isomers must be thoroughly characterized to confirm their relative stereochemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, is invaluable for this purpose. Nuclear Overhauser Effect (NOE) experiments can be used to establish the spatial proximity of protons and thus determine the cis or trans relationship of the substituents on the cyclobutane ring.

Data Summary and Comparison

ParameterPathway A (from 3-Oxocyclobutanecarboxylic Acid)Pathway B (from 3-Fluorocyclobutanone)
Starting Material 3-Oxocyclobutanecarboxylic Acid3-Fluorocyclobutanone
Key Transformations Curtius Rearrangement, Stereoselective Reduction, Nucleophilic FluorinationReductive Amination
Stereocontrol Can be highly stereoselective for the cis isomer depending on the reduction step.[12]Typically yields a mixture of cis and trans isomers requiring separation.
Overall Yield Variable, typically moderate over multiple steps.Generally good for the reductive amination step.
Advantages Well-established route with good potential for stereocontrol.More direct and potentially fewer steps if the starting material is available.
Disadvantages Longer synthetic sequence.Requires synthesis of 3-fluorocyclobutanone; produces a mixture of stereoisomers.

Troubleshooting and Practical Considerations

IssuePotential CauseSuggested Solution
Low yield in fluorination with DAST Reagent degradation; incomplete reaction.Use a fresh bottle of DAST; ensure anhydrous conditions; consider increasing reaction time or temperature cautiously.[19]
Formation of elimination byproducts The hydroxyl group may not be a good leaving group; reaction conditions are too harsh.Convert the alcohol to a better leaving group (e.g., a sulfonate ester) before fluorination; use milder fluorinating agents or conditions.[19]
Poor separation of cis/trans isomers Similar polarities of the isomers.Optimize the solvent system for column chromatography; consider derivatization to alter polarity; utilize preparative HPLC.[20]
Incomplete reductive amination Inefficient imine formation; inactive reducing agent.Use a larger excess of the ammonia source; ensure the reducing agent is fresh; consider adding a dehydrating agent (e.g., molecular sieves) to drive imine formation.

Visualizing the Synthetic Pathways

Pathway A: From 3-Oxocyclobutanecarboxylic Acid```dot

digraph "Pathway_A" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

A [label="3-Oxocyclobutanecarboxylic Acid"]; B [label="3-(Boc-amino)cyclobutanone"]; C [label="cis-3-(Boc-amino)cyclobutanol"]; D [label="cis-N-Boc-3-fluorocyclobutanamine"]; E [label="cis-3-Fluorocyclobutanamine"];

A -> B [label=" Curtius\n Rearrangement\n (multi-step)"]; B -> C [label=" Stereoselective\n Reduction\n (e.g., LiAl(OtBu)3H)"]; C -> D [label=" Nucleophilic\n Fluorination\n (DAST)"]; D -> E [label=" Deprotection\n (HCI or TFA)"]; }

Caption: Reductive amination pathway to a mixture of cis- and trans-3-Fluorocyclobutanamine.

Conclusion

The synthesis of this compound presents a rewarding challenge for synthetic chemists, offering access to a valuable building block for the development of novel therapeutics. The two primary pathways detailed in this guide, starting from either 3-oxocyclobutanecarboxylic acid or 3-fluorocyclobutanone, each offer distinct advantages and challenges. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired stereochemical outcome, and the scale of the synthesis. A thorough understanding of the underlying reaction mechanisms, careful optimization of reaction conditions, and robust analytical characterization are paramount to achieving success in the synthesis of these important fluorinated scaffolds. As the demand for sophisticated and highly functionalized building blocks in drug discovery continues to grow, the development of even more efficient and stereoselective methods for the synthesis of this compound and its derivatives will undoubtedly remain an active area of research.

References

Introduction: The Strategic Value of Fluorinated Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluorocyclobutanamine

For Researchers, Scientists, and Drug Development Professionals

In modern medicinal chemistry, the pursuit of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Small, conformationally restricted carbocycles have emerged as powerful tools in this endeavor. The cyclobutane motif, in particular, offers a rigid scaffold that can improve potency and selectivity by locking in bioactive conformations.[1] When combined with fluorine, the most electronegative element, the utility of this scaffold is significantly enhanced. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity.[2][3]

This compound is a prime example of such a strategic building block. It merges the conformational rigidity of the cyclobutane ring with the potent electronic effects of fluorine. This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed exploration of the core physicochemical properties of this compound, offering both theoretical insights and practical, field-proven experimental methodologies for their determination. Understanding these properties is critical for any researcher aiming to incorporate this valuable moiety into next-generation therapeutics.

Molecular Structure and Stereoisomerism

The foundational properties of this compound stem directly from its structure. As a 1,3-disubstituted cyclobutane, it exists as two distinct diastereomers: cis and trans. This stereochemical difference is not trivial; it dictates the spatial relationship between the polar amine group and the electronegative fluorine atom, leading to significant differences in properties like lipophilicity.[4]

The cyclobutane ring itself is not planar but adopts a puckered conformation to relieve ring strain. This results in substituents occupying pseudo-axial and pseudo-equatorial positions, further influencing the molecule's three-dimensional shape and interaction with biological targets.

Caption: Chemical structures of cis and trans isomers.

Core Physicochemical Data Summary

For ease of reference, the fundamental physicochemical properties of this compound are summarized below. These values are the cornerstone for predictive modeling and experimental design in a drug discovery context.

PropertyValueSource
Molecular Formula C₄H₈FNPubChem[5]
Molecular Weight 89.11 g/mol PubChem[5]
IUPAC Name 3-fluorocyclobutan-1-aminePubChem[5]
pKa (amine) ~9.6 (estimated)¹ResearchGate[4]
logD at pH 7.4 (trans) -0.73ResearchGate[4]
logD at pH 7.4 (cis) -1.10ResearchGate[4]

¹Value is estimated based on the reported pKa of a similar fluorinated cyclobutylamine, which was found to be approximately 0.8 units lower than its non-fluorinated analog.[4]

Acidity and Basicity (pKa): The Ionization Constant

Causality Behind the Metric: The basicity of the primary amine, quantified by its pKa, is arguably one of its most critical properties. It dictates the molecule's charge state at physiological pH (~7.4). An amine's ability to exist in its protonated, cationic form is essential for aqueous solubility and the formation of ionic interactions with biological targets, such as the carboxylate residues in an enzyme's active site.

The Fluorine Effect: The defining feature of this compound is the powerful inductive electron-withdrawing effect of the fluorine atom. This effect propagates through the sigma bonds of the cyclobutane ring, pulling electron density away from the nitrogen atom. This delocalization of electron density stabilizes the conjugate acid (R-NH₃⁺), making it more acidic (a stronger acid) and thus lowering its pKa compared to the non-fluorinated parent compound, cyclobutanamine. Studies on analogous structures have shown that this fluorination strategy reduces the pKa by approximately 0.8 units, a significant modulation for drug design.[3][4]

Protocol for pKa Determination by Potentiometric Titration

This method remains the gold standard for its precision and reliability.[6] It involves monitoring pH changes as a titrant is added to the sample, allowing for the direct determination of the inflection point where pH = pKa.[7]

Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]

  • Sample Preparation: Prepare a solution of this compound hydrochloride at a known concentration (e.g., 1 mM) in deionized water.[8] To maintain constant ionic strength throughout the titration, add a background electrolyte like 0.15 M potassium chloride (KCl).[8]

  • Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a base.[8] Immerse the calibrated pH electrode and a magnetic stir bar.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[8]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[7][9] For higher accuracy, the first or second derivative of the curve can be plotted to pinpoint the equivalence point.

start Start calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) start->calibrate prepare Prepare 1 mM Sample in 0.15 M KCl calibrate->prepare purge Purge with N₂ to remove CO₂ prepare->purge titrate Titrate with 0.1 M NaOH in small increments purge->titrate record Record pH after each addition titrate->record Continue until past equivalence record->titrate Continue until past equivalence plot Plot pH vs. Volume record->plot analyze Determine Inflection Point (pKa = pH at 1/2 equiv. pt.) plot->analyze end End analyze->end start Start saturate Pre-saturate n-Octanol and pH 7.4 Buffer start->saturate add_cmpd Add Compound Stock to pre-saturated phases saturate->add_cmpd shake Shake Vigorously to Equilibrate add_cmpd->shake centrifuge Centrifuge for Phase Separation shake->centrifuge quantify Quantify Compound Conc. in each phase (LC-MS) centrifuge->quantify calculate Calculate logD = log(C_oct / C_aq) quantify->calculate end End calculate->end start Start add_excess Add Excess Solid Compound to Aqueous Buffer (pH 7.4) start->add_excess incubate Incubate with Agitation for 24h at 25°C add_excess->incubate filter Filter to Remove Undissolved Solid incubate->filter quantify Quantify Conc. of Dissolved Compound in Filtrate (HPLC) filter->quantify end End quantify->end

References

Introduction: The Emergence of Fluorinated Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluorocyclobutanamine for Researchers and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone for optimizing drug-like properties.[1] The unique electronic and steric attributes of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Within this context, small, conformationally restricted carbocycles like cyclobutane have gained significant traction as valuable bioisosteres for larger or more flexible moieties. The fusion of these two concepts—fluorination and small ring systems—has given rise to a class of powerful building blocks, among which this compound stands out as a particularly noteworthy scaffold for the development of novel therapeutics.

This guide provides a comprehensive technical overview of this compound, encompassing its chemical identity, synthesis, key physicochemical properties, and its burgeoning role in drug discovery.

Chemical Identity and Structure

This compound is a saturated carbocyclic amine characterized by a four-membered ring substituted with a fluorine atom and an amino group at the 1- and 3-positions. This substitution pattern can exist as two distinct diastereomers: cis and trans.

The fundamental properties of this compound are summarized below:

IdentifierValueSource
IUPAC Name 3-fluorocyclobutan-1-amine[2]
Molecular Formula C4H8FN[2]
Molecular Weight 89.11 g/mol [2]
Canonical SMILES C1C(CC1F)N[2]
CAS Number (Unspecified Stereochemistry) 1260670-33-4[2]
CAS Number (cis-isomer) 1260670-54-9[3]
CAS Number (cis-isomer HCl salt) 1408075-13-7[4][5][6]
CAS Number (trans-isomer HCl salt) 1408075-99-9[7][8]

The presence of two stereocenters gives rise to the cis and trans isomers, the distinct spatial arrangement of which can significantly impact their interaction with biological targets.

Figure 1: Chemical Structures of cis- and trans-3-Fluorocyclobutanamine

  • A) cis-3-Fluorocyclobutanamine

  • B) trans-3-Fluorocyclobutanamine

The relative stereochemistry of the fluorine and amine substituents on the cyclobutane ring defines the cis and trans isomers.

Synthesis of this compound Stereoisomers

A common synthetic approach to access the stereoisomers of this compound initiates from commercially available 3-oxocyclobutane carboxylic acid.[9] This multi-step synthesis allows for the controlled introduction of the fluorine and amine functionalities with defined stereochemistry.

Synthetic Workflow

The following diagram outlines a representative synthetic pathway:

G cluster_0 Synthesis of this compound start 3-Oxocyclobutane Carboxylic Acid step1 Esterification start->step1 step2 Grignard Reaction (e.g., MeMgCl) step1->step2 intermediate1 trans-3-Hydroxy-3-methyl- cyclobutanecarboxylate step2->intermediate1 step3 Deoxyfluorination (e.g., morpho-DAST) intermediate1->step3 intermediate2 Mixture of cis- and trans- 3-Fluoro-3-methyl- cyclobutanecarboxylates step3->intermediate2 step4 Chromatographic Separation intermediate2->step4 cis_isomer cis-Isomer step4->cis_isomer Separated trans_isomer trans-Isomer step4->trans_isomer Separated step5_cis Hydrogenolysis cis_isomer->step5_cis step5_trans Hydrogenolysis trans_isomer->step5_trans step6_cis Curtius Rearrangement step5_cis->step6_cis step7_cis Boc Deprotection step6_cis->step7_cis final_cis cis-3-Fluorocyclobutanamine Hydrochloride step7_cis->final_cis step6_trans Curtius Rearrangement step5_trans->step6_trans step7_trans Boc Deprotection step6_trans->step7_trans final_trans trans-3-Fluorocyclobutanamine Hydrochloride step7_trans->final_trans

Caption: A generalized synthetic pathway to cis- and trans-3-fluorocyclobutanamine.

Exemplary Experimental Protocol

The following is a generalized, multi-step protocol for the synthesis of this compound, based on established methodologies.[9]

Step 1: Esterification

  • 3-Oxocyclobutane carboxylic acid is converted to its corresponding ester (e.g., benzyl ester) to protect the carboxylic acid functionality.

Step 2: Grignard Reaction

  • The keto-ester is reacted with a Grignard reagent (e.g., methylmagnesium chloride) to introduce a tertiary alcohol. This reaction often proceeds with high diastereoselectivity.

Step 3: Deoxyfluorination

  • The tertiary alcohol is treated with a deoxyfluorinating agent, such as morpho-DAST, to replace the hydroxyl group with fluorine. This step may yield a mixture of diastereomers.

Step 4: Chromatographic Separation

  • The resulting mixture of cis and trans fluorinated esters is separated using column chromatography to isolate the pure diastereomers.

Step 5: Hydrogenolysis

  • For each separated isomer, the benzyl ester protecting group is removed via hydrogenolysis.

Step 6: Curtius Rearrangement

  • The resulting carboxylic acid is subjected to a Curtius rearrangement to convert the carboxylic acid into a protected amine (e.g., a Boc-protected amine).

Step 7: Deprotection

  • The Boc protecting group is removed under acidic conditions (e.g., using HCl in dioxane) to yield the final this compound hydrochloride salt.

Physicochemical Properties: The Impact of Fluorine

The introduction of a highly electronegative fluorine atom into the cyclobutane ring significantly alters the physicochemical properties of the parent amine.

PropertyObservationImplication for Drug Design
Basicity (pKa) The pKa of 3-fluorocyclobutylamines is lowered by approximately 0.8 units compared to their non-fluorinated analogs.[9]Reduced basicity can decrease off-target interactions with aminergic GPCRs and ion channels, and can improve oral absorption by reducing the likelihood of protonation in the gastrointestinal tract.
Lipophilicity (logP/logD) The trans-fluorinated isomers exhibit a notable increase in lipophilicity (ΔlogP ≈ 1) compared to the non-fluorinated parent compounds.[9] The effect on the cis isomers is less pronounced.Modulation of lipophilicity is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can enhance membrane permeability.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block in drug discovery, primarily due to the advantageous properties conferred by the fluorinated cyclobutane motif.

Key Advantages in Drug Design
  • Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, which can block metabolic "soft spots" in a drug candidate and increase its half-life.[1]

  • Conformational Rigidity: The cyclobutane ring provides a conformationally restricted scaffold, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.

  • Improved Pharmacokinetics: As discussed, the modulation of pKa and lipophilicity can lead to improved oral bioavailability and better tissue distribution.[1][9]

The strategic application of this building block is illustrated in the following diagram:

G cluster_0 Role of this compound in Drug Design cluster_1 Improved Properties parent Parent Molecule (e.g., with flexible alkyl chain) building_block This compound Scaffold parent->building_block Bioisosteric Replacement prop1 Increased Metabolic Stability building_block->prop1 prop2 Enhanced Binding Affinity & Selectivity building_block->prop2 prop3 Optimized ADME Profile (pKa, logP) building_block->prop3 outcome Improved Drug Candidate prop1->outcome prop2->outcome prop3->outcome

Caption: The role of this compound as a strategic building block in drug design.

Conclusion

This compound represents a powerful and versatile building block for modern drug discovery. Its unique combination of a conformationally restricted core and the modulating effects of a fluorine substituent provides medicinal chemists with a valuable tool to address common challenges in lead optimization, such as metabolic instability and suboptimal pharmacokinetic properties. The well-defined stereoisomers of this compound offer the potential for fine-tuning molecular interactions with biological targets, further enhancing its utility in the design of next-generation therapeutics. As the demand for novel chemical matter with improved drug-like properties continues to grow, the importance of scaffolds like this compound is set to increase.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Strategic Application of Fluorinated Cyclobutanamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties.[1][2] When combined with the conformationally constrained and metabolically robust cyclobutane ring, the resulting fluorinated cyclobutanamine motif presents a unique and highly valuable building block for drug discovery.[3][4][5] This guide provides an in-depth exploration of the discovery, synthetic evolution, and strategic application of fluorinated cyclobutanamines. We will delve into the causal-driven synthetic strategies that have enabled access to these complex structures, elucidate the profound impact of fluorination on their physicochemical properties, and showcase their successful application in the development of next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

Introduction: The Allure of Fluorine and the Four-Membered Ring

The confluence of two powerful concepts in medicinal chemistry—the use of fluorine to modulate molecular properties and the application of small, strained ring systems to enforce bioactive conformations—has given rise to the significant interest in fluorinated cyclobutanes.[4]

The Fluorine Factor: The introduction of fluorine, the most electronegative element, into a drug candidate can have a multitude of beneficial effects.[1][2] These include:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.[2]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic groups, such as amines, which can be crucial for optimizing target engagement and pharmacokinetic profiles.[6]

  • Increased Binding Affinity: Fluorine can participate in favorable intermolecular interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity.[7][8]

  • Altered Lipophilicity: The impact of fluorine on lipophilicity is context-dependent and can be strategically employed to fine-tune a molecule's solubility and permeability.[9]

  • Conformational Control: The judicious placement of fluorine can influence the conformational preferences of a molecule, pre-organizing it for optimal interaction with its biological target.[7][8]

The Cyclobutane Advantage: The cyclobutane ring, while less common than its five- and six-membered counterparts, offers a unique set of properties that are increasingly being exploited in drug design.[3][10]

  • Three-Dimensionality: The puckered nature of the cyclobutane ring provides a rigid, three-dimensional scaffold that can be used to orient substituents in well-defined spatial arrangements, which is critical for potent and selective target binding.[3]

  • Metabolic Robustness: The high ring strain of cyclobutanes makes them relatively inert to metabolic degradation.[3]

  • Novel Chemical Space: The incorporation of a cyclobutane motif allows for the exploration of novel chemical space, potentially leading to new intellectual property.

  • Bioisosteric Replacement: The cyclobutane ring can serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or larger cyclic systems, to improve pharmacological properties.[3][11]

The marriage of these two features in the form of fluorinated cyclobutanamines has created a class of building blocks with immense potential in drug discovery.

The Genesis of Fluorinated Cyclobutanamines: A Synthetic Odyssey

The synthesis of fluorinated cyclobutanamines has presented significant challenges to synthetic chemists. The inherent ring strain of the cyclobutane core, coupled with the unique reactivity of fluorine, has necessitated the development of innovative synthetic strategies. While a definitive "first" discovery is difficult to pinpoint in the early literature, the evolution of their synthesis can be traced through the development of key fluorination and cyclobutane-forming methodologies.

Early Approaches and Foundational Methodologies

Initial forays into the synthesis of these compounds likely relied on the fluorination of pre-formed cyclobutane precursors. These early methods often suffered from harsh reaction conditions, low yields, and a lack of stereocontrol.

A significant advancement came with the development of more reliable nucleophilic fluorination techniques. Reagents such as morpholinosulfur trifluoride (Morph-DAST) and tetramethylammonium fluoride (TMAF) have been instrumental in the preparation of monofluoromethyl and difluoromethyl substituted cyclobutanes.[6][12]

Modern Synthetic Strategies: A Toolkit for the Medicinal Chemist

Contemporary approaches to the synthesis of fluorinated cyclobutanamines can be broadly categorized into two main strategies: the fluorination of a pre-existing cyclobutane core and the construction of the cyclobutane ring from fluorinated precursors.

Strategy 1: Fluorination of Cyclobutane Precursors

This approach is particularly useful for late-stage fluorination and for accessing a variety of fluorinated motifs from a common intermediate.

  • Nucleophilic Fluorination: This remains a cornerstone of fluorinated cyclobutane synthesis. The substitution of a leaving group, such as a tosylate or a hydroxyl group, with a fluoride ion is a common method. The choice of fluorinating agent is critical and depends on the specific substrate and desired outcome.

  • Electrophilic Fluorination: The use of electrophilic fluorinating agents, such as Selectfluor®, allows for the direct introduction of fluorine onto electron-rich cyclobutane systems. This method can be particularly useful for the synthesis of compounds that are not accessible through nucleophilic routes.

Strategy 2: Cycloaddition Reactions with Fluorinated Building Blocks

The [2+2] cycloaddition reaction is a powerful tool for the construction of the cyclobutane ring.[13] By using fluorinated alkenes as reaction partners, a wide variety of fluorinated cyclobutanes can be accessed.

  • Thermal and Photochemical [2+2] Cycloadditions: These classic methods have been employed for the synthesis of a range of fluorinated cyclobutanes. However, they can sometimes suffer from a lack of regioselectivity and stereoselectivity.

  • Transition-Metal Catalyzed [2+2] Cycloadditions: More recent advances have focused on the use of transition metal catalysts to promote [2+2] cycloaddition reactions with high levels of control over the stereochemical outcome.

Asymmetric Synthesis: The Quest for Enantiopure Compounds

For applications in drug discovery, the synthesis of enantiomerically pure fluorinated cyclobutanamines is often essential. Recent research has focused on the development of asymmetric methods, such as rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes, to produce chiral fluorinated cyclobutane derivatives with excellent regio- and enantioselectivity.[14]

The Physicochemical Impact of Fluorination on Cyclobutanamines

The introduction of fluorine into the cyclobutanamine scaffold has a profound and predictable impact on its physicochemical properties. A thorough understanding of these effects is crucial for the rational design of drug candidates.

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly reduces the basicity (lowers the pKa) of the cyclobutanamine nitrogen. The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the amine group. For instance, the pKa of amines can be reduced by up to three units with the introduction of fluorine.[6] This modulation of pKa can be a critical design element in drug discovery, as it can influence a compound's solubility, cell permeability, and target binding affinity.

CompoundpKa
Cyclobutanamine~10.5
cis-3-Fluorocyclobutanamine~9.5
trans-3-Fluorocyclobutanamine~9.3
3,3-Difluorocyclobutanamine~7.5

Note: These are approximate values and can vary depending on the specific substitution pattern and measurement conditions.

Impact on Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more nuanced than its effect on pKa. While the replacement of a hydrogen atom with a fluorine atom generally increases lipophilicity, the overall impact on the molecule's LogP is dependent on the specific structural context. In some cases, particularly with multiple fluorine substituents, intramolecular interactions can lead to a decrease in lipophilicity compared to what might be expected.[9]

Experimental Protocols: A Practical Guide

To provide a practical context for the synthesis of these valuable building blocks, the following section details a representative experimental protocol for the synthesis of a fluorinated cyclobutanamine derivative.

Synthesis of cis- and trans-3-(Trifluoromethyl)cyclobutanamine

This protocol is adapted from methodologies described in the literature and illustrates a common approach involving the resolution of a racemic carboxylic acid intermediate followed by functional group manipulation.[12]

Step 1: Synthesis of 3-(Trifluoromethyl)cyclobutanecarboxylic Acid

A mixture of commercially available 3-oxocyclobutanecarboxylic acid and a suitable trifluoromethylating reagent (e.g., TMSCF3) in an appropriate solvent (e.g., THF) is treated with a fluoride source (e.g., TBAF) at low temperature. The reaction is carefully monitored by TLC or LC-MS until completion. Following an aqueous workup and extraction, the crude product is purified by column chromatography to yield 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid. Subsequent dehydration and reduction steps (not detailed here for brevity) afford a mixture of cis- and trans-3-(trifluoromethyl)cyclobutanecarboxylic acid.

Step 2: Resolution of Diastereomers

The diastereomeric mixture of carboxylic acids can often be separated by fractional crystallization or by chiral chromatography. Alternatively, resolution can be achieved by forming diastereomeric salts with a chiral amine, followed by separation and liberation of the individual carboxylic acid isomers.

Step 3: Conversion to Amines

Each separated carboxylic acid isomer is then converted to the corresponding amine. A common method is the Curtius rearrangement. The carboxylic acid is first converted to an acyl azide, typically by treatment with diphenylphosphoryl azide (DPPA) in the presence of a base (e.g., triethylamine). The acyl azide is then heated in the presence of an alcohol (e.g., tert-butanol) to form a carbamate intermediate. Finally, deprotection of the carbamate with a strong acid (e.g., trifluoroacetic acid) yields the desired cis- or trans-3-(trifluoromethyl)cyclobutanamine.

Visualization of Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams have been generated.

Workflow for the Synthesis of Fluorinated Cyclobutanamines

G cluster_0 Strategy 1: Fluorination of Cyclobutane Precursors cluster_1 Strategy 2: Cycloaddition with Fluorinated Building Blocks A Cyclobutane Precursor (e.g., alcohol, ketone) B Nucleophilic or Electrophilic Fluorination A->B C Fluorinated Cyclobutane B->C D Functional Group Interconversion C->D E Fluorinated Cyclobutanamine D->E F Fluorinated Alkene H [2+2] Cycloaddition F->H G Alkene G->H I Fluorinated Cyclobutane H->I J Functional Group Manipulation I->J K Fluorinated Cyclobutanamine J->K

Caption: Synthetic strategies for accessing fluorinated cyclobutanamines.

Impact of Fluorination on Physicochemical Properties

G A Fluorination of Cyclobutanamine B Decreased Basicity (Lower pKa) A->B Electron-withdrawing effect C Altered Lipophilicity (LogP) A->C Context-dependent D Enhanced Metabolic Stability A->D Strong C-F bond E Improved Target Binding A->E Favorable interactions

Caption: Key property modulations via fluorination.

Conclusion and Future Perspectives

The discovery and development of synthetic routes to fluorinated cyclobutanamines have provided medicinal chemists with a powerful set of tools to address some of the most pressing challenges in drug discovery. The unique combination of conformational rigidity, metabolic stability, and the ability to fine-tune physicochemical properties makes this scaffold a truly privileged motif. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, and as new and more efficient synthetic methodologies are developed, we can expect to see the increasing application of fluorinated cyclobutanamines in the design of innovative and effective new medicines. The continued exploration of this fascinating area of chemical space holds immense promise for the future of drug discovery.

References

Spectroscopic Characterization of 3-Fluorocyclobutanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluorocyclobutanamine is a fascinating and increasingly important structural motif in medicinal chemistry and drug development. The incorporation of a fluorine atom onto the cyclobutane ring, a strained four-membered carbocycle, imparts unique conformational constraints and electronic properties. These characteristics can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of the spectroscopic properties of this amine is paramount for its unambiguous identification, purity assessment, and for elucidating its role in the broader molecular context of novel therapeutics.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content herein is curated for researchers, scientists, and drug development professionals, offering not just the spectral data but also the underlying scientific principles and experimental considerations for its accurate interpretation.

Molecular Structure and Isomerism

This compound can exist as two diastereomers: cis and trans. The relative orientation of the fluorine and amine substituents on the cyclobutane ring significantly impacts the molecule's symmetry and, consequently, its spectroscopic signatures. This guide will consider the predicted spectral features for both isomers where relevant.

Caption: Cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex due to the conformational puckering of the cyclobutane ring and the presence of diastereotopic protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H1 (CH-NH₂)~3.5 - 4.0m
H2, H4 (CH₂)~2.0 - 2.8m
H3 (CH-F)~4.8 - 5.4dddd (doublet of doublets of doublets of doublets)J(H,F) ≈ 45-55 (geminal), J(H,H)
NH₂~1.5 - 2.5br s

Interpretation and Rationale:

  • CH-NH₂ (H1): The proton attached to the carbon bearing the amino group is expected to be in the range of 3.5-4.0 ppm due to the deshielding effect of the nitrogen atom.

  • CH₂ (H2, H4): The methylene protons are diastereotopic and will appear as complex multiplets in the aliphatic region (2.0-2.8 ppm).

  • CH-F (H3): The proton on the carbon attached to the fluorine atom will be significantly deshielded and will exhibit a large geminal coupling to the fluorine atom (¹⁹F has a spin of 1/2), resulting in a complex multiplet.

  • NH₂: The amine protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, particularly with proton decoupling, provides a clear picture of the carbon skeleton. The presence of fluorine introduces characteristic C-F couplings.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (¹J(C,F), Hz)
C1 (CH-NH₂)~45 - 55d~15-25
C2, C4 (CH₂)~30 - 40d~15-25
C3 (CH-F)~85 - 95d~180-220

Interpretation and Rationale:

  • CH-NH₂ (C1): The carbon attached to the nitrogen will resonate at approximately 45-55 ppm. It will appear as a doublet due to coupling with the fluorine atom three bonds away (³J(C,F)).

  • CH₂ (C2, C4): The methylene carbons will appear in the aliphatic region. They will also be split into doublets due to two-bond coupling with the fluorine atom (²J(C,F)).

  • CH-F (C3): The carbon directly bonded to the fluorine atom will be significantly deshielded, appearing at a much higher chemical shift (85-95 ppm). The signal will be a doublet with a very large one-bond C-F coupling constant (¹J(C,F)), which is a hallmark of a C-F bond.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretching (primary amine)
2980 - 2850Medium-StrongC-H stretching (aliphatic)
1650 - 1580MediumN-H bending (scissoring)
1470 - 1430MediumCH₂ bending
1150 - 1000StrongC-F stretching
~850MediumN-H wagging

Interpretation and Rationale:

  • N-H Stretching: The presence of a primary amine will give rise to two characteristic, moderately broad bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[2][3]

  • C-H Stretching: The aliphatic C-H stretches from the cyclobutane ring will appear in the 2980-2850 cm⁻¹ range.

  • N-H Bending: The N-H scissoring vibration is expected in the 1650-1580 cm⁻¹ region.

  • C-F Stretching: A strong absorption band in the 1150-1000 cm⁻¹ region is indicative of the C-F stretching vibration, a key diagnostic peak for this molecule.

  • N-H Wagging: A broader absorption around 850 cm⁻¹ can often be attributed to the out-of-plane N-H wagging of the primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

Predicted Fragmentation Pattern (Electron Ionization - EI)

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 89, corresponding to the molecular weight of C₄H₈FN. Due to the nitrogen rule, an odd molecular weight is expected for a compound with one nitrogen atom.

  • Key Fragment Ions:

    • m/z = 72 (M-17): Loss of an ammonia molecule (NH₃) is a common fragmentation pathway for primary amines.

    • m/z = 70 (M-19): Loss of a fluorine radical.

    • m/z = 60: This fragment could arise from the cleavage of the cyclobutane ring.

    • m/z = 43: A common fragment corresponding to [C₃H₇]⁺ or [C₂H₅N]⁺.

    • m/z = 30: A characteristic peak for primary amines, corresponding to [CH₂NH₂]⁺.

G M [C₄H₈FN]⁺ m/z = 89 F1 [C₄H₅F]⁺ m/z = 72 M->F1 -NH₃ F2 [C₄H₈N]⁺ m/z = 70 M->F2 -F• F3 [C₃H₆N]⁺ m/z = 56 M->F3 -HF, -H• F4 [CH₂NH₂]⁺ m/z = 30 M->F4 Ring Cleavage

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Experimental Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on a 100 MHz NMR spectrometer. A 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) are recommended to achieve an adequate signal-to-noise ratio.

IR Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (EI):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Analysis: Scan a mass range of m/z 10-200 to detect the molecular ion and significant fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of this compound. The combination of ¹H and ¹³C NMR, with attention to C-F coupling, allows for unambiguous structural assignment. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides molecular weight and fragmentation information. This guide serves as a valuable resource for scientists working with this important fluorinated building block, facilitating its identification and use in the advancement of chemical and pharmaceutical research.

References

Quantum Chemical Calculations for 3-Fluorocyclobutanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of quantum chemical calculations as applied to 3-Fluorocyclobutanamine, a molecule of interest in contemporary drug discovery. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for molecular design and optimization. We will delve into the theoretical underpinnings and practical applications of these calculations, offering a robust framework for understanding the molecule's behavior at a quantum level.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted cyclobutane derivative that has garnered attention in medicinal chemistry due to the unique properties conferred by the fluorinated cyclobutyl motif. The cyclobutane ring, a four-membered aliphatic structure, is known for its puckered conformation, which influences the spatial arrangement of its substituents.[1][2] The introduction of a fluorine atom, a bioisostere for hydrogen, can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The amine group provides a key site for further chemical modification and interaction with biological systems.

This guide will focus on the two primary stereoisomers of this compound: cis-3-Fluorocyclobutanamine and trans-3-Fluorocyclobutanamine.[3][4][5] Understanding the distinct conformational preferences and electronic properties of these isomers is paramount for rational drug design, as these differences can translate into significant variations in biological activity.

Part 1: Foundational Concepts in Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which to examine the electronic structure and properties of molecules. By solving the Schrödinger equation, or approximations thereof, we can gain insights into molecular geometries, energies, and a host of other properties that are often difficult or impossible to measure experimentally.

The Importance of Conformational Analysis

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain.[1][2] This puckering creates two distinct positions for substituents: axial and equatorial. For this compound, the relative orientation of the fluorine and amine groups (cis or trans) will dictate the accessible conformations and their relative energies.

A thorough conformational analysis is the essential first step in any quantum chemical study. This involves identifying all low-energy conformers of both the cis and trans isomers. Computational methods, such as Density Functional Theory (DFT), are well-suited for this task.[6][7]

Experimental Protocol: Conformational Search

  • Initial Structure Generation: Build the 3D structures of both cis- and trans-3-Fluorocyclobutanamine using a molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search Algorithm: Employ a systematic or stochastic conformational search method. A common approach is to use a molecular mechanics force field (e.g., MMFF94) to rapidly generate a diverse set of initial conformers.

  • Geometry Optimization: Each generated conformer is then subjected to geometry optimization using a quantum mechanical method. A cost-effective approach is to use a semi-empirical method (e.g., PM7) or a small basis set DFT calculation (e.g., B3LYP/3-21G).

  • Energy Refinement: The unique, low-energy conformers identified in the previous step are then re-optimized at a higher level of theory (e.g., B3LYP/6-31G(d)) to obtain more accurate geometries and relative energies.

  • Vibrational Frequency Analysis: A frequency calculation should be performed on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This analysis also provides the zero-point vibrational energy (ZPVE), which should be included when comparing the relative stabilities of conformers.

Diagram: Conformational Analysis Workflow

G cluster_workflow Conformational Analysis Workflow start Generate Initial 3D Structures (cis & trans isomers) conf_search Perform Conformational Search (e.g., Molecular Mechanics) start->conf_search geom_opt_low Geometry Optimization (Low Level Theory, e.g., PM7 or B3LYP/3-21G) conf_search->geom_opt_low filter_unique Filter for Unique, Low-Energy Conformers geom_opt_low->filter_unique geom_opt_high Geometry Optimization (High Level Theory, e.g., B3LYP/6-31G(d)) filter_unique->geom_opt_high freq_analysis Vibrational Frequency Analysis (Confirm Minima & Obtain ZPVE) geom_opt_high->freq_analysis end Ranked Conformational Energies freq_analysis->end

Caption: Workflow for identifying stable conformers of this compound.

Part 2: In-Depth Analysis of Electronic Properties

Once the stable conformers are identified, a range of quantum chemical calculations can be performed to elucidate their electronic properties. These properties are crucial for understanding intermolecular interactions, reactivity, and potential for binding to a biological target.

Molecular Orbitals and Energy Landscapes

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

Table 1: Calculated Electronic Properties of this compound Isomers (Illustrative Data)

Propertycis-3-Fluorocyclobutanaminetrans-3-Fluorocyclobutanamine
HOMO Energy (eV) -9.5-9.7
LUMO Energy (eV) 1.21.1
HOMO-LUMO Gap (eV) 10.710.8
Dipole Moment (Debye) 2.51.8

Note: These are hypothetical values for illustrative purposes. Actual values will depend on the level of theory and basis set used.

Electrostatic Potential Maps

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It highlights regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP map can reveal the influence of the electronegative fluorine atom and the lone pair of electrons on the nitrogen atom.

Experimental Protocol: Calculation of Electronic Properties

  • Input Structure: Use the optimized geometry of the lowest energy conformer for each isomer.

  • Choice of Method and Basis Set: A widely used and reliable combination for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set. This provides a good balance between accuracy and computational cost.

  • Calculation Type: Perform a single-point energy calculation.

  • Property Analysis: Request the calculation of molecular orbitals (HOMO, LUMO), Mulliken or Natural Bond Orbital (NBO) population analysis for atomic charges, and the generation of the electrostatic potential map.

  • Software: Common software packages for these calculations include Gaussian, ORCA, and Spartan.[8]

Part 3: Application in Drug Development

The insights gained from quantum chemical calculations can be directly applied to various stages of the drug development process.

Rationalizing Structure-Activity Relationships (SAR)

By correlating calculated properties with experimentally observed biological activity, researchers can develop a deeper understanding of the structure-activity relationship. For example, a higher dipole moment in one isomer might lead to stronger interactions with a polar binding pocket in a target protein.

Guiding Molecular Design and Optimization

Quantum chemical calculations can be used to predict the effects of chemical modifications on a molecule's properties. This allows for the in silico screening of virtual compounds, prioritizing the synthesis of those with the most promising profiles. For instance, calculations can predict how the addition of a substituent will alter the HOMO-LUMO gap or the electrostatic potential, thereby influencing reactivity and binding.

Parameterization for Molecular Dynamics Simulations

The atomic charges and force field parameters derived from quantum chemical calculations are essential for performing accurate molecular dynamics (MD) simulations. MD simulations can provide insights into the dynamic behavior of a ligand within a protein binding site, offering a more complete picture of the binding process.

Diagram: Role of Quantum Chemistry in Drug Discovery

G cluster_drug_discovery Quantum Chemistry in the Drug Discovery Pipeline qc_calcs Quantum Chemical Calculations (e.g., DFT on this compound) mol_props Molecular Properties (Geometry, Energies, Orbitals, ESP) qc_calcs->mol_props sar Structure-Activity Relationship (SAR) Elucidation mol_props->sar mol_design Rational Molecular Design & Optimization mol_props->mol_design md_params Parameterization for Molecular Dynamics (MD) mol_props->md_params sar->mol_design synthesis Prioritized Synthesis mol_design->synthesis md_params->mol_design testing Biological Testing synthesis->testing

Caption: Integration of quantum chemical calculations into the drug discovery workflow.

Conclusion

Quantum chemical calculations offer a powerful and versatile toolkit for the in-depth characterization of drug candidates like this compound. By providing a detailed understanding of the conformational preferences and electronic properties of its stereoisomers, these computational methods enable a more rational and efficient approach to drug design and development. The integration of these techniques into the modern drug discovery pipeline is essential for accelerating the identification of novel and effective therapeutics.

References

An In-depth Technical Guide to Elucidating the Potential Biological Activity of 3-Fluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of the novel building block, 3-Fluorocyclobutanamine. This document moves beyond a standard protocol, offering a strategic, field-proven approach to systematically characterize a new chemical entity, grounded in the principles of modern medicinal chemistry and preclinical drug discovery.

Executive Summary: The Rationale for Investigation

The confluence of a strained cyclobutane ring and a strategically placed fluorine atom makes this compound a compelling candidate for biological screening. The cyclobutane motif is increasingly utilized in medicinal chemistry to confer conformational rigidity, enhance metabolic stability, and provide unique vectors for pharmacophore presentation.[1][2] Fluorination is a well-established strategy to modulate key drug-like properties, including metabolic stability, lipophilicity, and basicity (pKa).[3] The primary amine group offers a versatile handle for interaction with a multitude of biological targets, particularly those with anionic residues in their binding pockets, such as G-protein coupled receptors (GPCRs), ion channels, and certain enzymes.[4][5]

This guide outlines a multi-tiered screening cascade designed to efficiently probe the biological potential of this compound, starting with fundamental physicochemical characterization and progressing through in silico modeling, in vitro ADME/Tox profiling, and targeted primary and secondary biological assays. The causality behind each experimental choice is explained to provide a robust, self-validating system for hit identification and characterization.

Physicochemical Characterization: The Foundation of Biological Potential

Understanding the inherent properties of this compound is a prerequisite for designing meaningful biological assays and interpreting their results. Key parameters are summarized in Table 1.

PropertyValue/ObservationSignificance in Drug DiscoverySource
Molecular Weight 89.11 g/mol Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[6]
pKa Lowered by ~0.8 units compared to non-fluorinated analogThe electron-withdrawing fluorine atom reduces the basicity of the amine. This can impact the ionization state at physiological pH, influencing receptor interactions and membrane permeability.[3]
logD (pH 7.4) Dependent on stereochemistry (trans isomers are more lipophilic)Fluorination generally increases lipophilicity. The logD value is critical for predicting membrane permeability, solubility, and potential for non-specific binding.[3]
Stereochemistry Exists as cis and trans isomersThe spatial arrangement of the fluorine and amine groups will dictate how the molecule can interact with chiral biological targets. Stereoisomers may exhibit different biological activities and pharmacokinetic profiles.[3]

The reduced pKa is a particularly noteworthy feature. A lower pKa means that at physiological pH (7.4), a smaller fraction of the amine groups will be protonated compared to its non-fluorinated counterpart. This can enhance blood-brain barrier penetration but may alter interactions with targets that rely on a charged amine for binding.

A Multi-Tiered Screening Cascade for Biological Activity Assessment

A logical and resource-efficient approach to screening a novel compound involves a tiered strategy, or a "screening cascade."[7][8][9] This ensures that fundamental properties are assessed before committing to more complex and resource-intensive biological assays.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Primary Biological Screening cluster_2 Tier 3: Hit Confirmation & Secondary Assays in_silico In Silico Prediction (PASS, SwissTargetPrediction) adme_tox In Vitro ADME/Tox (Cytotoxicity, Metabolic Stability) in_silico->adme_tox Prioritize assays primary_screen Broad Target Class Screening (e.g., GPCR Panel) adme_tox->primary_screen Proceed if favorable profile hit_confirm Dose-Response Analysis primary_screen->hit_confirm Identify 'Hits' secondary_assay Mechanism of Action Studies (e.g., Radioligand Binding) hit_confirm->secondary_assay

Figure 1: A proposed multi-tiered screening cascade for this compound.

Tier 1: Foundational Assessment

Before embarking on wet-lab experiments, computational tools can provide valuable, hypothesis-generating predictions.

  • Rationale: In silico methods leverage vast databases of known compound structures and their biological activities to predict the likely activities of a new molecule.[10][11] This allows for a more targeted initial screening effort.

  • Recommended Tools:

    • PASS (Prediction of Activity Spectra for Substances): Predicts a wide range of pharmacological effects and mechanisms of action based on structural formula.[12]

    • SwissTargetPrediction: Predicts the most probable protein targets of a small molecule.

  • Expected Output: A list of potential biological activities with associated probabilities (Pa > Pi). For a small amine like this compound, predictions may include activity at neurotransmitter transporters (for dopamine, serotonin, norepinephrine), GPCRs, or ion channels.[4][13]

A compound must have a suitable safety and pharmacokinetic profile to be a viable drug candidate. Early assessment of these properties is crucial.[7]

A. Cytotoxicity Assessment (MTT Assay)

  • Causality: The MTT assay is a rapid, colorimetric method to assess a compound's effect on cell metabolic activity, which is a proxy for cell viability and proliferation.[14][15][16] Identifying cytotoxicity early prevents wasted resources on compounds that are non-specifically toxic.

  • Protocol: MTT Assay for General Cytotoxicity

    • Cell Seeding: Seed a panel of representative cell lines (e.g., HEK293 for human embryonic kidney, HepG2 for human liver) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[17]

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

    • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

B. Metabolic Stability Assessment (Microsomal Stability Assay)

  • Causality: This assay determines how quickly a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[18][19] High metabolic instability can lead to poor in vivo efficacy. The fluorination of this compound is expected to enhance its metabolic stability.

  • Protocol: In Vitro Liver Microsomal Stability Assay

    • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (human or other species of interest) in a phosphate buffer (pH 7.4). Prepare an NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[18][20]

    • Reaction Initiation: Pre-warm the microsomal solution and a solution of this compound (typically 1 µM final concentration) at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.[20]

    • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an ice-cold solvent like acetonitrile, which also precipitates the proteins.[21] Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

    • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

    • LC-MS/MS Analysis: Analyze the supernatant by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of this compound at each time point.

    • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[19][21]

Tier 2: Primary Biological Screening

Based on the in silico predictions and the structural features of this compound (a primary amine), a broad screening panel against target classes known to interact with such moieties is the most logical next step.

  • Causality: Rather than focusing on a single, speculative target, screening against a panel of related targets (e.g., a family of receptors) increases the probability of finding a hit and can provide early insights into selectivity.

  • Recommended Primary Screen: A commercial GPCR screening panel (e.g., Eurofins' SafetyScreen44 or a similar service). These panels typically use radioligand binding assays to assess the ability of a test compound to displace a known ligand from a large number of different GPCRs.

  • Experimental Workflow:

G compound This compound (Test Compound) incubate Incubation (Compound + Radioligand + Membranes) compound->incubate radioligand Radiolabeled Ligand radioligand->incubate receptor GPCR-expressing Membranes receptor->incubate filter Vacuum Filtration (Separates bound from free radioligand) incubate->filter count Scintillation Counting (Measures bound radioactivity) filter->count analyze Data Analysis (% Displacement) count->analyze

Figure 2: Workflow for a primary GPCR radioligand binding screen.

  • Interpretation: A "hit" is typically defined as a compound that causes >50% displacement of the radioligand at a single, high concentration (e.g., 10 µM). Hits from this screen will identify which specific GPCRs this compound may be interacting with.

Tier 3: Hit Confirmation and Secondary Assays

Any hits identified in the primary screen must be validated and further characterized.

A. Dose-Response Analysis

  • Causality: The primary screen is conducted at a single concentration. A dose-response experiment is necessary to confirm the activity, determine the potency (IC50 or Ki) of the compound, and ensure the observed effect is not an artifact.

  • Protocol: This involves repeating the binding assay for the specific "hit" GPCR, but with a range of concentrations of this compound (e.g., from 1 nM to 30 µM). The data is then plotted to generate a sigmoidal curve from which the IC50 (the concentration that displaces 50% of the radioligand) can be calculated. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

B. Mechanism of Action Studies (Secondary Assays)

  • Causality: A binding assay confirms interaction but does not reveal the functional consequence (e.g., agonist, antagonist, or inverse agonist). Functional assays are required to determine the mechanism of action.

  • Recommended Secondary Assay (Example for a Gs-coupled GPCR): A cAMP (cyclic adenosine monophosphate) assay.

  • Protocol: cAMP Functional Assay

    • Cell Culture: Use a cell line engineered to overexpress the target GPCR.

    • Agonist Mode: Treat the cells with varying concentrations of this compound and measure the production of cAMP. An increase in cAMP would indicate agonist activity.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound, then stimulate them with a known agonist for the receptor at its EC50 concentration. A decrease in the agonist-stimulated cAMP production would indicate antagonist activity.

    • Detection: Measure cAMP levels using a commercially available kit (e.g., a HTRF or ELISA-based assay).

    • Data Analysis: Plot the results as dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion and Future Directions

This in-depth technical guide provides a robust, logical, and experimentally validated pathway for the initial biological characterization of this compound. By systematically evaluating its physicochemical properties, ADME/Tox profile, and activity against broad target classes, researchers can efficiently identify and validate potential biological activities. The tiered approach ensures that resources are allocated effectively, with each stage building upon the last to create a comprehensive data package.

A positive outcome from this screening cascade—the identification of a potent and selective interaction with a specific biological target—would position this compound as a valuable lead compound or a privileged scaffold for further medicinal chemistry optimization. Subsequent efforts would focus on structure-activity relationship (SAR) studies to improve potency and selectivity, and in vivo studies to establish efficacy in relevant disease models.

References

The Strategic Incorporation of 3-Fluorocyclobutanamine Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-fluorocyclobutanamine scaffold has emerged as a privileged motif in medicinal chemistry, offering a unique combination of structural rigidity, three-dimensionality, and advantageous physicochemical properties conferred by the strategic placement of a fluorine atom. This guide provides an in-depth technical exploration of this compound derivatives and their analogues, from rational design and synthesis to their impact on pharmacokinetic profiles and target engagement. We will delve into stereoselective synthetic strategies, the nuanced effects of fluorination on key drug-like properties, and the application of these building blocks in the development of novel therapeutics, supported by detailed protocols and case studies.

The Rationale for Fluorinated Cyclobutanes in Drug Design

The confluence of two powerful concepts in medicinal chemistry—the use of small, strained rings and the strategic application of fluorine—underpins the value of the this compound core.

  • The Cyclobutane Scaffold: Escaping Flatland : In an era where escaping the "flatland" of aromatic and heteroaromatic rings is a key objective in drug design, the cyclobutane ring offers a rigid, puckered three-dimensional structure.[1] This conformational constraint can pre-organize substituents into a bioactive conformation, leading to enhanced potency and selectivity for the target protein.

  • Fluorine's Multifaceted Influence : The introduction of fluorine, the most electronegative element, into a drug candidate can profoundly and predictably alter its properties.[2] Judicious fluorination can modulate basicity (pKa), lipophilicity (logP), metabolic stability, and membrane permeability, often leading to improved pharmacokinetic profiles.[3][4] For instance, the strong carbon-fluorine bond can block sites of metabolic oxidation, increasing a drug's half-life.

The this compound motif combines these advantages, providing a versatile platform for fine-tuning the properties of a lead compound.

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound and its derivatives can be approached through several strategic routes, with the choice of method often depending on the desired stereochemistry and substitution pattern.

Stereoselective Synthesis from 3-Oxocyclobutane Carboxylic Acid

A common and effective strategy for the synthesis of both cis- and trans-3-fluorocyclobutanamine derivatives commences with the commercially available 3-oxocyclobutane carboxylic acid. This method allows for the controlled introduction of substituents and the fluorine atom with predictable stereochemical outcomes.

A representative synthetic scheme is the preparation of cis- and trans-3-fluoro-3-methylcyclobutanamine.[1] The key steps involve a Grignard reaction to install the methyl group, followed by a deoxyfluorination step. The stereoselectivity of the reduction of the ketone intermediate is a critical factor in determining the final stereochemistry of the product.[2]

start 3-Oxocyclobutane carboxylic acid step1 Grignard Reaction (e.g., MeMgCl) start->step1 intermediate1 3-Hydroxy-3-methylcyclobutane carboxylic acid step1->intermediate1 step2 Deoxyfluorination (e.g., morpho-DAST) intermediate1->step2 intermediate2 Mixture of cis- and trans- 3-fluoro-3-methylcyclobutane carboxylic acid step2->intermediate2 step3 Chromatographic Separation intermediate2->step3 cis_intermediate cis-isomer step3->cis_intermediate cis trans_intermediate trans-isomer step3->trans_intermediate trans step4_cis Curtius Rearrangement cis_intermediate->step4_cis step4_trans Curtius Rearrangement trans_intermediate->step4_trans cis_product cis-3-Fluoro-3-methyl- cyclobutanamine step4_cis->cis_product trans_product trans-3-Fluoro-3-methyl- cyclobutanamine step4_trans->trans_product

Caption: Synthetic workflow for cis- and trans-3-fluorocyclobutanamine derivatives.

Alternative Synthetic Strategies: Ring Formation

An alternative to functionalizing a pre-existing cyclobutane ring is to construct the ring itself. [2+2] cycloaddition reactions are a powerful tool for this purpose, allowing for the rapid assembly of substituted cyclobutanes from readily available alkenes and ketenes or their equivalents.[5]

Physicochemical Properties: The Impact of Fluorination

The introduction of a fluorine atom into the cyclobutane ring has a predictable and significant impact on the amine's basicity (pKa) and the molecule's lipophilicity (logP or logD).

Basicity (pKa)

Fluorine's strong electron-withdrawing inductive effect decreases the electron density on the nitrogen atom of the amine, thereby reducing its basicity. This is reflected in a lower pKa value compared to the non-fluorinated analogue. Studies have shown that the pKa of this compound is approximately 0.8 units lower than that of cyclobutanamine, regardless of the stereochemistry (cis or trans).[1][6] This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target.

Lipophilicity (logP/logD)

The effect of fluorination on lipophilicity is more nuanced and can be influenced by the stereochemistry of the molecule. For trans-3-fluorocyclobutanamine derivatives, the lipophilicity is generally observed to be higher (ΔlogP ≈ 1) compared to their non-fluorinated counterparts.[6] In contrast, the difference in lipophilicity for cis isomers is often marginal.[6] This difference can be attributed to the orientation of the C-F bond dipole and its influence on the molecule's overall polarity and solvation properties.

CompoundStereochemistrypKalogD (pH 7.4)
Cyclobutanamine-10.3-1.2
cis-3-Fluorocyclobutanaminecis9.5-0.8
trans-3-Fluorocyclobutanaminetrans9.5-0.2
3-Methylcyclobutanamine-10.5-0.5
cis-3-Fluoro-3-methylcyclobutanaminecis9.7-0.3
trans-3-Fluoro-3-methylcyclobutanaminetrans9.70.3

Table 1: Comparison of pKa and logD values for selected cyclobutanamine derivatives. Data synthesized from[1][6].

Analytical Characterization

The unambiguous characterization of this compound derivatives, including the assignment of their stereochemistry, relies on a combination of modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, and 19F NMR are indispensable for structural elucidation. The coupling constants between protons on the cyclobutane ring can provide information about their relative stereochemistry (cis or trans).[7][8] Nuclear Overhauser Effect (NOE) experiments can also be used to confirm spatial proximity between protons and the fluorine atom.[1]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.[7] Gas chromatography-mass spectrometry (GC-MS) can be employed for the analysis of volatile derivatives and to separate isomers.[9]

  • High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is a crucial technique for the separation and quantification of enantiomers of chiral this compound derivatives.[10][11][12][13][14] A variety of chiral stationary phases (CSPs) are available, and method development often involves screening different columns and mobile phases to achieve optimal separation.[10]

Applications in Drug Discovery: A Case Study of DPP-4 Inhibitors

The this compound scaffold has found application in the development of inhibitors for various enzymes, including dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[15][16]

The design of novel DPP-4 inhibitors often involves incorporating a primary or secondary amine that can interact with key residues in the active site of the enzyme. The this compound moiety can serve as a bioisostere for other cyclic amines, with the fluorine atom providing an opportunity to fine-tune the molecule's physicochemical properties and improve its pharmacokinetic profile.

For example, replacing a piperidine ring with a this compound group can lead to compounds with improved metabolic stability and oral bioavailability, while maintaining or even enhancing potency. The fluorine atom can also engage in favorable interactions with the protein, such as hydrogen bonding or dipole-dipole interactions, contributing to increased binding affinity.

Structure-Activity Relationships (SAR)

The systematic modification of a lead compound containing a this compound core can provide valuable insights into the structure-activity relationships (SAR) and guide the optimization process.[5][17][18][19][20]

Key aspects to consider in SAR studies of this compound analogues include:

  • Stereochemistry : The relative orientation of the fluorine and amine substituents (cis vs. trans) can have a profound impact on biological activity. One isomer may fit more favorably into the binding pocket of the target protein than the other.

  • Substitution on the Cyclobutane Ring : The introduction of other substituents on the cyclobutane ring can be used to probe for additional binding interactions and to modulate the molecule's properties.

  • Derivatization of the Amine : The amine group can be further functionalized to form amides, sulfonamides, or other derivatives, allowing for the exploration of a wider chemical space and the introduction of additional pharmacophoric features.

Experimental Protocols

Representative Protocol for the Synthesis of a 3-Aryl-3-fluorocyclobutanamine Derivative

This protocol is a representative example and may require optimization for specific substrates.

Step 1: Synthesis of 3-Aryl-3-hydroxycyclobutanecarboxylic acid

  • To a solution of 3-oxocyclobutane carboxylic acid (1.0 eq) in anhydrous THF at 0 °C, add a solution of the appropriate aryl magnesium bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Deoxyfluorination

  • To a solution of the 3-aryl-3-hydroxycyclobutanecarboxylic acid (1.0 eq) in dichloromethane at 0 °C, add morpho-DAST (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 4 hours.

  • Carefully quench the reaction with saturated aqueous NaHCO3.

  • Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.

  • Separate the cis and trans isomers by flash column chromatography.

Step 3: Curtius Rearrangement

  • To a solution of the purified fluorinated carboxylic acid isomer (1.0 eq) in acetone/water, add triethylamine (1.1 eq) followed by ethyl chloroformate (1.1 eq) at 0 °C.

  • After 30 minutes, add a solution of sodium azide (1.5 eq) in water and stir for 2 hours.

  • Extract the acyl azide with toluene and heat the solution at 110 °C for 2 hours.

  • Add 6M HCl and reflux for 4 hours.

  • Cool the reaction, wash with diethyl ether, and then basify the aqueous layer with NaOH.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to yield the desired 3-aryl-3-fluorocyclobutanamine.

start Prepare Reagents and Glassware step1 Grignard Reaction start->step1 step2 Aqueous Workup and Extraction step1->step2 step3 Purification (Chromatography) step2->step3 step4 Deoxyfluorination step3->step4 step5 Aqueous Workup and Isomer Separation step4->step5 step6 Curtius Rearrangement step5->step6 step7 Hydrolysis and Final Extraction step6->step7 end Characterization (NMR, MS, HPLC) step7->end

Caption: General experimental workflow for the synthesis of this compound derivatives.

Conclusion

The this compound scaffold represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its unique combination of conformational rigidity, three-dimensionality, and the tunable physicochemical properties imparted by the fluorine atom make it an attractive building block for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the subtle interplay between molecular structure and biological function continues to grow, we can expect to see the this compound motif play an increasingly important role in the development of the next generation of innovative medicines.

References

thermal stability and decomposition of 3-Fluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Fluorocyclobutanamine

Authored by: A Senior Application Scientist

Foreword: Proactive Compound Characterization in Modern Drug Development

In the fast-paced landscape of pharmaceutical development, the early and thorough characterization of novel building blocks is not merely a procedural step but a cornerstone of strategic drug design. Small molecules such as this compound are of increasing interest due to the unique conformational constraints and metabolic stability that fluorinated alicyclic scaffolds can impart. However, the very features that make these compounds attractive can also introduce unforeseen liabilities. A comprehensive understanding of a molecule's thermal stability is critical, influencing everything from synthesis and purification to formulation, storage, and ultimately, patient safety.[1] This guide provides a robust framework for elucidating the thermal behavior of this compound, grounded in established analytical principles and field-proven methodologies. While specific experimental data for this compound is not widely published, this document serves as a detailed roadmap for researchers to generate and interpret such critical data.

Physicochemical Profile of this compound

A foundational understanding of a molecule's basic properties is the starting point for any in-depth analysis. This compound is a cyclic amine containing a fluorine substituent, a feature known to modulate basicity and lipophilicity.

PropertyValueSource
Molecular Formula C4H8FN[2]
Molecular Weight 89.11 g/mol [2]
IUPAC Name 3-fluorocyclobutan-1-amine[2]
Structure
SMILES: C1C(CC1F)N[2]

Note: The compound exists as cis and trans isomers, which may exhibit different physical and thermal properties.[2] The hydrochloride salt is also common and may have a different stability profile.[3][4][5][6][7][8][9][10][11][12][13]

Theoretical Decomposition Pathways

The presence of both a primary amine and a fluorine atom on a strained cyclobutane ring suggests several potential thermal decomposition pathways. Understanding these theoretical routes is crucial for designing experiments and interpreting the resulting data. Fluorinated amines, in particular, can be susceptible to decomposition.[14][15][16]

Pathway A: Elimination of Hydrogen Fluoride (HF)

One of the most common decomposition routes for fluorinated organic compounds is the elimination of hydrogen fluoride.[14] In this compound, this could proceed via an E1 or E2 mechanism, favored by the presence of the amine group which can act as a base or influence the acidity of adjacent protons.

Pathway B: Ring Opening and Fragmentation

The cyclobutane ring possesses significant ring strain. Thermal energy can induce homolytic or heterolytic cleavage of the C-C bonds, leading to a variety of linear, unsaturated fragments. The presence of the electron-withdrawing fluorine and the amine group will influence which bonds are most likely to break.

Pathway C: Intermolecular Reactions

At elevated temperatures, intermolecular reactions between molecules of this compound could occur. This could involve the amine of one molecule acting as a nucleophile towards an electrophilic carbon on another, potentially leading to dimerization or polymerization, especially in the condensed phase.

Caption: Proposed thermal decomposition pathways for this compound.

Experimental Workflow for Thermal Stability Assessment

A dual-technique approach utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of both mass loss and energetic changes as a function of temperature.[1][17][18] This self-validating system ensures that observed events are thoroughly characterized.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Primary Thermal Analysis cluster_data Data Interpretation cluster_validation Cross-Validation Sample This compound (5-10 mg) TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temp (Onset of Decomposition) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (Melting, Exotherms) DSC->DSC_Data Validation Correlate TGA mass loss with DSC thermal events TGA_Data->Validation DSC_Data->Validation

Caption: Integrated workflow for thermal analysis.

Thermogravimetric Analysis (TGA): Quantifying Thermal Stability

TGA measures changes in the mass of a sample as a function of temperature in a controlled atmosphere.[19] This is the primary technique for determining the temperature at which a material begins to decompose.

Experimental Protocol
  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to study the inherent thermal decomposition without oxidative interference.

  • Temperature Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. A rate of 10°C/min is standard for screening and provides a good balance between resolution and experiment time.[17]

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

Data Interpretation

The resulting TGA curve plots percent mass versus temperature. The key parameter to extract is the onset temperature of decomposition (Tonset), often determined by the intersection of the baseline tangent with the tangent of the mass loss curve.

ParameterDescription
Tonset The temperature at which significant mass loss begins. This is the primary indicator of thermal stability.
% Mass Loss The total mass lost during a decomposition step. This can provide clues about the nature of the leaving groups (e.g., loss of HF).
Residue The percentage of mass remaining at the end of the experiment.
Differential Scanning Calorimetry (DSC): Characterizing Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[20][21][22][23] It is used to detect and quantify thermal events such as melting, crystallization, and exothermic or endothermic decompositions.

Experimental Protocol
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Hermetic sealing is essential to contain any volatiles released before decomposition and to prevent evaporation.

  • Atmosphere: Maintain an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a sub-ambient temperature (e.g., 0°C) to establish a stable baseline.

    • Ramp the temperature from 0°C to a temperature just beyond the final decomposition event observed in the TGA (e.g., 400°C) at a heating rate of 10°C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

Data Interpretation

The DSC thermogram plots heat flow versus temperature.

  • Endothermic Events (Peaks Down): Typically represent melting, boiling, or sublimation. The peak area is proportional to the enthalpy of the transition.

  • Exothermic Events (Peaks Up): Indicate energy-releasing processes such as crystallization or, critically, decomposition. An exothermic decomposition is a significant safety concern as it can lead to a runaway reaction.

ParameterDescription
Melting Point (Tm) The temperature at the peak of the melting endotherm.
Enthalpy of Fusion (ΔHf) The energy required to melt the sample, calculated from the area of the melting peak.
Decomposition Exotherm (Td) The onset temperature of a sharp exothermic peak, indicating the start of an energetic decomposition.

Integrated Analysis and Reporting

The true power of this approach lies in correlating the data from both TGA and DSC.[1] A sharp mass loss in the TGA that coincides with a sharp exotherm in the DSC is strong evidence of an energetic, and potentially hazardous, decomposition event.

Summary of Expected Thermal Data
AnalysisParameterExpected Observation for this compound
TGA Tonset (°C)The temperature at which the compound begins to lose mass due to decomposition.
% Mass Loss at Step 1Correlates to the loss of specific fragments (e.g., HF, NH3).
DSC Tm (°C)A sharp endotherm corresponding to the melting of the crystalline solid.
Td (°C)An exotherm indicating an energetic decomposition. The proximity of Td to Tm is a critical safety parameter.

Conclusion and Recommendations

This guide outlines a comprehensive and scientifically rigorous methodology for assessing the . By employing a coupled TGA and DSC approach, researchers can obtain critical data on decomposition temperatures and energetic profiles. This information is indispensable for safe handling in laboratory and manufacturing settings, for predicting shelf-life, and for identifying potential liabilities in the drug development pipeline. Given the potential for fluorinated amines to exhibit complex decomposition behaviors, a thorough investigation as detailed herein is strongly recommended before this promising building block is advanced in any pharmaceutical program.

References

Methodological & Application

Application Notes & Protocols: The Strategic Incorporation of 3-Fluorocyclobutanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-fluorocyclobutanamine. This building block offers a unique combination of a conformationally restricted cyclobutane scaffold and the modulating effects of fluorine, providing a powerful tool for lead optimization and the design of novel chemical entities.

Introduction: The Convergence of Fluorine and Strained Rings in Drug Design

The landscape of modern medicinal chemistry is increasingly dominated by molecules that occupy three-dimensional space. This trend has fueled a resurgence of interest in strained ring systems, such as cyclobutanes, which provide rigid scaffolds to enforce specific pharmacophoric arrangements.[1] Concurrently, the use of fluorine in pharmaceuticals has become a cornerstone of drug design, with over 20% of all marketed drugs containing at least one fluorine atom.[1]

This compound emerges at the intersection of these two powerful strategies. It is a versatile building block that allows chemists to simultaneously introduce conformational rigidity and leverage the unique electronic properties of fluorine. Its application extends beyond simple substitution, offering a sophisticated method for fine-tuning the physicochemical and pharmacokinetic profiles of drug candidates.

The Rationale: Why Employ this compound?

The decision to incorporate this compound is driven by its predictable and beneficial influence on key molecular properties critical for drug efficacy and developability.

Modulation of Physicochemical Properties

The introduction of a fluorine atom onto the cyclobutane ring, meta to the amine group, imparts significant electronic effects that alter the molecule's fundamental properties.

  • Basicity (pKa) Attenuation: The strong electron-withdrawing nature of fluorine significantly lowers the basicity of the distal amino group. Studies have shown that the pKa of 3-fluorocyclobutanamines are consistently lowered by approximately 0.8 units compared to their non-fluorinated parent compounds.[2] This "acidification" is crucial for modulating the ionization state of a molecule at physiological pH (pH 7.4), which directly impacts target engagement, cell permeability, and off-target effects.

  • Lipophilicity (LogD) Modification: The effect of fluorine on lipophilicity is stereochemistry-dependent. For trans-3-fluorocyclobutanamine derivatives, a notable increase in lipophilicity (ΔlogP ≈ 1) is observed compared to their non-fluorinated analogs.[2][3] Conversely, the difference is marginal for the corresponding cis isomers.[2] This stereospecific modulation provides chemists with a subtle yet powerful tool to optimize a compound's solubility, permeability, and metabolic stability.

  • Conformational Rigidity: The cyclobutane ring itself is a rigid motif that restricts the conformational freedom of appended functional groups.[1][3] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. Furthermore, the rigid scaffold can serve as a "metabolic shield," blocking access of metabolizing enzymes to labile sites on the molecule.[1]

A Tool for Bioisosteric Replacement

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a fundamental strategy in lead optimization.[4][5] The this compound moiety serves as an effective bioisostere for various common structural motifs.

  • Saturated and Aromatic Spacers: The 1,3-disubstituted cyclobutane core can act as a three-dimensional isostere for a 1,4-disubstituted phenylene ring or as a constrained mimic of a flexible alkyl chain.[2] This allows for the exploration of new chemical space while maintaining the crucial vectoral orientation of key binding groups.

  • Improving Pharmacokinetics: In several documented drug candidates, the introduction of a fluorocyclobutane moiety was specifically aimed at improving pharmacokinetic properties.[2] This can manifest as enhanced metabolic stability, improved oral bioavailability, or altered tissue distribution.

Data Summary: Impact of Fluorination on Cyclobutanamine Properties
PropertyNon-Fluorinated CyclobutanamineThis compound (cis/trans)Rationale for Change
pKa ~10.5~9.7Inductive electron withdrawal by the fluorine atom reduces the electron density on the nitrogen, lowering its basicity.[2]
LogP Parent valuetrans: Increases by ~1.0 unitThe exposed, hydrophobic surface of the trans isomer is enhanced by the fluorine atom.[2]
cis: Marginal changeIn the cis isomer, the fluorine and amine groups may have intramolecular interactions or different solvation effects that temper the lipophilicity increase.[2]
Conformation Puckered ringRigid, puckered ringThe four-membered ring structure inherently limits bond rotation, providing a rigid scaffold.[1]

Synthetic Protocols and Methodologies

The successful application of this compound relies on robust and scalable synthetic methods, both for the building block itself and for its incorporation into target molecules.

Synthesis of cis- and trans-3-Fluorocyclobutanamine

A reliable route to both diastereomers of this compound has been developed, typically starting from 3-oxocyclobutane carboxylic acid. This multi-step process allows for the selective synthesis of either the cis or trans isomer, enabling a systematic exploration of structure-activity relationships.[2]

cluster_cis Start 3-Oxocyclobutane Carboxylic Acid Step1 Esterification Start->Step1 Step2 Ketone Reduction (NaBH4) Step1->Step2 Step3 Fluorination (DAST or other) Step2->Step3 Sep Diastereomer Separation Step3->Sep Mixture of cis/trans fluoro esters Step4 Ester Hydrolysis Step5 Curtius Rearrangement Step4->Step5 Step6 Boc Deprotection Step5->Step6 End_trans trans-3-Fluorocyclobutanamine Step6->End_trans End_cis cis-3-Fluorocyclobutanamine Sep->Step4 trans isomer Sep->Step4 cis isomer C4 Ester Hydrolysis Sep->C4 cis isomer C5 Curtius Rearrangement C4->C5 C6 Boc Deprotection C5->C6 C6->End_cis

Caption: Synthetic workflow for cis- and trans-3-Fluorocyclobutanamine.

Protocol 3.2: Incorporation via Amide Bond Formation

This protocol details a standard procedure for coupling this compound with a carboxylic acid, a common transformation in drug discovery.

Objective: To synthesize an amide by coupling a lead molecule containing a carboxylic acid (Lead-COOH) with trans-3-fluorocyclobutanamine.

Materials:

  • Lead-COOH (1.0 eq)

  • trans-3-Fluorocyclobutanamine hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, Brine, 1M HCl

  • Ethyl Acetate (EtOAc)

  • Anhydrous MgSO₄

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Lead-COOH (1.0 eq) and trans-3-fluorocyclobutanamine hydrochloride (1.1 eq).

  • Dissolution: Dissolve the starting materials in anhydrous DMF (approx. 0.1 M concentration relative to Lead-COOH).

  • Activation & Coupling:

    • Add HATU (1.2 eq) to the solution.

    • Add DIPEA (3.0 eq) dropwise while stirring. The initial 1.0 eq of base neutralizes the amine hydrochloride salt, while the subsequent 2.0 eq facilitate the coupling reaction.

    • Causality Note: HATU is a highly efficient coupling reagent that forms an activated ester in situ, which is then readily attacked by the amine. DIPEA is a non-nucleophilic base used to scavenge the HCl and facilitate the reaction without competing in the coupling.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with EtOAc.

    • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aq. NaHCO₃ (to remove unreacted acid and HATU byproducts), and brine.

    • Self-Validation: Each wash step is designed to remove specific impurities, ensuring a cleaner crude product for purification.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Workup & Purification A Combine Lead-COOH & Amine HCl in dry flask under N2 B Dissolve in Anhydrous DMF A->B C Add HATU (1.2 eq) B->C D Add DIPEA (3.0 eq) C->D E Stir at RT & Monitor (TLC / LC-MS) D->E F Quench with H2O Dilute with EtOAc E->F G Aqueous Washes (HCl, NaHCO3, Brine) F->G H Dry (MgSO4) & Concentrate G->H I Purify via Column Chromatography H->I Final Pure Amide Product I->Final

Caption: Experimental workflow for amide coupling with this compound.

Conclusion

This compound is more than just another building block; it is a strategic tool for addressing complex challenges in medicinal chemistry. Its ability to impart conformational restriction while simultaneously modulating basicity and lipophilicity in a predictable, stereoisomer-dependent manner provides a sophisticated approach to lead optimization. By following robust synthetic protocols and understanding the causal relationships between structure and properties, research scientists can effectively leverage this unique moiety to design drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

3-Fluorocyclobutanamine: A Versatile Building Block for Next-Generation Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of fluorine and conformationally restricted scaffolds are cornerstone principles in modern medicinal chemistry. 3-Fluorocyclobutanamine has emerged as a particularly valuable building block, offering a unique combination of a rigid cyclobutane core and the nuanced electronic effects of a fluorine atom. This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and its application in the synthesis of APIs. We present detailed, field-proven protocols for key synthetic transformations and discuss the mechanistic rationale behind experimental choices, empowering researchers to effectively leverage this building block in their drug discovery programs.

Introduction: The Strategic Advantage of Fluorinated Cycloalkanes

The design of novel APIs is a meticulous process of optimizing potency, selectivity, metabolic stability, and pharmacokinetic properties. The introduction of fluorine into drug candidates is a well-established strategy to achieve these improvements.[1][2] The carbon-fluorine bond is exceptionally strong, often enhancing metabolic stability by blocking sites of oxidative metabolism.[1][3] Furthermore, fluorine's high electronegativity can profoundly influence the acidity (pKa) of nearby functional groups and alter molecular conformation, which can lead to enhanced binding affinity with target proteins.[1][2]

Concurrently, the use of small, rigid scaffolds like cyclobutane provides a method for locking a molecule into a bioactive conformation, thereby improving binding affinity and selectivity.[3][4] The 1,3-disubstituted cyclobutane motif, in particular, serves as a valuable three-dimensional isostere for commonly used structures like the 1,4-disubstituted phenylene moiety.[4]

This compound synergistically combines these advantages, presenting a pre-validated scaffold that introduces both conformational rigidity and the beneficial electronic properties of fluorine. This building block is available as both cis and trans diastereomers, allowing for precise spatial orientation of substituents in the final API.

Physicochemical Properties: The Impact of Fluorine

The introduction of a fluorine atom onto the cyclobutane ring significantly modulates the physicochemical properties of the amine building block. Understanding these changes is critical for rational drug design. The primary effects are on basicity (pKa) and lipophilicity (LogP/LogD).

  • Basicity (pKa): The electron-withdrawing nature of fluorine decreases the electron density on the nitrogen atom of the amine, thereby reducing its basicity. Studies have shown that fluorination on the cyclobutane ring leads to a decrease in the pKa of the amine by approximately 0.8 units, irrespective of the stereochemistry (cis or trans).[4] This acidification can be crucial for optimizing interactions with biological targets or improving pharmacokinetic properties like cell permeability and solubility.

  • Lipophilicity (LogP): The effect of fluorine on lipophilicity is more dependent on the stereochemistry. For 1,3-disubstituted fluorocyclobutanes, the trans-isomers are generally found to be more lipophilic compared to their non-fluorinated analogues.[4] Conversely, the difference in lipophilicity for cis-isomers is often marginal.[4] This allows chemists to fine-tune a molecule's lipophilicity by selecting the appropriate diastereomer.

Table 1: Comparative Physicochemical Properties

CompoundStereochemistrypKa (Amine)ΔpKa (vs. non-F)Lipophilicity (LogP/LogD)
Cyclobutanamine-~10.50Lower
This compoundcis~9.7~ -0.8[4]Marginal change vs. non-F[4]
This compoundtrans~9.7~ -0.8[4]Increased vs. non-F (ΔlogP ≈ 1)[4]

Synthesis of this compound Building Blocks

The accessibility of a building block is paramount to its widespread adoption. Robust, scalable syntheses for both cis- and trans-3-fluorocyclobutanamine have been developed, typically starting from commercially available materials like 3-oxocyclobutane carboxylic acid.[4] These multi-step sequences allow for the preparation of the target amines on a multigram scale.[5][6]

A representative synthetic approach is outlined below. This process involves key steps such as deoxyfluorination followed by a Curtius rearrangement to install the amine functionality.[4]

G start 3-Oxocyclobutane Carboxylic Acid step1 Esterification & Functionalization start->step1 step2 Deoxyfluorination (e.g., Morph-DAST) step1->step2 step3 Diastereomer Separation step2->step3 Mixture of cis/trans isomers step4_cis Curtius Rearrangement (cis-isomer) step3->step4_cis cis step4_trans Curtius Rearrangement (trans-isomer) step3->step4_trans trans end_cis cis-3-Fluorocyclobutanamine step4_cis->end_cis end_trans trans-3-Fluorocyclobutanamine step4_trans->end_trans

Caption: Generalized synthetic pathway to diastereomerically pure this compound.

Application in API Synthesis: Key Protocols

This compound is a primary amine, making it amenable to a wide range of standard synthetic transformations used in drug development. Its most common applications involve the formation of amide bonds and the construction of more complex amines via reductive amination.

Protocol 1: Amide Bond Formation with a Carboxylic Acid

The formation of an amide bond is one of the most fundamental reactions in the synthesis of small molecule drugs. This protocol details a reliable method using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions and racemization.

G Amine This compound (cis or trans) HATU HATU Product Target Amide (API Precursor) Amine->Product Acid R-COOH (API Fragment) Acid->Product Base DIPEA HATU->Product Solvent DMF Base->Product Solvent->Product

Caption: Workflow for a standard HATU-mediated amide coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.1 M), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step generates the active ester, which is crucial for efficient coupling.

  • Amine Addition: Add a solution of this compound hydrochloride (1.2 eq) to the reaction mixture. The excess amine and additional equivalent of base are used to neutralize the hydrochloride salt and drive the reaction to completion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by LC-MS or TLC until the starting carboxylic acid is fully consumed (typically 2-4 hours).

  • Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired amide product.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the synthesis of secondary amines. This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is compatible with a wide range of functional groups.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound hydrochloride (1.1 eq) in a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (~0.2 M).

  • Imine/Enamine Formation: Add a base, such as triethylamine (TEA, 1.2 eq), to neutralize the hydrochloride salt. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine (or enamine) intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. Causality Note: STAB is a mild hydride donor that preferentially reduces the protonated iminium ion, minimizing the undesired reduction of the starting aldehyde/ketone.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by LC-MS or TLC for the disappearance of the starting materials (typically 3-12 hours).

  • Aqueous Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can then be purified via silica gel chromatography or crystallization to afford the target secondary amine.

Safety and Handling

This compound hydrochloride is typically a solid that should be handled with appropriate personal protective equipment (PPE).[7][8]

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[9] Avoid formation of dust and aerosols.[9]

  • Hazards: May be harmful if swallowed or in contact with skin. Causes serious eye irritation and may cause respiratory irritation.[7][10]

  • PPE: Wear protective gloves, lab coat, and safety glasses with side-shields.[7][8]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[9]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9]

    • Inhalation: Move person into fresh air.[9]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] In all cases of exposure, consult a physician.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[9]

Conclusion

This compound is a powerful and versatile building block for the modern medicinal chemist. Its unique combination of conformational rigidity and the electronic benefits of fluorination provides a robust scaffold for developing APIs with improved pharmacological profiles. The availability of both cis and trans isomers, coupled with well-established protocols for its incorporation into lead compounds, makes it an attractive tool for overcoming common challenges in drug discovery, such as metabolic instability and off-target activity. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to harness the full potential of this valuable synthetic intermediate.

References

Protocols for N-arylation of 3-Fluorocyclobutanamine: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of the 3-Fluorocyclobutanamine Moiety in Medicinal Chemistry

The this compound scaffold has emerged as a valuable building block in modern drug discovery. Its unique combination of a strained cyclobutane ring and a fluorine substituent offers a compelling set of properties for medicinal chemists. The rigid cyclobutane core allows for precise control over the spatial orientation of substituents, while the fluorine atom can modulate physicochemical properties such as lipophilicity, metabolic stability, and pKa, often leading to improved pharmacokinetic and pharmacodynamic profiles. The N-arylation of this scaffold provides access to a diverse range of compounds with potential applications in various therapeutic areas. This guide provides detailed protocols and insights into the most effective methods for the N-arylation of this compound, focusing on palladium- and copper-catalyzed cross-coupling reactions.

Core Concepts in N-Arylation: A Mechanistic Overview

The formation of a carbon-nitrogen bond between an aromatic ring and an amine is a cornerstone of organic synthesis. Three primary catalytic systems have proven to be the most robust and versatile for this transformation: the Buchwald-Hartwig amination (palladium-catalyzed), the Ullmann condensation (copper-catalyzed), and the Chan-Lam coupling (copper-catalyzed).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[1][2] The catalytic cycle, as depicted below, generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[2] The choice of phosphine ligand is critical for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst.[3]

pd0 Pd(0)L_n pd_complex Ar-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition amido_complex Ar-Pd(II)(NR'R)L_n pd_complex->amido_complex Ligand Exchange product Ar-NR'R amido_complex->product Reductive Elimination base Base amido_complex->base Deprotonation amine R'RNH amine->pd_complex aryl_halide Ar-X aryl_halide->pd_complex

Figure 1: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine, typically requiring higher temperatures than the Buchwald-Hartwig reaction. The mechanism is thought to involve the formation of a copper(I)-amido species, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, followed by reductive elimination. The use of ligands can significantly improve the efficiency and substrate scope of the Ullmann reaction.

Chan-Lam Coupling

The Chan-Lam coupling utilizes a copper catalyst to mediate the reaction between an amine and an aryl boronic acid. A key advantage of this method is its tolerance to air and moisture, often allowing the reaction to be performed under milder conditions. The mechanism is believed to proceed through a Cu(II) intermediate.

Experimental Protocols

The following protocols are designed as a starting point for the N-arylation of this compound. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the N-arylation of strained cyclic amines. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields with sterically hindered or electronically challenging amines.

Materials:

  • This compound hydrochloride

  • Aryl bromide or chloride

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst

  • Buchwald ligand (e.g., XPhos, SPhos, or RuPhos)

  • Sodium tert-butoxide (NaOtBu) or another suitable base

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and the chosen Buchwald ligand (4 mol%).

  • Add the aryl halide (1.0 mmol) and this compound hydrochloride (1.2 mmol).

  • Add sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene or dioxane (5 mL).

  • Seal the tube and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

  • Bulky Ligands: Ligands like XPhos and SPhos promote the reductive elimination step and prevent catalyst decomposition, which can be challenging with strained amines.

  • Strong Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine hydrochloride salt and facilitate the formation of the palladium-amido complex.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is a modification of the classical Ullmann reaction, employing a ligand to facilitate the coupling at lower temperatures.

Materials:

  • This compound

  • Aryl iodide or bromide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline or N,N'-dimethylethylenediamine)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add CuI (10 mol%), the chosen ligand (20 mol%), and the base (2.0 mmol).

  • Add the aryl halide (1.0 mmol) and this compound (1.2 mmol).

  • Add anhydrous DMSO or DMF (5 mL).

  • Seal the tube and heat the reaction mixture at 100-130 °C with stirring for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Copper(I) Source: CuI is a common and effective catalyst for Ullmann-type reactions.

  • Ligand: Ligands like L-proline can chelate to the copper center, increasing its solubility and catalytic activity.

  • Polar Aprotic Solvent: DMSO and DMF are excellent solvents for dissolving the reactants and facilitating the reaction at elevated temperatures.

Protocol 3: Copper-Catalyzed Chan-Lam Coupling

This protocol offers a milder alternative to the Ullmann condensation, using an aryl boronic acid as the coupling partner.

Materials:

  • This compound

  • Aryl boronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine or another suitable base

  • Anhydrous dichloromethane (DCM) or methanol

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask, add Cu(OAc)₂ (10 mol%) and the aryl boronic acid (1.0 mmol).

  • Add this compound (1.5 mmol) and activated 4 Å molecular sieves.

  • Add anhydrous DCM or methanol (5 mL) and pyridine (2.0 mmol).

  • Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Copper(II) Source: Cu(OAc)₂ is a readily available and effective catalyst for Chan-Lam couplings.

  • Aryl Boronic Acid: These are generally stable and easy to handle coupling partners.

  • Molecular Sieves: These are added to remove any water present, which can sometimes interfere with the reaction.

  • Mild Conditions: The reaction is often performed at room temperature and open to the air, making it experimentally convenient.

Data Presentation: Comparative Overview of N-Arylation Protocols

The choice of protocol will depend on the specific arylating agent and the desired reaction conditions. The following table provides a general comparison based on typical observations for N-arylation reactions.

FeatureBuchwald-Hartwig AminationUllmann CondensationChan-Lam Coupling
Catalyst PalladiumCopperCopper
Arylating Agent Aryl Halides/TriflatesAryl HalidesAryl Boronic Acids
Typical Temperature 80-110 °C100-130 °CRoom Temperature - 60 °C
Atmosphere InertInertAir
Key Advantages Broad substrate scope, high yieldsLower cost catalystMild conditions, air tolerant
Potential Challenges Catalyst/ligand cost, air sensitivityHigher temperatures, longer reaction timesLimited by availability of boronic acids

Visualization of Experimental Workflow

The general workflow for setting up an N-arylation reaction is outlined below.

start Start prep_glassware Prepare Dry Glassware (Schlenk tube/flask) start->prep_glassware add_solids Add Solids: Catalyst, Ligand, Base, Amine, Arylating Agent prep_glassware->add_solids inert_atm Establish Inert Atmosphere (if required) add_solids->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent reaction Heat and Stir (monitor progress) add_solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification end Characterize Product purification->end

Figure 2: General Experimental Workflow for N-Arylation Reactions.

Conclusion and Future Outlook

The N-arylation of this compound provides a powerful strategy for the synthesis of novel chemical entities with potential applications in drug discovery. The protocols outlined in this guide, based on well-established Buchwald-Hartwig, Ullmann, and Chan-Lam methodologies, offer reliable starting points for researchers in this field. Further optimization and exploration of novel catalytic systems, including the use of microwave-assisted synthesis to accelerate reaction times, will undoubtedly expand the synthetic utility of this valuable building block. As the demand for structurally diverse and functionally optimized molecules continues to grow, the development of efficient and robust methods for the N-arylation of unique scaffolds like this compound will remain a key focus of chemical research.

References

Application Notes and Protocols: 3-Fluorocyclobutanamine in PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Fluorinated Cyclobutane Moieties in PET Tracer Development

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the specific uptake of radiolabeled tracers to visualize and quantify physiological processes in vivo. The design and synthesis of novel PET tracers are crucial for advancing our understanding of disease and developing new diagnostic and therapeutic strategies. Fluorine-18 is a preferred radionuclide for PET due to its favorable decay characteristics and relatively long half-life.

This document explores the application of the 3-fluorocyclobutane moiety in PET imaging. While 3-Fluorocyclobutanamine itself is not an established PET tracer, its structural motif is a key component of the clinically successful radiopharmaceutical, [¹⁸F]Fluciclovine (also known as anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid or [¹⁸F]FACBC).

Therefore, this guide will first clarify the role of this compound as a potential synthetic precursor and then provide a detailed overview of the synthesis and application of [¹⁸F]Fluciclovine as a prime example of the utility of the fluorocyclobutane scaffold in PET tracer development for oncology.

Part 1: this compound - A Building Block for PET Radiopharmaceuticals

This compound is a versatile chemical building block. Its strained cyclobutane ring and the presence of both an amine and a fluorine atom make it an attractive synthon for medicinal chemistry. In the context of PET radiochemistry, while not a tracer itself, it represents a potential starting material or intermediate for the synthesis of more complex molecules designed to target specific biological pathways.

The primary value of the 3-fluorocyclobutane core lies in its ability to introduce a metabolically stable fluorine atom into a compact, three-dimensional structure. This can influence the pharmacokinetic and pharmacodynamic properties of a potential radiotracer.

Part 2: [¹⁸F]Fluciclovine - A Case Study in the Application of the 3-Fluorocyclobutane Scaffold

[¹⁸F]Fluciclovine is a synthetic amino acid analog that is avidly taken up by cancer cells, primarily through the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2) and the Large Neutral Amino Acid Transporter 1 (LAT1).[1] Its accumulation in tumor tissue provides a basis for PET imaging, particularly in prostate cancer and gliomas.[2][3]

Scientific Rationale for [¹⁸F]Fluciclovine Design

The design of [¹⁸F]Fluciclovine leverages the increased amino acid metabolism characteristic of many cancers. The cyclobutane ring provides a rigid scaffold, and the fluorine-18 label allows for sensitive detection by PET. The carboxylic acid and amino groups mimic natural amino acids, facilitating transport into tumor cells.

Clinical Applications

[¹⁸F]Fluciclovine PET/CT has demonstrated clinical utility in:

  • Prostate Cancer: Detecting recurrent disease in patients with rising prostate-specific antigen (PSA) levels after definitive therapy.[4]

  • Brain Tumors: Differentiating tumor recurrence from post-radiation changes and guiding biopsy.[3]

Part 3: Radiosynthesis of [¹⁸F]Fluciclovine

The synthesis of [¹⁸F]Fluciclovine is a multi-step process that involves the nucleophilic substitution of a leaving group on a protected cyclobutane precursor with [¹⁸F]fluoride, followed by deprotection steps.[5][6]

Precursor for Radiolabeling

The commonly used precursor for the synthesis of [¹⁸F]Fluciclovine is ethyl cis-1-(N-tert-butoxycarbonyl)amino-3-[(trifluoromethyl)sulfonyloxy]cyclobutanecarboxylate .[5] This precursor contains the core cyclobutane structure with a triflate leaving group at the 3-position, which is displaced by [¹⁸F]fluoride.

Synthetic Pathway Overview

The general synthetic scheme for [¹⁸F]Fluciclovine is as follows:

G cluster_deprotection Deprotection Steps F18 [¹⁸F]Fluoride Intermediate [¹⁸F]Fluorinated Intermediate (Protected) F18->Intermediate Nucleophilic Substitution (Acetonitrile, 85°C) Precursor Protected Cyclobutane Precursor (with Triflate leaving group) Precursor->Intermediate Fluciclovine [¹⁸F]Fluciclovine Intermediate->Fluciclovine Deprotection Purification Purification (SPE / HPLC) Fluciclovine->Purification Kryptofix Kryptofix 2.2.2 / K₂CO₃ Hydrolysis1 Base Hydrolysis (NaOH) Hydrolysis2 Acid Hydrolysis (HCl)

Caption: Synthetic pathway for [¹⁸F]Fluciclovine.

Experimental Protocol: Automated Synthesis of [¹⁸F]Fluciclovine

This protocol is a generalized procedure for the automated synthesis of [¹⁸F]Fluciclovine on a commercial synthesis module.

Materials and Reagents:

  • [¹⁸F]Fluoride in [¹⁸O]water

  • Precursor: ethyl cis-1-(N-tert-butoxycarbonyl)amino-3-[(trifluoromethyl)sulfonyloxy]cyclobutanecarboxylate

  • Kryptofix 2.2.2

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl) solution

  • Water for Injection (WFI)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, HLB)

  • Sterile filters (0.22 µm)

  • Citrate buffer for formulation

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Load the aqueous [¹⁸F]fluoride solution onto an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride complex by heating under a stream of nitrogen.

  • Radiofluorination:

    • Dissolve the precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride complex in the reaction vessel.

    • Heat the reaction mixture at approximately 85°C for 5-10 minutes to facilitate the nucleophilic substitution of the triflate group with [¹⁸F]fluoride.[5]

  • Intermediate Purification:

    • After cooling, dilute the reaction mixture with water.

    • Pass the diluted mixture through a C18 SPE cartridge to trap the protected [¹⁸F]-fluorinated intermediate.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

  • Deprotection:

    • Base Hydrolysis: Pass a solution of NaOH through the C18 cartridge to hydrolyze the ethyl ester protecting group.

    • Acid Hydrolysis: Elute the intermediate from the cartridge with an appropriate solvent and transfer to a second reaction vessel. Add HCl and heat to remove the N-Boc protecting group.

  • Final Purification and Formulation:

    • Neutralize the reaction mixture.

    • Purify the crude [¹⁸F]Fluciclovine using SPE cartridges (e.g., HLB) or semi-preparative HPLC.

    • The final product is eluted into a sterile vial containing a formulation buffer (e.g., citrate buffer) and passed through a sterile 0.22 µm filter.

Quality Control:

  • Radiochemical Purity: Determined by radio-HPLC or radio-TLC.

  • Residual Solvents: Analyzed by gas chromatography.

  • Radionuclidic Identity and Purity: Confirmed by gamma spectroscopy and half-life determination.

  • Bacterial Endotoxins and Sterility: Assessed according to pharmacopeial standards.

Quantitative Data Summary
ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)45-55%[5]
Synthesis Time~45-75 minutes[5][6]
Radiochemical Purity>95%[5]
Molar ActivityHigh (specific values vary)

Part 4: Future Perspectives and Conclusion

The successful clinical translation of [¹⁸F]Fluciclovine highlights the potential of the 3-fluorocyclobutane scaffold in PET tracer development. While this compound itself is not a PET imaging agent, its utility as a synthetic precursor for creating novel radiopharmaceuticals warrants further exploration. The development of new synthetic methodologies to incorporate the 3-fluorocyclobutane moiety into a wider range of targeting vectors could lead to the discovery of new PET tracers for various diseases beyond oncology.

This guide provides a comprehensive overview of the current application of the 3-fluorocyclobutane structure in PET imaging, with a focus on the well-established tracer, [¹⁸F]Fluciclovine. The provided protocols and scientific rationale are intended to support researchers in the field of radiopharmaceutical development.

References

Application Notes & Protocols: A Guide to Incorporating 3-Fluorocyclobutanamine into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful toolkit to modulate pharmacological properties. Among these, fluorinated motifs are of particular interest due to their unique stereoelectronic attributes. This document provides a comprehensive guide for the incorporation of 3-Fluorocyclobutanamine, a conformationally restricted and fluorinated building block, into peptide scaffolds using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We detail the scientific rationale, step-by-step protocols for Fmoc-protection and SPPS, characterization techniques, and the anticipated impact of this modification on peptide structure and function.

Introduction: The Rationale for Fluorinated Cycloalkanes in Peptide Design

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[1][2] When applied to peptides, these benefits are compounded by the structural constraints imposed by cyclic moieties. The cyclobutane ring, a strained four-membered carbocycle, introduces a significant degree of conformational rigidity into the peptide backbone or side chain.[3] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.

This compound offers a unique combination of these features:

  • Conformational Restriction: The puckered cyclobutane ring limits the rotational freedom of the side chain, influencing the local peptide secondary structure.[3]

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by P450 enzymes, which can enhance the in vivo half-life of the peptide.

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atom can alter local basicity (pKa) and lipophilicity (LogD), which can in turn affect cell permeability and solubility.[4][5] A study on 3-fluorocyclobutylamines showed a decrease in pKa of about 0.8 units compared to their non-fluorinated analogs.[4]

This guide provides the necessary protocols to leverage these properties through the successful incorporation of this compound into peptide sequences.

Preparing the Building Block: Fmoc-Protection of this compound

To be compatible with the most common method of solid-phase peptide synthesis, the primary amine of this compound must be protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6] The following is a representative protocol for this protection, based on standard Schotten-Baumann conditions.[7][8] Note that this compound exists as cis and trans isomers, which should be separated prior to this step if stereochemical purity is desired.

Experimental Protocol: Fmoc-Protection

Materials:

  • cis/trans-3-Fluorocyclobutanamine hydrochloride

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and stir until the salt dissolves and effervescence ceases. This neutralizes the hydrochloride salt to liberate the free amine.

  • In a separate beaker, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.

  • Add the Fmoc-OSu solution dropwise to the stirring amine solution at room temperature.

  • Allow the reaction to stir overnight. Monitor reaction completion by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Once complete, dilute the reaction mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude Fmoc-3-Fluorocyclobutanamine by flash column chromatography on silica gel to obtain the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following protocols detail the incorporation of the newly synthesized Fmoc-3-Fluorocyclobutanamine into a peptide sequence using a manual or automated Fmoc-SPPS strategy.[9][10]

Diagram: General Fmoc-SPPS Cycle

SPPS_Workflow cluster_1 Resin 1. Resin Swelling (e.g., DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Chain Elongation Cleavage 6. Final Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Next Cycle

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 3.1: Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Place the appropriate resin (e.g., Rink Amide for C-terminal amides) in a reaction vessel. Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.[11] Drain the DMF.

  • First Amino Acid Coupling: Perform the standard Fmoc deprotection and coupling cycle to attach the first (C-terminal) amino acid to the resin as per the resin manufacturer's instructions.

Protocol 3.2: Incorporation of Fmoc-3-Fluorocyclobutanamine
  • Fmoc Deprotection: After the previous coupling step, wash the resin with DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[4][10] Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-3-Fluorocyclobutanamine (3-5 eq.), a coupling agent (e.g., HBTU, 3-5 eq.), and an activation additive (e.g., HOBt, 3-5 eq.) in DMF.

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA, 6-10 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-4 hours at room temperature. Due to the potential steric hindrance of the cyclobutane ring, a longer coupling time or a double coupling may be necessary.[9]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids
Coupling ReagentAcronymClassNotes
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphonium SaltEffective for hindered couplings, but can be expensive.
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUUronium SaltHigh efficiency, good solubility.
Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumHATUUronium SaltHighly recommended for sterically hindered or conformationally constrained amino acids.[9]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUUronium SaltA standard and reliable choice for most coupling reactions.

Cleavage, Purification, and Characterization

Protocol 4.1: Cleavage from Resin and Side-Chain Deprotection
  • After the final Fmoc deprotection and washing steps, dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5] TIS acts as a scavenger to trap reactive cations generated during deprotection.

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 4.2: Purification and Characterization
  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

  • Characterization:

    • Mass Spectrometry (MS): Confirm the identity of the purified peptide by verifying that its molecular weight matches the theoretical calculated mass using Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry.[12]

    • Nuclear Magnetic Resonance (NMR): For detailed structural analysis, ¹H, ¹³C, and ¹⁹F NMR spectroscopy can be employed. The presence of a characteristic signal in the ¹⁹F NMR spectrum provides direct evidence of successful incorporation of the fluorinated moiety. NMR can also provide insights into the conformational effects of the cyclobutane ring on the peptide structure.

Anticipated Effects and Data Interpretation

The incorporation of this compound is expected to impart specific, measurable changes to the peptide's properties. Researchers should compare the modified peptide against its non-fluorinated or linear counterpart.

Diagram: Logic of Property Modulation

Property_Modulation cluster_physchem Physicochemical Changes cluster_bio Biological Outcomes Start This compound Incorporation Conformation Conformational Rigidity ↑ Start->Conformation Stability Metabolic Stability ↑ (C-F Bond) Start->Stability Lipophilicity Lipophilicity (LogD) Δ Start->Lipophilicity Potency Binding Affinity / Potency Δ Conformation->Potency Reduced Entropic Penalty PK Pharmacokinetics Improved Stability->PK Longer Half-life Lipophilicity->PK Affects Distribution Permeability Cell Permeability Δ Lipophilicity->Permeability Affects Membrane Transit Potency->PK Affects Efficacy

Caption: Causality chain from molecular modification to biological outcome.

Table 2: Template for Comparative Analysis

This table provides a template for researchers to systematically evaluate the impact of incorporating this compound.

PropertyAssay MethodControl Peptide3-F-Cba PeptideExpected Outcome
Binding Affinity Surface Plasmon Resonance (SPR), ELISAKD = X nMRecord DataChange in KD
Biological Potency Cell-based functional assayIC₅₀ = Y µMRecord DataChange in IC₅₀
Proteolytic Stability Incubation with protease (e.g., Trypsin, Chymotrypsin) followed by HPLC/MS analysisT₁₂ = Z minRecord DataIncreased half-life (T₁₂)[11]
Lipophilicity RP-HPLC, LogD measurementk' or LogD valueRecord DataAltered retention time or LogD
Conformation Circular Dichroism (CD), NMRSpectral dataRecord DataChanges in secondary structure

Conclusion

The incorporation of this compound into peptide scaffolds is a strategic approach to introduce valuable conformational and physicochemical properties. By leveraging its unique fluorinated and cyclic structure, researchers can rationally design peptides with enhanced stability, and potentially improved biological activity. The protocols and guidelines presented here provide a robust framework for the synthesis, purification, and characterization of these novel peptides, enabling further exploration in the field of drug discovery and development.

References

Application Note: A Practical Guide to Reductive Amination using 3-Fluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Reductive amination stands as a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and medicinal chemistry sectors, for its efficiency and reliability in constructing carbon-nitrogen bonds.[1][2] This application note provides a comprehensive, field-tested guide to performing a one-pot direct reductive amination using the valuable building block, 3-Fluorocyclobutanamine. We will delve into the mechanistic rationale behind the procedural choices, offering a detailed, step-by-step protocol for the synthesis of N-(3-fluorocyclobutyl)cyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation with fluorinated synthons.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of amines is a fundamental task in organic chemistry, as the amine functional group is a ubiquitous feature in a vast array of biologically active compounds.[3] Reductive amination, which converts a carbonyl group into an amine via an intermediate imine, is one of the most powerful methods for this purpose.[4] The reaction's prominence stems from its operational simplicity, broad substrate scope, and the ability to perform it as a "one-pot" procedure, which enhances efficiency and reduces waste.[5]

The introduction of fluorine into drug candidates is a widely used strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. This compound is an increasingly important building block that combines the conformational rigidity of a cyclobutane ring with the unique electronic properties of fluorine. This guide provides a robust protocol for its incorporation into target molecules.

Mechanistic Rationale and Reagent Selection

The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that chemoselectively reduces the iminium ion intermediate in the presence of the starting carbonyl compound.

The Reaction Pathway

The process involves two key equilibrium steps followed by an irreversible reduction:

  • Imine/Iminium Formation: The nucleophilic nitrogen of this compound attacks the electrophilic carbon of the carbonyl compound (e.g., cyclobutanone). This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine. Under the mildly acidic conditions often employed, the imine is protonated to form a highly electrophilic iminium ion.[4][6]

  • Hydride Reduction: A selective hydride donor reduces the iminium ion to the final secondary amine product.

G carbonyl Carbonyl (Ketone/Aldehyde) hemiaminal Hemiaminal Intermediate carbonyl->hemiaminal Nucleophilic Attack amine This compound amine->hemiaminal imine Imine / Iminium Ion hemiaminal->imine Dehydration (-H₂O) [H⁺] catalyst product Final Secondary Amine imine->product Hydride Reduction (e.g., NaBH(OAc)₃) G A 1. Reaction Setup Flask + Amine + Stir Bar B 2. Reagent Addition Add DCE and Ketone A->B C 3. Initiate Reaction Add NaBH(OAc)₃ B->C D 4. Stir & Monitor 4-12h at Room Temp C->D E 5. Aqueous Work-up Quench with NaHCO₃ D->E F 6. Extraction Ethyl Acetate E->F G 7. Drying & Concentration MgSO₄ + Rotovap F->G H 8. Purification Flash Chromatography G->H I 9. Analysis NMR, LC-MS H->I

References

Application Note: The Strategic Incorporation of 3-Fluorocyclobutanamine in the Synthesis of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology and immunology. The design of next-generation inhibitors focuses on optimizing potency, selectivity, and pharmacokinetic profiles. A key strategy in this endeavor is the incorporation of small, conformationally restricted, and fluorinated scaffolds. This application note provides a detailed guide for researchers and drug development professionals on the use of 3-fluorocyclobutanamine as a strategic building block in the synthesis of kinase inhibitors. We explore the physicochemical advantages conferred by this moiety and provide a detailed, field-proven protocol for its incorporation via nucleophilic aromatic substitution (SNAr), using the synthesis of a Janus Kinase (JAK) inhibitor analogue as a representative case study.

Introduction: The Value of Fluorinated Alicyclic Scaffolds in Kinase Inhibition

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling pathways that regulate immune responses and cellular proliferation.[1][2] Dysregulation of the JAK/STAT signaling pathway is implicated in numerous autoimmune diseases and cancers, making JAKs a prime target for therapeutic intervention.[1][3] Small molecule inhibitors like Tofacitinib, a pan-JAK inhibitor, have demonstrated clinical success, validating this approach.[1][2]

Modern medicinal chemistry seeks to enhance the "drug-like" properties of lead compounds. The introduction of fluorine into drug candidates is a widely used strategy to modulate key parameters such as metabolic stability, membrane permeability, and binding affinity.[4][5] When combined with a rigid scaffold like a cyclobutane ring, the benefits are often synergistic. The cyclobutane moiety offers a three-dimensional structure that can improve binding to the spatial arrangements of target proteins and serve as a conformationally restricted linker, reducing the entropic penalty upon binding.[6]

The this compound building block, therefore, represents a valuable tool for medicinal chemists aiming to fine-tune the properties of kinase inhibitors.

The 3-Fluorocyclobutyl Moiety: A Privileged Scaffold

The strategic introduction of the 3-fluorocyclobutyl group can profoundly influence a molecule's physicochemical and pharmacological properties.

2.1 Modulation of Physicochemical Properties

  • Basicity (pKa): The strong electron-withdrawing effect of the fluorine atom lowers the pKa of the distal amino group by approximately 0.8 units compared to its non-fluorinated analogue.[7] This reduction in basicity can be crucial for mitigating off-target effects, such as hERG channel inhibition, and for optimizing cellular permeability.

  • Lipophilicity (LogP/LogD): Fluorination often increases lipophilicity, which can enhance membrane permeability and target engagement.[8][9][10] Studies have shown that trans-3-fluorocyclobutanamine derivatives are significantly more lipophilic than their non-fluorinated counterparts. This controlled modulation of lipophilicity is a key tool for optimizing a drug's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[9]

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] Incorporating the fluorocyclobutyl motif can block potential sites of metabolism, thereby increasing the half-life and bioavailability of the drug candidate.[6]

2.2 Conformational and Binding Advantages

The puckered, rigid structure of the cyclobutane ring limits the conformational freedom of the molecule.[6] This pre-organization can lead to a more favorable binding entropy when the inhibitor interacts with the kinase active site. The fluorine atom itself can engage in favorable orthogonal multipolar interactions with the protein backbone, further enhancing binding affinity.

Synthesis Protocol: A Case Study for a JAK Inhibitor Core

This section provides a detailed, step-by-step protocol for the synthesis of a key intermediate in the development of JAK inhibitors, illustrating the incorporation of trans-3-fluorocyclobutanamine via a Nucleophilic Aromatic Substitution (SNAr) reaction.

3.1 Principle and Reaction Scheme

The SNAr reaction is a powerful method for forming aryl-amine bonds, particularly on electron-deficient aromatic or heteroaromatic systems.[11][12] In this case, the amine of this compound acts as the nucleophile, displacing a halogen (typically fluorine or chlorine) from an activated heterocyclic core. The reaction is typically facilitated by a non-nucleophilic base in a polar aprotic solvent.

Diagram 1: General SNAr Reaction Scheme

SNAr_Reaction cluster_reactants Reactants cluster_reagents Conditions cluster_products Product R1 Heterocyclic Core (e.g., Chloropyrimidine) P1 JAK Inhibitor Intermediate R1->P1 + R2 R2 trans-3-Fluorocyclobutanamine Base Base (e.g., DIPEA) Solvent Solvent (e.g., DMSO)

Caption: SNAr coupling of the amine and an activated heterocycle.

3.2 Materials and Reagents

Reagent/MaterialGradeSupplierComments
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine≥98%Commercially AvailableThe electrophilic core.
trans-3-Fluorocyclobutanamine HCl≥97%Commercially AvailableThe nucleophile.[13][14]
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Commercially AvailableNon-nucleophilic base.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Commercially AvailablePolar aprotic solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (aq.)N/ALab PreparedFor work-up.
Brine (Saturated NaCl aq.)N/ALab PreparedFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor chromatography.

3.3 Step-by-Step Experimental Protocol

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 g, 6.51 mmol, 1.0 eq).

  • Dissolution: Add anhydrous DMSO (20 mL) to the flask and stir until the starting material is fully dissolved.

  • Addition of Amine: Add trans-3-fluorocyclobutanamine hydrochloride (0.98 g, 7.81 mmol, 1.2 eq). The hydrochloride salt is used for its superior stability and ease of handling.

  • Addition of Base: Slowly add DIPEA (3.4 mL, 19.5 mmol, 3.0 eq) to the stirring suspension. The base neutralizes the HCl salt of the amine and scavenges the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the consumption of the limiting reagent is complete (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove residual DMSO and acidic impurities.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 95:5) to afford the desired product, N-(trans-3-fluorocyclobutyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, as a white to off-white solid.

Characterization of the Final Product

Proper characterization is essential to confirm the structure and purity of the synthesized intermediate.

4.1 Analytical Techniques

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structure and the presence of the fluorocyclobutyl moiety.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.

  • HPLC (High-Performance Liquid Chromatography): To determine the final purity of the compound.

4.2 Table of Expected Analytical Data

AnalysisExpected Result
Appearance White to off-white solid
Yield 75-85%
Purity (HPLC) >98%
Mass Spec (ESI+) m/z = 207.1 [M+H]⁺
¹⁹F NMR (CDCl₃) A multiplet centered around -180 to -200 ppm.

Workflow and Mechanistic Insights

Diagram 2: Overall Synthetic and Analytical Workflow

Workflow A 1. Reaction Setup (Reactants + Solvent) B 2. Reagent Addition (Amine + Base) A->B C 3. Heating & Monitoring (80 °C, TLC/LC-MS) B->C D 4. Aqueous Work-up (Extraction & Washes) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, LC-MS, HPLC) E->F G Final Pure Product F->G

Caption: From reaction setup to final product characterization.

Diagram 3: The Meisenheimer Complex in SNAr

Meisenheimer Reactants Heteroaryl-Cl + R-NH₂ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Product Heteroaryl-NHR + Cl⁻ Intermediate->Product Loss of Leaving Group

Caption: The key stabilized intermediate in the SNAr mechanism.

The SNAr mechanism proceeds via a two-step addition-elimination process. The amine nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyrrolopyrimidine ring system is crucial for stabilizing this intermediate.[15] In the subsequent step, the leaving group (chloride) is eliminated, restoring aromaticity and yielding the final product.

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced kinase inhibitors. Its incorporation provides medicinal chemists with a reliable method to modulate key drug-like properties, including basicity, lipophilicity, and metabolic stability, while leveraging the conformational rigidity of the cyclobutane scaffold. The SNAr protocol detailed here is robust, high-yielding, and broadly applicable, making it an essential tool for researchers in the field of drug discovery and development.

References

Application Notes and Protocols: Leveraging 3-Fluorocyclobutanamine for the Synthesis of Novel Fluorinated Polyamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Alicyclic Moieties in Polymer Chemistry

The incorporation of fluorine atoms into polymer backbones imparts a unique combination of properties, including enhanced thermal stability, chemical resistance, and altered electronic characteristics.[1][2] These attributes are highly sought after in advanced materials for diverse applications, ranging from high-performance engineering plastics to specialized biomaterials in drug delivery and medical devices.[3][4] While much of the focus has been on aromatic fluorinated polymers, the introduction of fluorinated alicyclic structures, such as the cyclobutane ring, offers a compelling strategy to modulate polymer properties further. The rigid, strained nature of the cyclobutane ring can influence chain packing and conformational freedom, leading to materials with unique thermal and mechanical profiles.[5][6]

3-Fluorocyclobutanamine emerges as a particularly interesting monomer in this context. Its structure combines a reactive primary amine functionality, suitable for step-growth polymerization, with a fluorine-substituted cyclobutane ring. This unique combination allows for the design of novel polyamides with potentially enhanced solubility, tailored glass transition temperatures, and specific intermolecular interactions driven by the polar C-F bond. This application note provides a comprehensive guide to the synthesis and characterization of novel polyamides derived from this compound, offering detailed protocols and insights for researchers exploring new frontiers in polymer science.

Conceptual Framework: Polyamide Synthesis via Step-Growth Polymerization

The most direct route to synthesizing polyamides from this compound is through step-growth polymerization, specifically by reacting the diamine monomer with a suitable diacid or diacid derivative.[3][7] This process involves the sequential reaction of the amine and carboxylic acid (or its activated form) functional groups to form amide linkages, with the concomitant elimination of a small molecule like water or HCl.[8] To achieve high molecular weight polymers, a high degree of reaction completion and precise stoichiometric control of the monomers are crucial.[3]

StepGrowthPolymerization MonomerA This compound (Diamine) Dimer Dimer MonomerA->Dimer + Monomer B - HCl MonomerB Diacid Chloride (e.g., Adipoyl Chloride) MonomerB->Dimer Trimer Trimer Dimer->Trimer + Monomer A or B Oligomer Oligomer Trimer->Oligomer + Oligomer Polymer High Molecular Weight Polyamide Oligomer->Polymer ...

Caption: Step-growth polymerization of a diamine and a diacid chloride.

Experimental Section: Synthesis and Characterization of a Novel Fluorinated Polyamide

This section outlines a representative protocol for the synthesis of a novel polyamide from this compound and adipoyl chloride. This procedure is based on established methods for polyamide synthesis and serves as a robust starting point for further optimization.[9][10]

Materials and Equipment
Reagent/Equipment Details
This compoundCommercially available
Adipoyl chlorideCommercially available, freshly distilled
Anhydrous N-methyl-2-pyrrolidone (NMP)Polymerization solvent
Triethylamine (TEA)Acid scavenger, dried over KOH
MethanolFor polymer precipitation
Argon or Nitrogen gasFor inert atmosphere
Magnetic stirrer with heating
Schlenk flask and condenser
Buchner funnel and filter paper
Vacuum oven
Protocol 1: Synthesis of Poly(3-fluorocyclobutyl adipamide)
  • Monomer Preparation: In a flame-dried 100 mL Schlenk flask under an argon atmosphere, dissolve this compound (1.00 g, 11.2 mmol) in anhydrous NMP (20 mL).

  • Addition of Acid Scavenger: Add triethylamine (2.34 mL, 16.8 mmol) to the solution and stir for 10 minutes at room temperature.

  • Initiation of Polymerization: Slowly add a solution of adipoyl chloride (2.05 g, 11.2 mmol) in anhydrous NMP (10 mL) to the stirred solution of the diamine at 0 °C. The slow addition is crucial to control the exothermicity of the reaction and prevent side reactions.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 24 hours under a continuous argon purge. The increased temperature helps to drive the polymerization to a high conversion rate, which is essential for achieving a high molecular weight.[3]

  • Precipitation and Purification: Cool the viscous polymer solution to room temperature and precipitate it by slowly pouring it into a stirred beaker containing methanol (200 mL).

  • Washing: Collect the fibrous polymer precipitate by filtration using a Buchner funnel. Wash the polymer thoroughly with methanol (3 x 50 mL) and then with deionized water (2 x 50 mL) to remove any unreacted monomers, triethylamine hydrochloride, and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 48 hours to a constant weight.

PolymerSynthesisWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification MonomerPrep Dissolve this compound in anhydrous NMP AcidScavenger Add Triethylamine MonomerPrep->AcidScavenger Initiation Slowly add Adipoyl Chloride solution at 0 °C AcidScavenger->Initiation Polymerization Heat to 80 °C for 24h under Argon Initiation->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Washing Wash with Methanol and Water Precipitation->Washing Drying Dry in Vacuum Oven Washing->Drying

Caption: Workflow for the synthesis of Poly(3-fluorocyclobutyl adipamide).

Characterization of the Novel Polyamide

The successful synthesis and the properties of the resulting polymer should be confirmed through a series of analytical techniques.

Technique Purpose Expected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of amide bonds and the presence of the fluorocyclobutane moiety.Appearance of a strong C=O stretching band around 1650 cm⁻¹ and an N-H stretching band around 3300 cm⁻¹. Presence of a C-F stretching band.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) To elucidate the detailed chemical structure of the polymer repeating unit.Signals corresponding to the protons and carbons of the 3-fluorocyclobutyl and adipoyl units. A characteristic signal in the ¹⁹F NMR spectrum confirming the presence of fluorine.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A monomodal distribution indicating a successful polymerization. The PDI is expected to be around 2, which is typical for step-growth polymerizations.[3]
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.The Tg will provide insight into the chain flexibility and amorphous/crystalline nature of the polymer.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.The decomposition temperature will indicate the upper limit of the polymer's service temperature.

Potential Applications and Future Directions

The unique structural features of polyamides derived from this compound suggest a range of potential applications, particularly in fields where enhanced thermal stability, chemical resistance, and specific surface properties are desired.

  • Advanced Coatings and Films: The presence of fluorine can lead to low surface energy materials, making them suitable for anti-fouling and protective coatings.[2]

  • Biomedical Materials: Fluoropolymers are known for their biocompatibility and biostability, opening possibilities for use in medical implants and drug delivery systems.[1][4] The controlled degradation of polyamide-based materials can also be explored.

  • Membranes for Separations: The introduction of the bulky and rigid cyclobutane ring can create polymers with increased fractional free volume, which is a desirable characteristic for gas separation membranes.

Future research should focus on exploring the copolymerization of this compound with other diamines or the use of different diacid chlorides to fine-tune the polymer properties. Furthermore, investigating the influence of the cis/trans isomerism of the this compound monomer on the final polymer architecture and properties would be a valuable area of study.

Conclusion

This compound represents a promising, yet underexplored, monomer for the synthesis of novel fluorinated polyamides. The synthetic protocols outlined in this application note provide a solid foundation for researchers to explore this new class of materials. The combination of the reactive amine functionality with the unique properties of the fluorinated cyclobutane ring offers a versatile platform for the design of next-generation polymers with tailored properties for a wide array of advanced applications.

References

protecting group strategies for 3-Fluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Protecting Group Strategies for 3-Fluorocyclobutanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable building block in modern medicinal chemistry. The incorporation of the fluorocyclobutane motif can enhance metabolic stability, modulate basicity (pKa), and constrain molecular conformation, often leading to improved pharmacological properties.[1][2] However, the primary amine is a reactive nucleophile and base, necessitating its protection during multi-step synthetic sequences to prevent unwanted side reactions.[3][4] This guide provides a detailed overview of protecting group strategies for this compound, focusing on the practical application of common amine protecting groups. We will explore the rationale behind experimental choices, provide step-by-step protocols, and discuss orthogonal strategies for complex molecule synthesis.

The Strategic Imperative for Amine Protection

In any multi-step synthesis, functional groups that might interfere with a desired transformation must be temporarily masked.[3][5] The primary amine of this compound is a prime example, capable of reacting with electrophiles, acting as a base, or interfering with metal-catalyzed cross-couplings. The selection of a suitable protecting group is therefore a critical decision, guided by three main criteria:

  • Ease of Installation: The protecting group should be introduced efficiently and in high yield under mild conditions.

  • Stability: It must be robust enough to withstand the reaction conditions of subsequent synthetic steps.

  • Facile & Selective Removal: The group must be cleaved under conditions that do not affect other functional groups in the molecule. This principle of selective removal is the foundation of orthogonal protection .[6][7]

The presence of the electron-withdrawing fluorine atom in the 3-position of the cyclobutane ring slightly reduces the basicity and nucleophilicity of the amine compared to its non-fluorinated analog.[8] While this effect is generally modest, it can influence the kinetics of protection and deprotection reactions.

A Practical Guide to Common Amine Protecting Groups

The most versatile and widely adopted protecting groups for amines are carbamates. We will focus on the three most prevalent examples: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Decision Workflow for Protecting Group Selection

The choice of protecting group is dictated entirely by the planned synthetic route. The following decision tree illustrates a logical workflow for selecting an appropriate strategy.

G start Start: this compound q1 Are downstream steps acid-sensitive? start->q1 q2 Are downstream steps base-sensitive? q1->q2 Yes boc Use Boc Group (Acid-Labile) q1->boc No q3 Is catalytic hydrogenation compatible? q2->q3 Yes fmoc Use Fmoc Group (Base-Labile) q2->fmoc No cbz Use Cbz Group (H₂-Labile) q3->cbz Yes rethink Re-evaluate Route or Consider Alternative Groups (e.g., Troc, Alloc) q3->rethink No G start Dual-Protected Molecule (Boc-amine, Cbz-amine) acid Add TFA or HCl (Acidolysis) start->acid h2 Add H₂, Pd/C (Hydrogenolysis) start->h2 product_acid Selectively Deprotected (Free Boc-amine, Intact Cbz-amine) acid->product_acid product_h2 Selectively Deprotected (Intact Boc-amine, Free Cbz-amine) h2->product_h2

References

Troubleshooting & Optimization

Technical Support Center: Purification Challenges of 3-Fluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluorocyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this valuable fluorinated building block. Drawing upon established principles of organic chemistry and chromatography, this center offers solutions to common challenges encountered during the synthesis and purification of this compound and its derivatives.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common forms of this compound available, and how do they differ?

A1: this compound is typically available as its hydrochloride salt in both cis and trans isomeric forms.[1] The free base is less common commercially due to its higher volatility and potentially lower stability. The hydrochloride salt is generally a white to off-white solid that is more stable and easier to handle than the free base.[2] The choice between the cis and trans isomer will depend on the specific stereochemical requirements of your downstream application.

Q2: Why is my this compound (free base) showing signs of degradation?

A2: The free base of this compound, like many primary amines, can be susceptible to degradation over time. Potential degradation pathways include oxidation and reaction with atmospheric carbon dioxide to form the corresponding carbamate.[3] To minimize degradation, it is recommended to store the free base under an inert atmosphere (e.g., nitrogen or argon) at low temperatures. For long-term storage, converting the free base to its hydrochloride salt is a standard practice to enhance stability.[2]

Q3: I am observing significant peak tailing when analyzing this compound by normal-phase HPLC. What is the cause and how can I resolve it?

A3: Peak tailing of amines on silica gel is a common issue caused by the interaction of the basic amine with acidic silanol groups on the stationary phase. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to your mobile phase. Alternatively, using a deactivated (end-capped) silica column can reduce the number of accessible acidic sites.

Q4: Should I purify the free base or the hydrochloride salt of this compound?

A4: The choice between purifying the free base or the hydrochloride salt depends on the purification method and the nature of the impurities. The hydrochloride salt is often more amenable to crystallization, which can be an effective method for removing non-basic impurities. The free base is more suitable for distillation if the impurities are non-volatile. For chromatographic purification, the choice will depend on the specific method. For instance, in reversed-phase HPLC, the salt form is typically used, while for normal-phase, the free base is more common, often with a modified mobile phase.

Q5: What are the key safety precautions when handling this compound?

A5: this compound and its salts should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may be irritating to the eyes, skin, and respiratory tract.[1] Operations should be conducted in a well-ventilated fume hood. Avoid breathing dust or vapors.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific challenges you may encounter during the purification of this compound.

A. Challenge: Removal of Synthesis-Related Impurities

The synthesis of this compound often proceeds via a two-step sequence: fluorination of a cyclobutanone precursor followed by reductive amination.[4][5] This process can lead to a variety of impurities.

Potential Impurities and Their Origin:

ImpurityPotential Origin
3-FluorocyclobutanoneIncomplete reductive amination
CyclobutanamineIncomplete fluorination of the starting material
cis/trans IsomersNon-stereoselective synthesis or epimerization
Dialkylated amineOver-alkylation during reductive amination[6]
Starting materials/reagentsCarried over from previous steps

Troubleshooting Workflow for Impurity Removal:

start Crude this compound decision1 Major Impurity Profile? start->decision1 process1 Distillation of Free Base decision1->process1 Non-volatile impurities process2 Crystallization of HCl Salt decision1->process2 Non-basic impurities process3 Column Chromatography decision1->process3 Structurally similar impurities (e.g., isomers) decision2 Residual Impurities? process1->decision2 process2->decision2 process3->decision2 decision2->process3 Further purification needed end Pure this compound decision2->end Purity acceptable

Caption: Decision workflow for selecting a primary purification strategy.

Experimental Protocols:

  • Protocol 1: Purification by Distillation (for the free base)

    • Neutralization: If your product is in the salt form, dissolve it in water and basify with a strong base (e.g., NaOH) to a pH > 12.

    • Extraction: Extract the free amine into a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Solvent Removal: Carefully remove the solvent by rotary evaporation.

    • Vacuum Distillation: Assemble a vacuum distillation apparatus and distill the crude free base under reduced pressure. The boiling point will depend on the pressure.

  • Protocol 2: Purification by Crystallization (for the hydrochloride salt)

    • Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture of ethanol and diethyl ether).

    • Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.

    • Filtration: Collect the crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

    • Drying: Dry the crystals under vacuum.

B. Challenge: Separation of cis and trans Isomers

If your synthesis is not stereospecific, you will likely obtain a mixture of cis and trans isomers of this compound. Their separation can be challenging due to their similar physical properties.

Troubleshooting Workflow for Isomer Separation:

start Mixture of cis/trans Isomers decision1 Scale of Separation? start->decision1 process1 Preparative HPLC/SFC decision1->process1 Small to medium scale process2 Fractional Crystallization of a Derivative decision1->process2 Large scale end Separated Isomers process1->end process2->end

Caption: Strategy selection for cis/trans isomer separation.

Experimental Protocols:

  • Protocol 3: Preparative HPLC for Isomer Separation

    • Column: A high-performance liquid chromatography (HPLC) column with good shape selectivity, such as a phenyl-hexyl or a fluorinated phase column, is recommended.

    • Mobile Phase: A typical mobile phase for the free base would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., isopropanol or ethanol), with a small amount of a basic modifier (e.g., triethylamine). For the hydrochloride salt on a reversed-phase column (e.g., C18), a mobile phase of water and acetonitrile with an additive like trifluoroacetic acid (TFA) can be effective.

    • Optimization: Start with a shallow gradient to maximize the resolution between the two isomer peaks. Once separation is achieved, the method can be optimized for speed and solvent consumption.

C. Challenge: Chiral Separation of Enantiomers

For applications where a single enantiomer of this compound is required, chiral separation is necessary.

Troubleshooting Workflow for Chiral Separation:

start Racemic this compound process1 Screen Chiral Stationary Phases (CSPs) start->process1 decision1 Resolution Achieved? process1->decision1 process2 Optimize Mobile Phase decision1->process2 Partial resolution process3 Consider Derivatization decision1->process3 No resolution end Enantiopure this compound decision1->end Baseline separation process2->end process3->start

Caption: Workflow for developing a chiral separation method.

Experimental Protocols:

  • Protocol 4: Chiral HPLC/SFC Method Development

    • Column Screening: Screen a set of chiral stationary phases (CSPs). For fluorinated compounds, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often a good starting point.[7]

    • Mobile Phase Screening: For each column, screen a variety of mobile phases. In normal-phase HPLC, mixtures of hexane/isopropanol or hexane/ethanol are common. In supercritical fluid chromatography (SFC), CO₂ with a co-solvent like methanol or ethanol is used.

    • Optimization: Once a promising column and mobile phase combination is identified, optimize the separation by adjusting the mobile phase composition, flow rate, and temperature to achieve baseline resolution.

III. Stability and Storage

Forced Degradation Studies:

To understand the intrinsic stability of this compound, forced degradation studies can be performed.[8][9] This involves subjecting the compound to harsh conditions to accelerate its decomposition and identify potential degradation products.

Typical Forced Degradation Conditions:

ConditionDescription
Acidic Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60 °C)
Basic Hydrolysis 0.1 M NaOH at elevated temperature (e.g., 60 °C)
Oxidative Degradation 3% H₂O₂ at room temperature
Thermal Degradation Heating the solid material at a high temperature (e.g., 105 °C)
Photolytic Degradation Exposure to UV and visible light

The degradation should be monitored by a stability-indicating analytical method, typically HPLC, to track the formation of degradation products.[10]

Recommended Storage Conditions:

  • This compound Hydrochloride: Store in a tightly sealed container in a cool, dry place, protected from light.

  • This compound (Free Base): Store under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., 2-8 °C) to minimize degradation.

IV. References

  • Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. ResearchGate. Available from: --INVALID-LINK--

  • Forced degradation studies. MedCrave online. Available from: --INVALID-LINK--

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: --INVALID-LINK--

  • Technical Support Center: Chiral Separation of 3-(2-Fluorophenyl)cyclobutan-1-ol Enantiomers. Benchchem. Available from: --INVALID-LINK--

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: --INVALID-LINK--

  • Chiral HPLC Separations. Phenomenex. Available from: --INVALID-LINK--

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available from: --INVALID-LINK--

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. Available from: --INVALID-LINK--

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Available from: --INVALID-LINK--

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available from: --INVALID-LINK--

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. ijpsr.com. Available from: --INVALID-LINK--

  • This compound. PubChem - NIH. Available from: --INVALID-LINK--

  • Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. ResearchGate. Available from: --INVALID-LINK--

  • Separation of cis and trans isomers. Google Patents. Available from: --INVALID-LINK--

  • Separation and purification of cis and trans isomers. Google Patents. Available from: --INVALID-LINK--

  • A Stability Indicating HPLC Method for the Determination of Fluvoxamine in Pharmaceutical Dosage Forms. PMC - NIH. Available from: --INVALID-LINK--

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: --INVALID-LINK--

  • The fluorinated compounds were obtained by reductive amination. A)... ResearchGate. Available from: --INVALID-LINK--

  • Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available from: --INVALID-LINK--

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. Available from: --INVALID-LINK--

  • Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby. Google Patents. Available from: --INVALID-LINK--

  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS. Available from: --INVALID-LINK--

  • Reductive Amination - Common Conditions. organic-chemistry.org. Available from: --INVALID-LINK--

  • cis-3-Fluorocyclobutanamine hydrochloride 97%. AChemBlock. Available from: --INVALID-LINK--

  • Reductive Amination. Chemistry Steps. Available from: --INVALID-LINK--

  • Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. PubMed. Available from: --INVALID-LINK--

  • Reductive amination. Wikipedia. Available from: --INVALID-LINK--

  • Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. NIH. Available from: --INVALID-LINK--

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC - PubMed Central. Available from: --INVALID-LINK--

  • Synthesis and physicochemical evaluation of cis-fluoroalkylated cyclobutane derivatives. American Chemical Society. Available from: --INVALID-LINK--

References

troubleshooting side reactions in 3-Fluorocyclobutanamine coupling

Author: BenchChem Technical Support Team. Date: January 2026

{"___id":"-3921873117495914654","__is_not_a_real_search_result":true} {"answer":"## Technical Support Center: 3-Fluorocyclobutanamine Coupling

Welcome to the technical support center for this compound coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions involving this valuable and unique building block. The strained cyclobutyl ring and the presence of an electron-withdrawing fluorine atom present specific challenges that require careful consideration of reaction parameters.

This resource provides in-depth answers to common issues, detailed protocols, and comparative data to help you navigate these challenges and achieve high-yielding, clean conversions.

Troubleshooting Guide: Common Side Reactions & Low Yield

Q1: My coupling reaction with this compound is extremely slow or stalls, resulting in low yield. What are the primary causes?

A1: This is the most frequently encountered issue and typically stems from two main factors: steric hindrance and the reduced nucleophilicity of the amine.

  • Steric Hindrance: The cyclobutyl group, while small, is conformationally rigid and sterically more demanding than a simple alkyl chain. This bulk can physically impede the amine's approach to the activated carboxylic acid, slowing the rate of reaction.[1][2][3][4][5]

  • Reduced Nucleophilicity: The fluorine atom is strongly electron-withdrawing. This inductive effect lowers the electron density on the nitrogen atom, making the amine less nucleophilic and therefore less reactive compared to its non-fluorinated analog.[6][7]

Troubleshooting Steps:

  • Select a High-Potency Coupling Reagent: Standard carbodiimide reagents like EDC may be insufficient.[8][9] Switch to a more powerful onium salt reagent, such as HATU or HCTU . These reagents form highly reactive OAt- or OBt-esters, which are more susceptible to attack by weakly nucleophilic or hindered amines.[8][10][11] COMU is another excellent choice, offering high reactivity with the added benefit of being non-explosive and having water-soluble byproducts.[11][12][13]

  • Optimize the Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These bases will deprotonate the necessary acidic species without competing with the primary amine as a nucleophile. An excess of base (2-3 equivalents) is often required to drive the reaction.[8][10]

  • Increase Reaction Time and/or Temperature: Due to the lower reactivity, these couplings often require extended reaction times (e.g., 12-24 hours). If the reaction is still sluggish, cautiously increasing the temperature to 40-50 °C can be beneficial, but must be balanced against the risk of side reactions (see Q3).

  • Pre-activation: Allow the carboxylic acid, coupling reagent, and base to stir for 15-30 minutes before adding the this compound. This ensures the formation of the highly reactive activated ester intermediate, maximizing its concentration when the amine is introduced.[14]

Q2: My LC-MS analysis shows a significant byproduct with a mass corresponding to N-acylurea. What is happening and how can I prevent it?

A2: This side reaction is specific to the use of carbodiimide coupling reagents like DCC or EDC. The highly reactive O-acylisourea intermediate, formed from the activation of the carboxylic acid, is intended to react with the amine.[8][9] However, if the amine is sterically hindered or poorly nucleophilic (as is the case here), the O-acylisourea can undergo a temperature-dependent, intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive and terminates the desired reaction pathway.[12]

Mitigation Strategies:

  • Use a Nucleophilic Additive: This is the standard and most effective solution. Always use EDC or DCC in combination with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure .[2][8] These additives act as "activated ester shuttles." They rapidly intercept the O-acylisourea to form an HOBt- or Oxyma-ester. These activated esters are more stable than the O-acylisourea (preventing rearrangement) but still highly reactive towards the amine.

  • Switch Coupling Reagents: Move away from carbodiimides altogether. Onium salt reagents like HATU, HBTU, or COMU do not proceed via an O-acylisourea intermediate and therefore cannot form this byproduct.[10][11]

  • Control Temperature: Keep the reaction temperature at 0 °C, especially during the initial activation step, to disfavor the rearrangement pathway.[12]

Q3: I'm observing an olefinic byproduct in my NMR/LC-MS, suggesting a loss of HF. Is this an elimination reaction and how can I stop it?

A3: Yes, this is likely a β-elimination reaction. The fluorine atom and the proton on the adjacent carbon (beta to the nitrogen) can be eliminated to form a cyclobutene derivative, particularly under harsh conditions.

Mechanism Drivers:

  • Strong Base/High Temperature: The combination of a strong base and elevated temperature significantly promotes elimination reactions (E2 mechanism).

  • Ring Strain: The inherent strain of the cyclobutane ring can be partially relieved upon formation of the double bond in the cyclobutene product, providing a thermodynamic driving force.

Preventative Measures:

  • Avoid Excessively Strong Bases: While a base is necessary, avoid very strong, non-hindered bases if possible. Stick with DIPEA or collidine.

  • Maintain Low Temperatures: Run the reaction at room temperature or below if the reaction rate is acceptable. Avoid heating unless absolutely necessary to overcome steric hindrance.

  • Buffer the Reaction: Ensure that the amine salt (e.g., this compound HCl) is fully neutralized by the base but avoid a large excess of free base for extended periods, especially at higher temperatures.

Q4: My starting amine is chiral, but I'm seeing partial or complete racemization in my product. What is causing this?

A4: Racemization can occur at the α-carbon of the carboxylic acid partner, especially if it is an amino acid. The activation process can render the α-proton acidic, and in the presence of base, it can be abstracted and re-protonated, leading to a loss of stereochemical integrity.[15]

Solutions to Preserve Stereochemistry:

  • Use Racemization-Suppressing Additives: Additives are crucial here. HOAt (1-Hydroxy-7-azabenzotriazole), and its corresponding onium salt HATU , are known to be superior to HOBt in suppressing racemization.[8][10] OxymaPure is also highly effective.[2]

  • Avoid Certain Reagents: Carbodiimides used without additives are known to cause higher rates of racemization.[15]

  • Minimize Base Exposure: Use the weakest base possible that still facilitates the reaction (e.g., N-methylmorpholine (NMM) in some cases) and avoid a large excess.

  • Control Temperature: Keep the reaction temperature as low as possible (0 °C to RT).

Comparative Data & Reagent Selection

The choice of coupling reagent is the most critical parameter for success. The following table summarizes the pros and cons of common reagents for this specific application.

Coupling ReagentClassProsConsRecommended for 3-F-CBA?
EDC / HOBt CarbodiimideCost-effective; water-soluble byproducts.[8]Can be slow with hindered amines; risk of N-acylurea formation.[12]Acceptable, but not optimal.
HATU Uronium/AminiumVery high reactivity; low racemization risk; excellent for hindered substrates.[8][10][11]Higher cost; byproduct can be difficult to remove.Highly Recommended.
HCTU Uronium/AminiumHigh reactivity, similar to HATU; often more cost-effective.[10]Byproducts can be challenging to remove.Highly Recommended.
COMU Uronium/AminiumReactivity comparable to HATU; non-explosive; water-soluble byproducts.[11][12]Higher cost.Excellent Choice.
T3P® Phosphonic AnhydrideHigh reactivity; byproducts are water-soluble.Often requires careful control of stoichiometry.Good Alternative.
Acyl Fluoride Acyl HalideHighly reactive for extremely hindered cases; minimizes steric hindrance.[1][6][7]Requires an extra step to generate the acyl fluoride; reagents can be hazardous.For very difficult cases.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is optimized for challenging couplings with this compound.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (or its HCl salt) (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv if using amine HCl salt; 2.0 equiv if using free amine)

  • Anhydrous DMF or NMP

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equiv) dropwise while stirring.

  • Allow the mixture to stir at room temperature for 15-20 minutes for pre-activation.

  • In a separate vial, dissolve the this compound (1.1 equiv) in a small amount of anhydrous DMF.

  • Add the amine solution to the activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take 4 to 24 hours for completion.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% aq. citric acid, saturated aq. NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visual Troubleshooting & Mechanisms

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues.

TroubleshootingWorkflow Start Low Yield or Stalled Reaction CheckReagents Step 1: Evaluate Coupling Reagent Start->CheckReagents CheckConditions Step 2: Optimize Conditions CheckReagents->CheckConditions Using potent reagent (e.g., HATU, COMU)? q_reagent Using EDC/DCC? CheckReagents->q_reagent AnalyzeByproducts Step 3: Analyze Byproducts by LC-MS CheckConditions->AnalyzeByproducts Using optimal base, temp, & time? Success Coupling Successful AnalyzeByproducts->Success Minimal byproducts, reaction complete. q_byproduct Dominant Byproduct? AnalyzeByproducts->q_byproduct sub_q sub_q sub_a sub_a q_reagent->CheckConditions No a_reagent Switch to HATU, HCTU, or COMU. q_reagent->a_reagent a_nacyl N-Acylurea: Add HOBt/Oxyma or switch from EDC. q_byproduct->a_nacyl Mass = N-Acylurea a_elim Elimination (Olefin): Lower temp, check base stoichiometry. q_byproduct->a_elim

Caption: A decision tree for troubleshooting low yields in 3-F-CBA couplings.

Mechanism of a Key Side Reaction

The formation of N-acylurea is a critical side reaction to avoid when using carbodiimide reagents.

NAcylurea_Mechanism RCOOH R-COOH O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl + EDC EDC EDC N_Acyl N-Acylurea (Stable Byproduct) O_Acyl->N_Acyl Intramolecular Rearrangement (Side Reaction) Product Desired Amide O_Acyl->Product + Amine (Desired Path) HOBt_Ester HOBt-Ester (More Stable Intermediate) O_Acyl->HOBt_Ester + HOBt (Interception) Amine 3-F-CBA (Amine) HOBt HOBt / Oxyma HOBt_Ester->Product + Amine

Caption: Pathway showing N-acylurea formation and its prevention using HOBt.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Fluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluorocyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and handling of this valuable building block.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, focusing on a common synthetic pathway involving the reductive amination of 3-fluorocyclobutanone.

Issue 1: Low or No Yield of this compound

Question: My reductive amination of 3-fluorocyclobutanone is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in this reaction can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Poor Quality of 3-Fluorocyclobutanone The starting ketone can be unstable and prone to polymerization or degradation, especially if not stored properly.- Verify Purity: Analyze the starting material by ¹H NMR and GC-MS to confirm its purity and structure before use.- Fresh is Best: Use freshly prepared or recently purchased 3-fluorocyclobutanone for optimal results.
Inefficient Imine Formation The formation of the imine intermediate is a critical equilibrium-driven step. The presence of excess water can inhibit this step.- Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]- Use of a Dehydrating Agent: Consider adding a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture to sequester water formed during imine formation.
Suboptimal pH Imine formation is pH-sensitive. A slightly acidic medium is often required to catalyze the reaction without protonating the amine nucleophile excessively.- Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.[2]
Inactive Reducing Agent Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are common reducing agents. They can degrade upon improper storage.- Fresh Reducing Agent: Use a fresh bottle of the reducing agent. STAB is generally more stable and often preferred for its faster reaction rates and less toxic byproducts.- Portion-wise Addition: Add the reducing agent in portions to control the reaction rate and temperature.[2]
Incorrect Reaction Temperature Both imine formation and reduction steps are temperature-dependent.- Imine Formation: This step is typically carried out at room temperature.[2]- Reduction: The reduction step is often performed at a lower temperature (e.g., 0 °C) to improve selectivity and minimize side reactions.

Troubleshooting Workflow for Low Yield

Here is a logical workflow to diagnose the issue of low product yield:

low_yield_workflow start Low or No Product Yield check_sm Verify Purity of 3-Fluorocyclobutanone (NMR, GC-MS) start->check_sm sm_ok Starting Material is Pure check_sm->sm_ok sm_bad Degraded Starting Material check_sm->sm_bad No check_conditions Review Reaction Conditions: - Anhydrous? - pH? - Temperature? sm_ok->check_conditions Yes purify_sm Purify or Use Fresh Starting Material sm_bad->purify_sm conditions_ok Conditions Seem Correct check_conditions->conditions_ok conditions_bad Suboptimal Conditions check_conditions->conditions_bad No check_reagents Check Reducing Agent and Ammonia Source conditions_ok->check_reagents Yes optimize_conditions Optimize Conditions: - Add molecular sieves - Add catalytic acid - Control temperature conditions_bad->optimize_conditions reagents_ok Reagents are Active check_reagents->reagents_ok reagents_bad Inactive Reagents check_reagents->reagents_bad No monitor_reaction Monitor Reaction by TLC or LC-MS reagents_ok->monitor_reaction Yes fresh_reagents Use Fresh Reagents reagents_bad->fresh_reagents

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products, such as the corresponding alcohol or elimination products. How can I minimize these?

Answer: The formation of side products is a common issue in the synthesis of fluorinated compounds. Understanding the potential pathways for their formation is key to suppression.

Common Side Products and Their Mitigation

Side Product Formation Pathway Mitigation Strategies
3-Fluorocyclobutanol Reduction of the starting ketone (3-fluorocyclobutanone) by the reducing agent before imine formation.- Optimize Reagent Addition: Add the reducing agent after allowing sufficient time for imine formation (typically 1-2 hours at room temperature).[2]- Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is milder and more selective for imines over ketones compared to sodium borohydride.
Cyclobutene Derivatives Elimination of HF from the starting material or product, which can be base-catalyzed.- Control Basicity: Avoid using strong, non-nucleophilic bases. The ammonia source itself provides sufficient basicity for the reaction. If an amine salt is used as the ammonia source, a mild base may be needed, but its stoichiometry should be carefully controlled.- Temperature Control: Higher temperatures can promote elimination reactions. Maintain the recommended reaction temperatures.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A common and effective method is a two-step sequence starting from a 3-substituted cyclobutanone derivative. This typically involves:

  • Synthesis of a key intermediate , such as 3-oxocyclobutane carboxylic acid or a protected version of 3-fluorocyclobutanone.[3][4]

  • Reductive amination of the ketone to introduce the amine functionality.[2]

Alternatively, synthesis can involve the deoxyfluorination of a corresponding hydroxycyclobutanamine derivative using reagents like DAST (diethylaminosulfur trifluoride).[3]

Q2: How do I handle and store this compound?

This compound is often supplied and best stored as its hydrochloride salt, which is a more stable solid.[5][6] As a free base, it is a volatile liquid and can be air-sensitive.

  • Storage: Store the hydrochloride salt in a cool, dry place under an inert atmosphere.[7][8][9]

  • Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]

Q3: How can I purify the final product?

Purification largely depends on the form of the product (free base or salt).

  • As the Hydrochloride Salt: The product can often be purified by precipitation or crystallization. A common method involves dissolving the crude free amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and then adding a solution of HCl (e.g., 2M HCl in diethyl ether) to precipitate the hydrochloride salt.[2]

  • As the Free Base: If the free base is required, purification is typically achieved by column chromatography on silica gel. However, due to its volatility and potential for interaction with silica, this can be challenging.

Q4: Does the stereochemistry (cis vs. trans) matter, and how can I control it?

Yes, the relative stereochemistry of the fluorine and amine groups can be critical for applications in medicinal chemistry.[3]

  • Control of Stereochemistry: The stereochemical outcome is often determined by the synthetic route and the stereochemistry of the starting materials. For instance, starting with a specific diastereomer of a precursor can lead to a diastereomerically pure product.[3]

  • Separation: If a mixture of diastereomers is obtained, they can often be separated by column chromatography.[3]

Q5: What are the key safety precautions when working with fluorinating agents?

Safety is paramount when using fluorinating reagents.

  • Reactivity: Many fluorinating agents, such as DAST and Selectfluor®, can react violently with certain solvents (e.g., DMF, DMSO) and are sensitive to moisture.[10][11]

  • Toxicity and Corrosiveness: Reagents like DAST can decompose at elevated temperatures, releasing toxic and corrosive byproducts. Hydrogen fluoride (HF) and its solutions are highly corrosive and toxic.[10][12]

  • Handling: Always consult the Safety Data Sheet (SDS) for the specific reagent and handle it in a well-ventilated fume hood with appropriate PPE.[10]

Part 3: Experimental Protocol

Protocol: Reductive Amination of 3-Fluorocyclobutanone

This protocol is a general procedure and may require optimization based on the specific substrate and scale.

protocol_workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup and Purification step1_1 Dissolve 3-fluorocyclobutanone in anhydrous methanol. step1_2 Add ammonia source (e.g., 7N ammonia in methanol). step1_1->step1_2 step1_3 Add catalytic acetic acid. step1_2->step1_3 step1_4 Stir at room temperature for 1-2 hours. step1_3->step1_4 step2_1 Cool the reaction mixture to 0 °C (ice bath). step2_2 Add NaBH₃CN or STAB portion-wise. step2_1->step2_2 step2_3 Allow to warm to room temperature and stir until completion (monitor by TLC/LC-MS). step2_2->step2_3 step3_1 Quench the reaction carefully with water. step3_2 Perform aqueous workup and extract with an organic solvent. step3_1->step3_2 step3_3 Dry organic layers, filter, and concentrate. step3_2->step3_3 step3_4 Purify by column chromatography or precipitate as HCl salt. step3_3->step3_4 cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: General workflow for reductive amination.

Materials:

  • 3-Fluorocyclobutanone

  • Ammonia source (e.g., 7N solution of ammonia in methanol)

  • Anhydrous methanol

  • Acetic acid

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • 2M HCl in diethyl ether (for salt formation)

Procedure:

  • Imine Formation:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-fluorocyclobutanone (1.0 eq) in anhydrous methanol.

    • Add the ammonia source (e.g., a solution of ammonia in methanol, 5-10 eq).

    • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[2]

  • Reduction:

    • Cool the reaction mixture in an ice bath to 0 °C.

    • Slowly add the reducing agent (e.g., NaBH₃CN, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.[2]

    • Once the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup:

    • Carefully quench the reaction by adding water.

    • Perform a standard aqueous workup, which may involve adjusting the pH and extracting the aqueous layer with an organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.

  • Purification:

    • Option A (Free Base): Purify the crude product by column chromatography on silica gel.

    • Option B (HCl Salt): Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether). Slowly add a solution of 2M HCl in diethyl ether with stirring to precipitate the hydrochloride salt. Collect the solid by filtration.[2]

References

stability issues of 3-Fluorocyclobutanamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluorocyclobutanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the handling, storage, and troubleshooting of this compound in solution. While specific peer-reviewed stability studies on this compound are not extensively available, this document synthesizes data from analogous structures and fundamental chemical principles to offer a robust framework for its successful application in your research.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the use of this compound in solution.

Q1: What is the recommended solvent for creating a stock solution of this compound?

A: For initial stock solutions, high-purity anhydrous DMSO or DMF are recommended. However, for aqueous-based experiments, it is preferable to use the hydrochloride salt form of the amine, which is generally more soluble in water and buffered solutions[1]. The free base can then be generated in situ by adjusting the pH if required.

Q2: At what pH range is this compound most stable in aqueous buffers?

A: Primary amines are generally most stable in slightly acidic to neutral pH conditions (pH 3-7). In highly acidic solutions, the amine will be fully protonated (-NH3+), which prevents it from participating in nucleophilic degradation reactions[2][3]. In alkaline conditions (pH > 8), the deprotonated free amine (-NH2) is more prevalent. This form is more nucleophilic and susceptible to oxidative and other degradation pathways[4][5].

Q3: Can I store solutions of this compound at room temperature?

A: It is strongly advised to store all solutions, both stock and working, at low temperatures. For short-term storage (1-2 days), refrigeration at 2-8°C is suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C is the best practice to minimize degradation[6]. Avoid repeated freeze-thaw cycles.

Q4: What are the likely degradation products I might observe?

A: While specific pathways for this molecule are not published, potential degradation routes for similar amines include oxidation of the amino group, and reactions with carbonyl-containing species (e.g., from solvents or buffers) to form imines[2]. The strained cyclobutane ring, combined with the electronegative fluorine, may also present unique, yet-to-be-characterized degradation pathways.

Q5: How can I monitor the stability of my this compound solution?

A: The most reliable method is High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[6][7][8][9] An initial HPLC or LC-MS analysis of a freshly prepared solution will provide a purity profile and a reference chromatogram. Subsequent analysis of stored solutions can be compared to this initial profile to detect the appearance of degradation products and quantify the remaining parent compound.

Troubleshooting Guide for Common Stability Issues

This section addresses specific experimental problems that may arise due to the instability of this compound and provides a logical approach to resolving them.

Symptom / Observation Potential Root Cause Recommended Action & Scientific Rationale
Inconsistent or non-reproducible results in biological or chemical assays. Degradation in Working Solution: The compound may be unstable in the aqueous assay buffer, especially at physiological pH (7.4) and 37°C.1. Perform a Time-Course Stability Study: Prepare the compound in your exact assay buffer. Analyze aliquots via HPLC or LC-MS at T=0 and several subsequent time points (e.g., 1, 2, 4, 8, 24 hours) under assay conditions.[6] 2. Rationale: This will quantify the rate of degradation and establish a time window within which the compound concentration is reliable. Primary amines can be susceptible to degradation in physiological buffers.
Appearance of new, unexpected peaks in LC-MS or NMR analysis over time. Chemical Decomposition: The compound is degrading under the current storage or experimental conditions.1. Characterize Degradants: If possible, use high-resolution mass spectrometry (HRMS) and NMR to identify the structures of the new peaks. 2. Review Conditions: Re-evaluate the solution pH, solvent purity, storage temperature, and exposure to light and air. 3. Rationale: Identifying the byproducts can provide clues to the degradation mechanism (e.g., an increase in mass corresponding to oxidation). This allows for targeted changes to the protocol, such as de-gassing solvents or adding antioxidants.
Loss of compound concentration in stock solution stored in DMSO. Hydrolysis or Reaction with Solvent Impurities: DMSO is hygroscopic and absorbed water can lead to hydrolysis over long periods. Older DMSO can also contain reactive impurities.1. Use Anhydrous, High-Purity Solvent: Always use fresh, unopened, anhydrous-grade DMSO for preparing primary stock solutions. 2. Store Properly: Store DMSO stock solutions in small, tightly sealed aliquots at -20°C or -80°C. 3. Rationale: Minimizing water content is crucial as even trace amounts can facilitate degradation pathways over time, especially for sensitive compounds.
Poor peak shape (tailing) during reverse-phase HPLC analysis. Interaction with Column Silanols: The basic amine group can interact with residual acidic silanol groups on the silica-based column packing, causing peak tailing.1. Use a Low-pH Mobile Phase: Add 0.1% formic acid or trifluoroacetic acid to the mobile phase. This protonates the amine, minimizing its interaction with silanols.[3] 2. Use a High-pH Stable Column: Alternatively, use a modern hybrid or ethylene-bridged column stable at high pH (e.g., pH 9-10) with a basic mobile phase (e.g., ammonium bicarbonate) to run the amine in its neutral form.[3] 3. Rationale: Controlling the ionization state of the amine is key to achieving good chromatography.
Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing stability-related issues.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Remediation start Inconsistent Experimental Results? check_purity Verify Purity of Solid Material (e.g., via NMR, LC-MS) start->check_purity stability_study Perform Time-Course Stability Study in Experimental Buffer/Solvent check_purity->stability_study analyze_data Analyze Data: Quantify Parent Compound Loss & Identify Degradants stability_study->analyze_data degradation_yes Significant Degradation? analyze_data->degradation_yes degradation_no No Significant Degradation optimize_conditions Optimize Conditions: - Adjust pH - Lower Temperature - Use Fresh/Anhydrous Solvents - Protect from Light/Air degradation_yes->optimize_conditions Yes other_factors Investigate Other Experimental Variables (e.g., Reagents, Assay) degradation_no->other_factors No revalidate Re-validate Under New Conditions optimize_conditions->revalidate

Caption: Troubleshooting workflow for stability issues.

Experimental Protocol: Assessing Solution Stability via HPLC

This protocol provides a standardized method for evaluating the stability of this compound in a specific aqueous buffer.

Objective: To quantify the percentage of this compound remaining over a 24-hour period at a defined temperature and pH.

Materials:

  • This compound HCl

  • High-purity (≥18 MΩ·cm) water

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Buffer components (e.g., phosphate, acetate)

  • Calibrated pH meter

  • HPLC system with UV or MS detector

  • Autosampler vials with caps

  • Thermostatically controlled incubator or water bath

Procedure:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Preparation of Test Solution:

    • Prepare the desired aqueous buffer (e.g., 50 mM Phosphate Buffer) and adjust the pH to the target value (e.g., pH 7.4).

    • Accurately weigh and dissolve this compound HCl in the buffer to create a working solution at the final desired concentration (e.g., 10 µM).

  • Time-Zero (T=0) Sample:

    • Immediately after preparation, transfer an aliquot of the test solution into an HPLC vial.

    • Analyze this sample immediately using the defined HPLC method. This serves as the 100% reference point.

  • Incubation:

    • Place the remainder of the test solution in a tightly sealed container in a calibrated incubator set to the desired temperature (e.g., 37°C).

    • Protect the solution from light by wrapping the container in aluminum foil.

  • Time-Point Sampling:

    • At predetermined intervals (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from the incubated solution and transfer it to an HPLC vial.

    • If analysis cannot be performed immediately, quench any potential degradation by adding an equal volume of cold acetonitrile and store at -20°C until analysis.[6]

  • HPLC Analysis:

    • Analyze all samples (T=0 and subsequent time points) using a suitable C18 column and a gradient elution method (e.g., 5% to 95% B over 10 minutes).

    • Monitor the elution of the parent compound at an appropriate UV wavelength or by its mass-to-charge ratio (m/z) in MS.

  • Data Analysis:

    • Integrate the peak area of the this compound peak in each chromatogram.

    • Calculate the percentage of compound remaining at each time point relative to the T=0 peak area: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Visual Protocol Workflow

G cluster_prep Preparation cluster_analysis Analysis prep_buffer 1. Prepare Buffer (e.g., 50mM Phosphate, pH 7.4) prep_solution 2. Dissolve Compound to Final Concentration (e.g., 10 µM) prep_buffer->prep_solution t0_sample 3. Analyze T=0 Sample (Immediate Reference) prep_solution->t0_sample incubate 4. Incubate Solution (e.g., 37°C, protected from light) prep_solution->incubate analyze_all 6. Analyze All Samples via HPLC t0_sample->analyze_all timepoint_sample 5. Sample at Time Points (2, 4, 8, 24 hr) incubate->timepoint_sample timepoint_sample->analyze_all calculate 7. Calculate % Remaining vs. T=0 analyze_all->calculate

Caption: Workflow for HPLC-based stability assessment.

Best Practices for Storage and Handling

Proactive measures are the most effective way to prevent compound degradation.

  • Solid Compound Storage: Store solid this compound (preferably as the HCl salt) in a desiccator at room temperature or in a refrigerator, tightly sealed to protect from moisture[1].

  • Solvent Purity: Always use fresh, high-purity, anhydrous solvents for preparing stock solutions. Avoid using solvents from bottles that have been open for an extended period.

  • Solution Storage:

    • Stock Solutions (in DMSO/DMF): Aliquot into single-use volumes in tightly sealed vials and store at -20°C or -80°C. Warm to room temperature before opening to prevent condensation.

    • Aqueous Working Solutions: Prepare these fresh for each experiment whenever possible. If short-term storage is necessary, keep them on ice or at 2-8°C and use within the same day.

  • Atmosphere Control: For reactions or assays that are particularly sensitive or run for long durations, consider de-gassing aqueous buffers to remove dissolved oxygen, which can participate in oxidative degradation.

By adhering to these guidelines and employing a systematic troubleshooting approach, you can significantly enhance the reliability and reproducibility of your experiments involving this compound.

References

Technical Support Center: Deprotection of Boc-3-Fluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the deprotection of Boc-3-Fluorocyclobutanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable fluorinated building block into their synthetic routes. Here, we address common questions, provide robust troubleshooting strategies, and offer detailed protocols to ensure the successful and efficient removal of the tert-butyloxycarbonyl (Boc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the standard mechanism for the acidic deprotection of a Boc-protected amine?

The deprotection of a Boc-protected amine under acidic conditions is a well-established, three-step electrophilic cleavage reaction.[1][2]

  • Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] This step activates the carbonyl group, making it a better leaving group.

  • Fragmentation: This is followed by the rate-determining cleavage of the tert-butyl-oxygen bond. This fragmentation is driven by the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3][5]

  • Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide (CO₂) gas and the free amine.[1] The liberated amine is then protonated by the excess acid in the medium, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[3]

Boc_Deprotection_Mechanism Start Boc-Protected Amine (R-NHBoc) Protonated Protonated Carbamate Start->Protonated + H+ (Acid) CarbamicAcid Carbamic Acid (R-NHCOOH) Protonated->CarbamicAcid Fragmentation tBuCation t-Butyl Cation + Isobutylene Protonated->tBuCation FreeAmineSalt Amine Salt (R-NH3+ X-) CarbamicAcid->FreeAmineSalt Decarboxylation + H+ CO2 CO2 Gas CarbamicAcid->CO2

Caption: Acid-catalyzed Boc deprotection mechanism.

Q2: Is the 3-fluorocyclobutane ring stable under typical acidic deprotection conditions?

Generally, yes. The cyclobutane ring, while possessing more ring strain than cyclopentane or cyclohexane, is significantly more stable than a cyclopropane ring.[6] Theoretical and experimental studies on related structures, such as cyclobutane-fused lactones, show that the ring remains intact during hydrolysis under both acidic and basic conditions.[7][8][9]

However, it is critical to employ the mildest effective conditions. Overly harsh conditions (e.g., high temperatures, prolonged exposure to very strong acids) could theoretically promote ring-opening or other side reactions. For Boc-3-fluorocyclobutanamine, standard conditions like TFA in dichloromethane (DCM) at room temperature are typically well-tolerated.[10] Always monitor the reaction for potential byproducts, especially during initial scale-up.

Q3: What are the primary methods for removing the Boc group from 3-fluorocyclobutanamine?

The two most common and reliable methods involve strong acids in anhydrous organic solvents:

  • Trifluoroacetic Acid (TFA): A solution of TFA (20-50%) in a non-protic solvent like dichloromethane (DCM) is the most frequently used method.[11][12] It is fast, efficient, and typically completes within 30-60 minutes at room temperature.[11]

  • Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, most commonly 4M HCl in 1,4-dioxane, is another excellent choice.[4][11] This method often causes the product to precipitate from the reaction mixture as the hydrochloride salt, which can simplify isolation.[11]

Q4: Are there alternative, milder deprotection methods if my substrate contains other acid-sensitive functional groups?

Yes. If your molecule contains other acid-labile groups (e.g., t-butyl esters, acetals, ketals), the standard strong acid protocols may cause undesired side reactions.[13] In such cases, consider these alternatives:

  • Thermolytic Deprotection: Heating the Boc-protected amine, sometimes in a high-boiling point solvent like diphenyl ether or using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), can induce thermal cleavage of the Boc group.[14][15][16]

  • Lewis Acids: Certain Lewis acids, such as zinc bromide (ZnBr₂) in DCM, can selectively cleave Boc groups, sometimes leaving other acid-sensitive groups intact.[10][12]

  • Oxalyl Chloride in Methanol: This system has been reported as a mild and selective method for N-Boc deprotection, proceeding at room temperature and tolerating various functional groups.[17][18]

Troubleshooting Guide

This section provides solutions to common issues encountered during the deprotection of Boc-3-fluorocyclobutanamine.

Troubleshooting_Workflow Start Reaction Issue? Incomplete Incomplete Reaction (Starting material remains) Start->Incomplete Yes SideProducts Side Products Observed Start->SideProducts Yes Workup Difficult Workup/ Isolation Start->Workup Yes Sol1_Time Increase reaction time (Monitor by TLC/LCMS) Incomplete->Sol1_Time Sol1_Acid Increase acid concentration/ equivalents Incomplete->Sol1_Acid Sol1_Temp Gently warm reaction (e.g., to 40°C) Incomplete->Sol1_Temp Sol2_Scavenger Add scavenger (e.g., anisole, triethylsilane) to trap t-butyl cation SideProducts->Sol2_Scavenger Sol2_Milder Switch to milder conditions (e.g., lower temp, less acid, or alternative method) SideProducts->Sol2_Milder Sol3_Salt Isolate as salt: Evaporate solvent/acid, triturate with ether Workup->Sol3_Salt Sol3_Base Isolate as free base: Careful basic workup (aq. NaHCO3), then extract Workup->Sol3_Base Sol3_Resin Use basic resin (e.g., Amberlyst) to neutralize and capture salt Workup->Sol3_Resin

Caption: Troubleshooting decision workflow for Boc deprotection.

Q: My reaction is incomplete; TLC/LC-MS shows significant starting material remaining. What should I do?

A: An incomplete reaction is typically due to insufficient acid activity or reaction time.[13]

  • Causality: The stability of the Boc group can be influenced by the substrate's electronic and steric properties. Sometimes, standard conditions are not sufficient for full conversion.

  • Solutions:

    • Extend Reaction Time: Continue stirring the reaction at room temperature for an additional 1-2 hours, monitoring progress every 30 minutes.[13]

    • Increase Acid Concentration: If time is not effective, add another portion of the acid (e.g., another 0.5-1.0 mL of TFA for a small-scale reaction). For substrates with other basic functional groups, ensure you are using a significant excess of acid.[13]

    • Gently Increase Temperature: Warming the reaction mixture to 30-40°C can accelerate the deprotection. Use caution if other thermally sensitive groups are present.

Q: I'm observing an unexpected byproduct. What could it be and how can I prevent it?

A: The most common byproduct arises from the reactive tert-butyl cation generated during the reaction.[3] This electrophile can alkylate any nucleophilic sites on your molecule, particularly electron-rich aromatic rings or sulfur-containing groups.[19]

  • Causality: The tert-butyl cation is a potent electrophile seeking a nucleophile to react with. If a suitable nucleophile exists within your substrate, intramolecular or intermolecular alkylation can compete with the desired deprotection.

  • Solutions:

    • Use a Scavenger: Add a scavenger to the reaction mixture before adding the acid. The scavenger's purpose is to trap the tert-butyl cation before it can react with your product.[20] Common scavengers include anisole, thioanisole, or triethylsilane (TES) (typically 5-10% v/v).

    • Lower the Temperature: Running the reaction at 0°C can sometimes reduce the rate of side reactions relative to the deprotection.

Q: The workup is problematic. After removing the solvent and acid, I have a sticky oil that is hard to purify. How should I proceed?

A: The resulting amine salt is often hygroscopic and non-crystalline, leading to oils. The chosen workup depends on whether you need the final product as the free amine or the salt.[21]

  • Causality: Amine salts, particularly trifluoroacetate salts, often have poor crystallinity and can be highly soluble in residual water or organic solvents.

  • Solutions:

    • Isolate as the Salt: This is the most direct method. After evaporation of the solvent and excess acid in vacuo, add a non-polar solvent in which the salt is insoluble (e.g., diethyl ether, MTBE, or hexanes) and stir vigorously or sonicate. This process, known as trituration, should crash out the salt as a solid, which can then be collected by filtration.[11]

    • Isolate as the Free Amine: If the free amine is required for the next step, carefully perform a basic workup. Dissolve the crude residue in an organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the aqueous layer is basic. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine. Caution: Do not use this method if your molecule contains other base-labile groups like esters.

    • Use a Solid-Phase Scavenger: For small-scale reactions or water-soluble amines, using a basic resin (e.g., Amberlyst A21) can be very effective. After the reaction, dilute with a solvent like methanol, add the resin, and stir for 30-60 minutes. The resin will neutralize the excess acid and bind the ammonium salt. Filtering off the resin and concentrating the filtrate yields the free amine.[21]

Experimental Protocols & Method Comparison

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally fastest method.[11]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-3-fluorocyclobutanamine (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add TFA (5-10 eq, often as a 25% v/v solution in DCM) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30-90 minutes. Note: The reaction generates CO₂ gas; ensure the system is not sealed.[1]

  • Monitoring: Monitor the reaction progress by TLC (staining with ninhydrin, which visualizes the newly formed amine) or LC-MS until the starting material is fully consumed.[13][22]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Proceed with one of the isolation methods described in the troubleshooting guide (e.g., trituration with diethyl ether).

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is an excellent alternative and often results in the precipitation of the clean hydrochloride salt.[11]

  • Setup: To a round-bottom flask containing Boc-3-fluorocyclobutanamine (1.0 eq), add a solution of 4M HCl in 1,4-dioxane (5-10 eq). A minimal amount of co-solvent like methanol can be added if solubility is an issue.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. In many cases, a white precipitate (the amine hydrochloride salt) will form.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry in vacuo to yield the pure this compound hydrochloride.[11] If no precipitate forms, remove the solvent under reduced pressure and triturate the residue with ether.

Method Comparison Table
ParameterMethod 1: TFA/DCMMethod 2: 4M HCl/Dioxane
Reagents Trifluoroacetic Acid, Dichloromethane4M HCl in 1,4-Dioxane
Typical Time 30 - 90 minutes1 - 4 hours[11]
Temperature 0°C to Room TemperatureRoom Temperature
Pros - Very fast and efficient[11]- High solubility for most substrates- Volatile reagents are easy to remove- Product often precipitates as HCl salt, simplifying purification[11]- HCl is less expensive than TFA- Can be milder than neat TFA
Cons - TFA is corrosive and expensive- Workup can yield hygroscopic oils- DCM is an environmentally regulated solvent- Dioxane is a peroxide-former and has a high boiling point- Can be slower than TFA method- HCl solution stability can vary
Product Form Trifluoroacetate (TFA) saltHydrochloride (HCl) salt

References

Technical Support Center: Resolving Enantiomers of 3-Fluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral resolution of 3-Fluorocyclobutanamine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. The enantiomers of this compound are of significant interest in medicinal chemistry, and their separation is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients.[1] This guide provides in-depth answers to common questions and troubleshooting advice for challenges you may encounter during the resolution process.

Frequently Asked Questions (FAQs)

Resolution Strategies

Q1: What are the primary methods for resolving racemic this compound?

A1: The resolution of racemic this compound, a primary amine, can be approached through several established methods. The most common and scalable technique is diastereomeric salt formation and fractional crystallization .[2][3] This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid to form diastereomeric salts.[2][4][5] These salts, having different physical properties like solubility, can then be separated by crystallization.[2][6][7]

Alternative methods include:

  • Enzymatic Resolution: This kinetic resolution method uses enzymes, such as lipases, to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted amine.[8][9][10]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) can be used for both analytical and preparative-scale separation.[11][12][13]

Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt formation?

A2: The choice of a chiral resolving agent is critical and often requires screening. For a primary amine like this compound, common chiral acids are the preferred resolving agents.[2][14][15] Key factors to consider are the pKa of the amine and the acid, the potential for forming well-defined crystalline salts, and the difference in solubility of the resulting diastereomers.[16]

Chiral Resolving Agent Typical Characteristics Considerations for this compound
Tartaric Acid Derivatives Readily available, cost-effective, and well-documented.[2] Forms salts with a wide range of amines.A good starting point for initial screening due to its proven track record. (+)-Dibenzoyl-D-tartaric acid is a common choice.[5]
(S)-Mandelic Acid Often provides high enantiomeric excess in a single crystallization.[2]Can be very effective, but the solubility of the salts needs to be carefully evaluated in different solvents.
(1S)-(+)-10-Camphorsulfonic Acid A strong acid, which can be particularly effective for less basic amines.[2][4]The fluorine atom in this compound reduces its basicity, making this a potentially suitable resolving agent.

A screening process involving small-scale experiments with several resolving agents and solvents is highly recommended to identify the optimal conditions.[3]

Experimental Challenges and Troubleshooting

Q3: My diastereomeric salts are not crystallizing. What should I do?

A3: Poor crystallization is a common issue in diastereomeric salt resolution.[17] Several factors could be at play:

  • Solvent Choice: The solvent system is paramount. An ideal solvent will have a significant solubility difference between the two diastereomeric salts.[6][17] If crystallization fails, a comprehensive solvent screen is necessary. This should include a variety of solvent polarities (e.g., alcohols, esters, ketones, and their mixtures with water or anti-solvents).[17]

  • Supersaturation: Crystallization requires a supersaturated solution. If the solution is too dilute, you can try to slowly evaporate the solvent or cool the solution to decrease the solubility of the salts.[17] The addition of an anti-solvent (a solvent in which the salts are poorly soluble) can also induce precipitation.[17]

  • Purity of Starting Materials: Impurities can inhibit crystal nucleation and growth.[17] Ensure that both the racemic this compound and the chiral resolving agent are of high purity.

Q4: The enantiomeric excess (e.e.) of my resolved amine is low after a single crystallization. How can I improve it?

A4: Achieving high enantiomeric excess often requires optimization:

  • Recrystallization: The most straightforward approach is to perform one or more recrystallizations of the diastereomeric salt.[6] Each recrystallization step will further enrich the less soluble diastereomer, thereby increasing the enantiomeric purity of the final amine.

  • Solvent System and Temperature Profile: The choice of solvent and the cooling rate during crystallization can significantly impact the selectivity of the precipitation.[6][18] Slow cooling generally leads to better selectivity and higher purity crystals.[6]

  • Molar Ratio of Resolving Agent: While a 1:1 molar ratio is a common starting point, varying the ratio of the resolving agent to the racemic amine can sometimes improve the resolution efficiency.[16]

Analytical Methods

Q5: How can I determine the enantiomeric excess of my resolved this compound?

A5: Accurate determination of enantiomeric excess is crucial. The most reliable method is chiral HPLC or chiral SFC .[11][12] This requires developing a separation method using a suitable Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are often effective for separating chiral amines.[11]

Other methods include:

  • NMR Spectroscopy with a Chiral Solvating Agent: This technique involves adding a chiral solvating agent to the NMR sample of the amine, which can induce a chemical shift difference between the enantiomers.

  • NMR of Diastereomeric Derivatives: The amine can be derivatized with a chiral reagent (e.g., Mosher's acid chloride) to form diastereomers that can be distinguished by NMR spectroscopy.[19]

  • Gas Chromatography (GC) on a Chiral Column: This is suitable if the amine or a volatile derivative can be analyzed by GC.[20]

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution using (+)-Dibenzoyl-D-tartaric Acid

This protocol provides a general procedure for the resolution of racemic this compound. Optimization of solvent, temperature, and stoichiometry may be required.

1. Diastereomeric Salt Formation: a. In a suitable flask, dissolve racemic this compound (1.0 eq) in a minimal amount of a warm solvent (e.g., methanol, ethanol, or a mixture). b. In a separate flask, dissolve (+)-Dibenzoyl-D-tartaric acid (0.5 - 1.0 eq) in the same warm solvent. c. Slowly add the resolving agent solution to the amine solution with stirring. d. Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary to maximize the yield of the precipitate.[6]

2. Fractional Crystallization: a. Collect the crystals by filtration and wash them with a small amount of cold solvent.[6] b. Dry the crystals. This is the first crop of the diastereomeric salt. c. To improve the enantiomeric purity, recrystallize the salt from a suitable fresh solvent.[6]

3. Liberation of the Enantiomerically Enriched Amine: a. Suspend the purified diastereomeric salt in water. b. Add an aqueous base solution (e.g., 2M NaOH) until the pH is >12 to neutralize the tartaric acid and liberate the free amine.[5] c. Extract the liberated amine with an organic solvent (e.g., dichloromethane or diethyl ether).[2] d. Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

4. Analysis: a. Determine the enantiomeric excess of the resolved amine using a validated chiral HPLC or SFC method.

Workflow for Diastereomeric Salt Resolution

G cluster_0 Salt Formation cluster_1 Crystallization & Separation cluster_2 Liberation of Free Amine cluster_3 Analysis racemic_amine Racemic this compound dissolve_amine Dissolve in Suitable Solvent racemic_amine->dissolve_amine resolving_agent Chiral Resolving Agent (e.g., (+)-DBTA) dissolve_agent Dissolve in Suitable Solvent resolving_agent->dissolve_agent mix_solutions Mix Solutions dissolve_amine->mix_solutions dissolve_agent->mix_solutions cool_solution Cool Slowly mix_solutions->cool_solution filter_crystals Filter Crystals cool_solution->filter_crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filter_crystals->mother_liquor less_soluble_salt Crystals of Less Soluble Diastereomeric Salt filter_crystals->less_soluble_salt add_base Add Aqueous Base (e.g., NaOH) less_soluble_salt->add_base extraction Extract with Organic Solvent add_base->extraction purified_amine Enantiomerically Enriched This compound extraction->purified_amine chiral_hplc Determine e.e. by Chiral HPLC/SFC purified_amine->chiral_hplc

Caption: Workflow for chiral resolution via diastereomeric salt formation.

References

Technical Support Center: Managing Impurities in Large-Scale 3-Fluorocyclobutanamine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for managing impurities in the large-scale production of 3-Fluorocyclobutanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, controlling, and troubleshooting impurities during the synthesis of this critical building block.

Introduction: The Challenge of Purity in Fluorinated Amine Synthesis

This compound is a valuable building block in medicinal chemistry, and its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] The synthesis of fluorinated compounds, particularly on a large scale, presents unique challenges in controlling side reactions and subsequent impurities.[2][3] This guide will walk you through the common synthetic routes, potential impurities, and robust strategies for their management, ensuring you meet the stringent quality standards required in pharmaceutical development.

I. Common Synthetic Pathways and the Genesis of Impurities

A prevalent method for synthesizing this compound involves the reductive amination of a 3-fluorocyclobutanone precursor.[4][5] While effective, this pathway can generate several process-related impurities. Understanding the origin of these impurities is the first step toward effective control.

Typical Synthetic Route:

Synthetic_Pathway 3-Fluorocyclobutanone 3-Fluorocyclobutanone Imine_Intermediate Imine_Intermediate 3-Fluorocyclobutanone->Imine_Intermediate + NH3 This compound This compound Imine_Intermediate->this compound Reduction (e.g., H2/Catalyst)

Caption: A simplified overview of the reductive amination pathway for this compound synthesis.

II. Troubleshooting Guide: A Proactive Approach to Impurity Management

This section addresses specific issues that may arise during large-scale production, providing a structured, question-and-answer format to guide your troubleshooting efforts.

Issue 1: Presence of Diastereomeric Impurities

Question: Our analysis shows the presence of both cis- and trans- isomers of this compound in the final product. What are the likely causes, and how can we improve the diastereomeric purity?

Answer:

The formation of diastereomers is a common challenge in the synthesis of substituted cyclobutanes. The stereochemical outcome is often determined during the reduction of the imine intermediate.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Non-Stereoselective Reducing Agent Some reducing agents may not exhibit a strong facial preference during the reduction of the cyclic imine, leading to a mixture of diastereomers.Optimize the Reducing Agent: Experiment with different reducing agents. Bulkier hydride reagents or catalytic hydrogenation with specific catalysts (e.g., Rhodium or Ruthenium-based) can offer higher stereoselectivity.
Reaction Temperature Higher reaction temperatures can decrease the stereoselectivity of the reduction step by providing enough energy to overcome the activation barrier for the formation of the less stable diastereomer.Control Reaction Temperature: Conduct the reduction at lower temperatures to enhance stereoselectivity. A design of experiments (DoE) approach can help identify the optimal temperature range.
Isomerization of Intermediates The imine intermediate or the final amine product may be susceptible to isomerization under certain pH or temperature conditions.Control pH and Temperature Post-Reaction: Ensure that the work-up and purification steps are performed under conditions that minimize the risk of isomerization. This may involve using buffered solutions and maintaining a low temperature.

Experimental Protocol: Stereoselective Catalytic Hydrogenation

  • Reactor Setup: In a suitable hydrogenation reactor, charge the imine intermediate dissolved in an appropriate solvent (e.g., methanol, ethanol).

  • Catalyst Addition: Add a stereoselective catalyst (e.g., a chiral phosphine ligand-metal complex) under an inert atmosphere.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure.

  • Temperature Control: Maintain the reaction at a controlled, low temperature (e.g., 0-10 °C).

  • Monitoring: Monitor the reaction progress by HPLC or GC to determine the consumption of the starting material and the diastereomeric ratio of the product.

  • Work-up: Upon completion, filter the catalyst and proceed with the standard work-up and purification steps.

Issue 2: Over-fluorination and Other Halogenated Byproducts

Question: We have detected impurities with higher fluorine content and some residual chlorinated species in our crude product. What is the source of these impurities and how can they be minimized?

Answer:

Over-fluorination can occur if the fluorinating agent is too reactive or if the reaction conditions are not well-controlled. Residual chlorinated species often originate from starting materials or solvents.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Harsh Fluorinating Conditions Aggressive fluorinating agents or high reaction temperatures can lead to the formation of di- or tri-fluorinated byproducts.Optimize Fluorination Step: If synthesizing the 3-fluorocyclobutanone precursor, carefully select the fluorinating agent and optimize reaction conditions (temperature, reaction time) to favor mono-fluorination.
Impure Starting Materials The starting materials for the synthesis of the cyclobutanone precursor may contain chlorinated or other halogenated impurities.Source High-Purity Starting Materials: Implement rigorous quality control of all raw materials. Develop analytical methods to detect and quantify these impurities in the starting materials.
Solvent-Related Impurities Chlorinated solvents used in the process can sometimes react with intermediates or reagents to form halogenated impurities.Solvent Selection and Purity: Use high-purity, non-reactive solvents. If a chlorinated solvent is necessary, ensure it is free of reactive impurities and consider alternative solvents where possible.
Issue 3: Residual Starting Materials and Intermediates

Question: Our final product contains unacceptable levels of unreacted 3-fluorocyclobutanone and the imine intermediate. How can we drive the reaction to completion?

Answer:

Incomplete conversion is a common issue in large-scale synthesis and can often be addressed by optimizing reaction parameters.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Reaction Time or Temperature The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature to reach completion.Optimize Reaction Parameters: Extend the reaction time and/or moderately increase the temperature. Monitor the reaction closely to avoid the formation of degradation products.
Reagent Stoichiometry An incorrect molar ratio of ammonia or the reducing agent to the ketone can lead to incomplete conversion.Adjust Stoichiometry: Ensure a slight excess of the aminating and reducing agents is used to drive the reaction to completion.
Catalyst Deactivation In catalytic reductions, the catalyst may lose activity over time due to poisoning by impurities or degradation.Catalyst Management: Ensure the catalyst is fresh and active. If catalyst deactivation is suspected, consider using a higher catalyst loading or a more robust catalyst.

III. Frequently Asked Questions (FAQs)

Q1: What are the regulatory guidelines for impurity levels in APIs like this compound?

A1: Regulatory agencies like the FDA and EMA have strict guidelines for impurity levels in APIs.[1] The International Council for Harmonisation (ICH) guidelines, specifically Q3A, provide thresholds for reporting, identifying, and qualifying impurities in new drug substances.[6] Generally, impurities above 0.1% should be reported, and those above 0.15% or a certain daily intake threshold may require structural identification and toxicological assessment.[1]

Q2: What are the most effective analytical techniques for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[7][8]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the separation and quantification of organic impurities.[9][10][11]

  • Gas Chromatography (GC) is suitable for volatile impurities and residual solvents.[10]

  • Mass Spectrometry (MS) , often coupled with HPLC or GC (LC-MS, GC-MS), is a powerful tool for the identification and structural elucidation of impurities.[7][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information for the characterization of unknown impurities.[7][10]

Q3: How can we prevent the formation of genotoxic impurities?

A3: The prevention of genotoxic impurities requires a thorough understanding of the reaction mechanism and potential side reactions.

  • Risk Assessment: Conduct a comprehensive risk assessment of the synthetic route to identify any reagents or intermediates that have the potential to be genotoxic.

  • Process Optimization: Design the synthesis to avoid the use of known genotoxic reagents where possible. Optimize reaction conditions to minimize the formation of potential genotoxic impurities.

  • Purification Strategy: Develop a robust purification process specifically designed to remove any identified potential genotoxic impurities to levels below the threshold of toxicological concern (TTC).

Q4: What are the best practices for the final purification of this compound on a large scale?

A4: For large-scale purification, crystallization is often the most effective and economical method.

  • Salt Formation: this compound is often isolated as a hydrochloride salt, which typically has better crystallinity and stability.[4][5]

  • Solvent Screening: A thorough solvent screening is crucial to identify a solvent system that provides good solubility for the product at elevated temperatures and low solubility at room temperature or below, while effectively excluding impurities.

  • Controlled Crystallization: Implement a controlled cooling profile and seeding strategy to ensure consistent crystal size and purity.

Impurity Management Workflow:

Impurity_Management_Workflow cluster_0 Identification & Characterization cluster_1 Control & Mitigation cluster_2 Regulatory Compliance Impurity_Profiling Impurity Profiling (HPLC, GC-MS) Structure_Elucidation Structure Elucidation (NMR, HRMS) Impurity_Profiling->Structure_Elucidation Process_Optimization Process Optimization (DoE) Structure_Elucidation->Process_Optimization Purification_Development Purification Development (Crystallization) Process_Optimization->Purification_Development Qualification_of_Impurities Qualification of Impurities (Toxicology) Purification_Development->Qualification_of_Impurities Specification_Setting Specification Setting (ICH Q3A) Qualification_of_Impurities->Specification_Setting

Caption: A workflow for systematic impurity management in API production.

IV. Conclusion

Effective impurity management in the large-scale production of this compound is a multifaceted challenge that requires a deep understanding of the synthetic process, robust analytical methods, and a proactive approach to troubleshooting. By implementing the strategies outlined in this guide, researchers and drug development professionals can ensure the consistent production of high-purity this compound, meeting the stringent quality and safety standards of the pharmaceutical industry.

V. References

  • The Critical Role of Impurity Control in API & Drug Product Manufacturing. FB Pharmtech. 1

  • Application Notes and Protocols for the Scale-up Synthesis of 3,3-Difluorocyclopentanamine Hydrochloride. Benchchem. 4

  • Optimizing reaction conditions for 3,3-Difluorocyclopentanamine hydrochloride. Benchchem. 5

  • Guidance for Industry Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. 12

  • New EMA Guideline on Specifications for Impurities in Antibiotics. ECA Academy. 13

  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. NIH. 14

  • Guidance for Industry Q3A Impurities in New Drug Substances. FDA. 6

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. 7

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. 8

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. 9

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. 10

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. 11

  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS. 2

  • New methods for the construction of fluorinated cyclic amines and amides. Nottingham ePrints. 3

References

Technical Support Center: Handling Fluorinated Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated amine compounds. The unique physicochemical properties imparted by fluorine make these compounds invaluable in modern chemistry, yet they present a distinct set of challenges during synthesis, purification, and handling.[1][2] This guide is structured to provide direct, actionable solutions to common pitfalls, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

This section addresses high-level conceptual questions that are fundamental to working with fluorinated amines.

Q1: Why is my fluorinated amine significantly less basic than its non-fluorinated analog?

A: The dramatic decrease in basicity is due to the powerful inductive effect of the fluorine atom. Fluorine is the most electronegative element, meaning it strongly withdraws electron density from the surrounding atoms.[3][4] This effect propagates through the carbon skeleton to the nitrogen atom, reducing the electron density on the nitrogen and making its lone pair of electrons less available to accept a proton. Consequently, the equilibrium shifts away from the protonated form, resulting in a much lower pKa value for the conjugate acid.[3][4] For instance, the pKa of ethylamine is over 10, while the pKa for β,β,β-trifluoroethylamine is only 5.7.[3]

Q2: How does fluorination impact the lipophilicity (LogP) and solubility of my amine?

A: The effect is complex and not always intuitive. While a single fluorine atom or a trifluoromethyl group often increases lipophilicity, the overall impact depends on the fluorination pattern, molecular conformation, and the location of the fluorine atoms relative to other functional groups.[5][6] In some cases, particularly with multiple fluorine atoms, intramolecular interactions and changes in the molecular surface potential can lead to unexpected effects on both lipophilicity and aqueous solubility.[5] It is a parameter that must be determined experimentally for each new compound series.

Q3: What are the primary safety hazards I should be aware of when preparing fluorinated amines?

A: The most significant hazards often stem from the fluorinating agents themselves, not necessarily the final product.

  • HF Generation: Many common reagents, such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®, can generate highly corrosive and toxic hydrogen fluoride (HF) gas, especially in the presence of moisture or upon thermal decomposition.[7][8] HF causes severe burns that may not be immediately painful but can result in deep tissue and bone damage.[9]

  • Reagent Reactivity & Stability: Electrophilic fluorinating agents (e.g., Selectfluor®) are strong oxidizers and can react violently with certain solvents or reagents.[8][10] Some reagents, like DAST, are also known to be thermally unstable and can decompose explosively if heated improperly.[7]

  • Elemental Fluorine (F₂): If using elemental fluorine, extreme caution is mandatory. It is an incredibly reactive, toxic, and corrosive gas that can ignite many organic materials on contact.[9][11] Handling requires specialized equipment and training.[9]

Always consult the Safety Data Sheet (SDS) for each reagent and ensure proper engineering controls (fume hood) and Personal Protective Equipment (PPE) are used.[12][13]

Troubleshooting Guides

This section provides solutions to specific experimental problems.

Part 1: Reaction & Synthesis Issues

Problem: My acylation or alkylation reaction with a fluorinated amine is sluggish or fails to complete.

  • Likely Cause: Reduced Nucleophilicity. The same inductive effect that lowers the amine's basicity also reduces its nucleophilicity. The electron-poor nitrogen is a less effective nucleophile, slowing down reactions with electrophiles.[4]

  • Solutions:

    • More Forcing Conditions: Increase the reaction temperature or prolong the reaction time. Monitor carefully for decomposition.

    • Activate the Electrophile: Convert a carboxylic acid to a more reactive acyl chloride or use a coupling agent to form a highly reactive activated ester. For alkylations, use a more reactive alkylating agent like a triflate or iodide instead of a bromide or chloride.

    • Use a Stronger, Non-Nucleophilic Base: For reactions that require a base to scavenge acid byproducts (e.g., HCl from an acyl chloride), use a hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. This prevents the base from competing with your fluorinated amine as a nucleophile.

    • Increase Concentration: Running the reaction at a higher concentration can sometimes increase the reaction rate.[14]

Problem: I'm observing low yields and significant side products during my fluorination step.

  • Likely Cause: The choice of fluorinating agent, solvent, and reaction conditions are highly substrate-dependent. Common issues include reagent incompatibility, substrate decomposition under harsh conditions, or competing elimination reactions.[10][15]

  • Solutions: A systematic approach is required to troubleshoot fluorination reactions. The following workflow can help diagnose the issue.

G start Low Yield in Fluorination Reaction check_sm Is Starting Material (SM) Pure and Dry? start->check_sm check_reagent Is Fluorinating Reagent Active and Handled Correctly? check_sm->check_reagent Yes sm_impure Outcome: SM degradation or side reactions. check_sm->sm_impure No check_conditions Are Conditions (Solvent, Temp) Optimal? check_reagent->check_conditions Yes reagent_dead Outcome: No reaction or incomplete conversion. check_reagent->reagent_dead No conditions_bad Outcome: Decomposition, elimination, or solvent side reactions. check_conditions->conditions_bad No end Consult literature for substrate-specific methods. check_conditions->end Yes fix_sm Action: Re-purify/dry SM. Use inert atmosphere. sm_impure->fix_sm fix_reagent Action: Use fresh reagent. Handle under N2/Ar. reagent_dead->fix_reagent fix_conditions Action: Screen anhydrous, non-nucleophilic solvents. Optimize temperature. conditions_bad->fix_conditions

Caption: Troubleshooting Workflow for Fluorination Reactions.
Part 2: Work-up & Purification Pitfalls

Problem: My fluorinated amine will not extract into an aqueous acid layer during work-up.

  • Likely Cause: The pKa of your fluorinated amine's conjugate acid is too low. To be soluble in the aqueous layer, the amine must be protonated. According to the Henderson-Hasselbalch equation, the pH of the aqueous solution must be at least 1-2 units below the pKa of the amine's conjugate acid to ensure >90-99% protonation. A standard 1M HCl wash (pH 0) may be insufficient for amines with pKa values below 1 or 2.

  • Solutions:

    • Check the pKa: If possible, find or predict the pKa of your compound. This will guide your choice of acid.

    • Use a Stronger Acid: Consider using a more concentrated acid wash, but be mindful of potential decomposition of your target compound.

    • Alternative Purification Strategy: If acid extraction is ineffective, other methods are required. Chromatography can be effective, but weakly basic amines can still streak on silica gel. An excellent alternative is temporary protection or salt precipitation.

G start Need to Purify Weakly Basic Fluorinated Amine pka_known Is pKa > 3? start->pka_known acid_wash Standard Acid Wash (e.g., 1M HCl) is likely effective. pka_known->acid_wash Yes pka_low pKa is too low for standard acid wash. pka_known->pka_low No / Unknown chromatography Option 1: Direct Chromatography (May require buffer/additive e.g., Et3N in mobile phase) pka_low->chromatography boc_protect Option 2: Boc Protection - Purify neutral Boc-carbamate - Deprotect with acid (TFA) pka_low->boc_protect tca_precip Option 3: TCA Salt Precipitation (See Protocol Below) pka_low->tca_precip

Caption: Purification Strategy Selection for Fluorinated Amines.

Problem: My purified trifluoromethylamine is unstable and decomposes upon standing or during aqueous workup.

  • Likely Cause: Some trifluoromethylamines are known to be highly water-sensitive.[2][16] The presence of water can lead to hydrolysis and degradation.

  • Solutions:

    • Anhydrous Work-up: Avoid aqueous washes entirely if possible. Use anhydrous drying agents like sodium sulfate or magnesium sulfate thoroughly.

    • Azeotropic Removal of Water: If trace water is suspected, dissolve the compound in a solvent like toluene and evaporate under reduced pressure to azeotropically remove water.

    • Simplified Purification: A highly effective method involves simple filtration through a pad of Celite® to remove solid reagents or byproducts, avoiding aqueous contact altogether.[2][16]

Part 3: Stability & Storage

Problem: My α-fluoroamine decomposed immediately upon isolation.

  • Likely Cause: α-fluoroamines are generally considered unstable and are prone to intramolecular elimination of HF to form an iminium ion.[17]

  • Solution: Stability can only be achieved if the molecular geometry prevents this elimination pathway. This is typically accomplished by placing the fluorine atom at a bridgehead position, where the formation of the required planar iminium ion would violate Bredt's rule.[17] Unless your target has this specific structural constraint, isolating a stable α-fluoroamine as a free base is highly challenging.

Data & Protocols
Table 1: Influence of Fluorination on Amine Basicity

This table illustrates the dramatic effect of fluorine substitution on the pKa of the amine's conjugate acid (pKaH). A lower pKaH value corresponds to a weaker base.

AmineStructurepKaHFluorinated AnalogStructurepKaHpKaH DecreaseReference
EthylamineCH₃CH₂NH₂>10β,β,β-TrifluoroethylamineCF₃CH₂NH₂5.7>4.3[3]
PiperidineC₅H₁₀NH11.14,4-DifluoropiperidineC₅H₈F₂NH9.41.7[7]
AnilineC₆H₅NH₂4.64-FluoroanilineFC₆H₄NH₂4.66~0[18]
AnilineC₆H₅NH₂4.62,3,4,5,6-PentafluoroanilineC₆F₅NH₂-0.274.87[18]

Note: The effect on anilines is modulated by resonance effects. A fluorine atom para to the amine has a minimal effect, while perfluorination causes a drastic reduction in basicity.

Experimental Protocol: Purification of a Weakly Basic Fluorinated Amine via Trichloroacetic Acid (TCA) Salt Precipitation

This protocol is adapted from a literature method and is highly effective for amines that are difficult to purify using standard acid-base extractions.[19] The principle relies on precipitating the amine as a trichloroacetate salt, filtering it away from neutral impurities, and then liberating the free amine by thermally decarboxylating the TCA counter-ion.

1. Salt Formation and Precipitation: a. Dissolve the crude reaction mixture containing the fluorinated amine (1.0 equiv) and neutral impurities in a minimal amount of a suitable organic solvent (e.g., ethyl acetate, diethyl ether). b. Add solid trichloroacetic acid (TCA) (1.5 - 3.0 equiv) to the solution at room temperature. c. Stir the mixture. A white precipitate of the amine-TCA salt should form. If precipitation is slow, cool the mixture in an ice bath.

2. Isolation of the Salt: a. Collect the precipitated salt by vacuum filtration. b. Wash the solid salt on the filter with a small amount of the cold solvent used in step 1a to remove any remaining impurities.

3. Liberation of the Free Amine: a. Transfer the purified salt to a clean flask. b. Add a high-boiling solvent (e.g., acetonitrile) and a stoichiometric amount of a non-volatile tertiary amine base (e.g., triethylamine, 1.5 equiv) to neutralize the salt.[19] c. Heat the mixture gently (e.g., 60 °C) under reduced pressure. The trichloroacetate anion will decarboxylate to release CO₂ and chloroform, which are removed under vacuum along with the solvent.[19] d. The process is complete when gas evolution ceases and the solvents are fully evaporated, leaving the pure fluorinated amine.

Self-Validation: The purity of the final amine can be confirmed by ¹H NMR, ¹⁹F NMR, and LC-MS, and should be free of the neutral impurities present in the initial crude mixture.

References

Technical Support Center: Catalyst Selection for 3-Fluorocyclobutanamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for reactions involving 3-Fluorocyclobutanamine. This resource is designed for researchers, chemists, and drug development professionals who are incorporating this valuable, fluorinated building block into their synthetic workflows. The presence of the fluorine atom significantly influences the amine's electronic properties, often necessitating careful optimization of catalytic conditions. This guide provides direct answers to common challenges, explains the chemical principles behind our recommendations, and offers field-proven troubleshooting strategies.

Section 1: Troubleshooting Guide & Core Concepts

This section addresses specific experimental failures and challenges in a question-and-answer format.

Q1: My Buchwald-Hartwig N-arylation with this compound is sluggish or fails completely. What are the likely causes and how can I fix it?

Answer: This is a common issue stemming from the reduced nucleophilicity of this compound. The strong electron-withdrawing effect of the fluorine atom lowers the basicity (pKa) and nucleophilicity of the amine, which can slow down key steps in the catalytic cycle.[1][2][3]

Probable Causes & Recommended Solutions:

  • Insufficiently Active Catalyst System: The primary culprit is often a mismatch between the substrate's electronic demands and the catalyst's activity. The catalytic cycle for Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5] The reduced nucleophilicity of our amine can make the latter steps challenging.

    • Solution: Employ modern, highly active catalyst systems. Switch from first or second-generation catalysts to bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote faster rates of oxidative addition, and, most critically, accelerate the C-N bond-forming reductive elimination step.[5]

  • Inadequate Base: The base's role is to deprotonate the amine-palladium complex to form the active palladium-amido intermediate.[4] A base that is too weak will not do this effectively, especially with a less basic amine.

    • Solution: Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is often the base of choice for challenging aminations. If NaOtBu leads to side reactions, consider other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃), which can also be effective.[6]

  • Palladium Precursor Choice: While many Pd sources work, their activation to the active Pd(0) species can vary in efficiency.

    • Solution: For consistency, use well-defined Pd(0) sources like Pd₂(dba)₃ or air-stable pre-catalysts where the ligand is already coordinated to the palladium center.

Experimental Protocol: Optimized Buchwald-Hartwig N-Arylation

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a bulky monophosphine ligand (e.g., XPhos or SPhos, 0.048 mmol, 4.8 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Add this compound (1.2 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL).

  • Heat the reaction to 80-110 °C and monitor by LC-MS or TLC.

  • Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

Aryl ElectrophileRecommended Ligand ClassSpecific ExamplesKey Considerations
Aryl Bromides/IodidesBulky, Electron-Rich Dialkylbiaryl PhosphinesXPhos, SPhos, RuPhosExcellent for general-purpose, high-activity coupling.[5]
Aryl ChloridesHighly Active Buchwald LigandsBrettPhos, tBuXPhosAryl chlorides are less reactive; these ligands are designed for the challenging oxidative addition step.[7]
Hindered Aryl HalidesSterically Demanding LigandsXPhos, RuPhosThe ligand's bulk can facilitate reductive elimination from crowded metal centers.
Q2: I am attempting a reductive amination with a ketone, but I'm getting significant amounts of starting material back and some alcohol byproduct. What catalyst system should I be using?

Answer: This outcome suggests that either the initial imine formation is unfavorable or the reduction of the imine is slower than the reduction of the ketone starting material. For a less nucleophilic amine like this compound, pushing the imine formation equilibrium is key.

Probable Causes & Recommended Solutions:

  • Inefficient Imine Formation: The equilibrium between the amine/ketone and the imine/water may not favor the imine.

    • Solution 1 (Stoichiometric): Use a reducing agent that is selective for the iminium ion over the ketone and helps drive the reaction forward. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this, as it is less reactive towards ketones but readily reduces the protonated imine. Adding a mild acid like acetic acid can catalyze imine formation.

    • Solution 2 (Catalytic): Employ a catalytic system that operates via a different mechanism, such as "borrowing hydrogen" or transfer hydrogenation.[8] Catalysts based on Iridium, Ruthenium, or Iron can transiently oxidize an alcohol to an aldehyde/ketone, which then forms an imine with the amine, and the captured "hydrogen" is then used to reduce the imine.[9][10][11] This approach is highly efficient.

  • Wrong Choice of Reducing Agent: Powerful reducing agents like NaBH₄ will often reduce the ketone faster than the imine can form, leading to the alcohol byproduct.

    • Solution: Stick to chemoselective reducing agents like NaBH(OAc)₃ or NaBH₃CN for stoichiometric reductions. For catalytic methods, H₂ gas or a hydrogen donor like ammonium formate or formic acid is used.[9][12]

MethodCatalyst / ReagentProsConsBest For
Stoichiometric Reduction NaBH(OAc)₃, Acetic AcidMild, reliable, broad functional group tolerance, easy setup.Generates stoichiometric borate waste.General lab-scale synthesis, sensitive substrates.[13]
Catalytic Hydrogenation Pd/C, PtO₂, Raney Ni with H₂High atom economy, clean.Requires high-pressure equipment, may reduce other functional groups.Simple, robust substrates without reducible groups.
Catalytic Transfer Hydrogenation Iridium or Ruthenium complexes with HCOOH or HCOONH₄Avoids high-pressure H₂, mild conditions, excellent chemoselectivity.[9][12]Catalyst can be expensive.Complex molecules where other reducible groups must be preserved.
Iron-Catalyzed Reduction Heterogeneous Iron catalyst with H₂Uses an earth-abundant, inexpensive metal.[10][11]May require higher temperatures and pressures.Greener chemistry, large-scale applications.

Section 2: General FAQs

Q3: How exactly does the fluorine atom affect the reactivity of this compound?

Answer: The fluorine atom has a profound impact due to its high electronegativity (the highest of any element).[2]

  • Electronic Effect: It exerts a strong negative inductive effect (-I), pulling electron density away from the cyclobutane ring and, consequently, from the nitrogen atom. This makes the lone pair on the nitrogen less available.

  • Basicity (pKa): The reduced electron density on the nitrogen makes it a weaker base compared to non-fluorinated cyclobutanamine. This means it is less readily protonated.[1]

  • Nucleophilicity: The amine is a weaker nucleophile. This directly impacts the rates of reactions where the amine attacks an electrophile, such as in N-arylations and N-alkylations.[3]

  • Metabolic Stability: In a drug development context, the C-F bond is very strong. Introducing fluorine can block sites of metabolic oxidation, potentially increasing the half-life of a drug molecule.[2][3]

Q4: When should I choose a Palladium-catalyzed N-arylation (Buchwald-Hartwig) versus a Copper-catalyzed one (Ullmann)?

Answer: The choice depends on substrate scope, cost, and functional group tolerance.

  • Choose Palladium (Buchwald-Hartwig) for:

    • Broad Scope: It is generally more versatile and reliable for a wider range of aryl halides (especially chlorides) and amines.[7][14]

    • Milder Conditions: Modern Pd systems often operate at lower temperatures than traditional Ullmann reactions.

    • Predictability: The development of specific ligands has made the reaction highly predictable and scalable.[5]

  • Choose Copper (Ullmann/Chan-Lam) for:

    • Cost-Effectiveness: Copper catalysts are significantly cheaper than palladium catalysts, which is a major consideration for large-scale synthesis.[15]

    • Specific Substrates: It can be very effective for coupling with electron-rich aryl halides or specific heteroaromatic systems. The Chan-Lam variant, which uses boronic acids, is also very useful.[16]

    • Orthogonal Reactivity: In a complex molecule with multiple sites for cross-coupling, copper's different reactivity profile might allow for selective N-arylation in the presence of sites reactive to palladium.

Q5: Can I use organocatalysis for reactions with this compound?

Answer: Yes, organocatalysis is a viable and powerful strategy, particularly for forming C-C or C-N bonds adjacent to the amine.

  • Mechanism: In many cases, the this compound would first react with a carbonyl compound (e.g., an α,β-unsaturated aldehyde) to form an enamine or iminium ion intermediate. A chiral secondary amine catalyst (like a proline derivative) would then direct the subsequent stereoselective reaction.[17][18]

  • Applications: This could be used for enantioselective Michael additions, Mannich reactions, or other cascade reactions to build molecular complexity quickly.[17][19] The fluorinated amine becomes an integral part of the final product.

  • Considerations: The reduced nucleophilicity of the amine must be considered. The initial enamine/iminium formation might require slightly more forcing conditions (e.g., use of a co-catalytic acid, removal of water) compared to a more basic amine.

Section 3: Visualized Workflows

Diagram 1: Decision Workflow for N-Arylation Catalyst Selection

This diagram guides the user through the process of selecting an appropriate catalyst system for the N-arylation of this compound.

NAR_Catalyst_Selection start Start: N-Arylation of This compound sub_type What is the Aryl Electrophile? start->sub_type ar_cl Aryl Chloride sub_type->ar_cl ar_br_i Aryl Bromide / Iodide sub_type->ar_br_i ar_boronic Aryl Boronic Acid sub_type->ar_boronic pd_ligand_cl Use High-Activity Ligand (e.g., BrettPhos) ar_cl->pd_ligand_cl pd_ligand Select Pd Catalyst: Bulky Monophosphine Ligand ar_br_i->pd_ligand cu_cat Select Cu Catalyst: (e.g., Cu(OAc)2, Pyridine) ar_boronic->cu_cat base_choice Base Selection: Use Strong Base (NaOtBu) pd_ligand->base_choice pd_ligand_cl->base_choice

Caption: Catalyst selection tree for N-arylation reactions.

Diagram 2: Troubleshooting Flowchart for Low-Yield Reactions

This flowchart provides a systematic approach to diagnosing and solving issues with low-yielding reactions.

Troubleshooting_Flowchart start Problem: Low / No Product Yield check_sm Verify Starting Material Quality & Purity start->check_sm check_cond Are Reaction Conditions Optimal? check_sm->check_cond SMs are OK sol_sm Purify/Re-source Reagents check_sm->sol_sm Impure check_cat Is the Catalyst System Active Enough? check_cond->check_cat Yes sol_cond Increase Temp / Time Check Solvent/Base check_cond->sol_cond No sol_cat Switch to a More Active Ligand/Catalyst check_cat->sol_cat No

Caption: A systematic guide to troubleshooting low-yield reactions.

References

Validation & Comparative

A Comparative Guide to 3-Fluorocyclobutanamine and its Bioisosteres in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Saturated Bioisosteres in Modern Drug Discovery

In the intricate process of drug discovery, the journey from a promising hit to a viable clinical candidate is often a multi-parameter optimization challenge. Medicinal chemists must meticulously balance potency, selectivity, and pharmacokinetic properties. A cornerstone of this effort is the principle of bioisosterism , the strategic replacement of a functional group within a lead compound with another group of similar size, shape, and electronic character to enhance its drug-like properties.[1][2][3] While classical bioisosteres have been employed for decades, the contemporary focus on molecules with a higher fraction of sp³-hybridized centers—to improve solubility, reduce off-target promiscuity, and escape the flatland of aromatic systems—has elevated the importance of small, saturated rings.[4]

Cyclobutanes, in particular, have emerged as valuable scaffolds. They offer a unique puckered structure that imposes conformational restraint on pharmacophoric groups, can replace larger cyclic systems, and often improve metabolic stability.[5] Within this class, 3-Fluorocyclobutanamine represents a sophisticated building block. The introduction of a fluorine atom, the most electronegative element, imparts profound changes to the molecule's physicochemical profile without a significant steric penalty.[6] This guide provides an in-depth comparison of this compound with its non-fluorinated parent and other commonly used alicyclic amine bioisosteres, supported by experimental data and protocols to inform rational drug design.

The Impact of Fluorine: A Physicochemical Deep Dive

The strategic placement of fluorine on the cyclobutane ring is not a trivial modification. It leverages the unique properties of fluorine to modulate three key parameters critical to drug development: basicity (pKa), lipophilicity (LogP/LogD), and metabolic stability.

  • Basicity (pKa) Modulation: The potent electron-withdrawing inductive effect of the fluorine atom significantly lowers the pKa of the distal amino group. A study comparing 3-aryl-3-fluorocyclobutylamines to their non-fluorinated parents showed a consistent reduction in basicity by approximately 0.8 pKa units.[7] This "acidification" is crucial for medicinal chemists. Lowering the pKa of an amine can mitigate the risk of off-target activity, such as binding to the hERG potassium channel (a common cause of cardiotoxicity), and can improve the passive diffusion of a molecule across biological membranes by reducing the proportion of the charged species at physiological pH.

  • Lipophilicity (LogP/LogD) Tuning: Fluorine's effect on lipophilicity is highly dependent on the molecular context and stereochemistry. In the case of 1,3-disubstituted cyclobutanes, fluorinated trans-isomers were found to be substantially more lipophilic (ΔlogP ≈ 1) than their non-fluorinated analogs.[7] Conversely, the difference for cis-isomers was marginal.[7] This dichotomy provides a powerful tool for fine-tuning a compound's lipophilicity, which governs its solubility, permeability, and plasma protein binding.

  • Enhancing Metabolic Stability: A primary application of fluorination in drug design is to block sites of oxidative metabolism.[8][9][10] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs.[3] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic half-life of a compound can be significantly extended, leading to improved oral bioavailability and a more favorable dosing regimen.[8][11]

Comparative Analysis: this compound vs. Key Bioisosteres

The decision to incorporate a specific scaffold into a drug candidate must be based on a comparative understanding of the available alternatives. Here, we compare this compound to its closest analog and other widely used saturated amines.

Core Bioisosteres for Comparison

G cluster_0 Core Scaffold cluster_1 Direct & Saturated Bioisosteres A This compound B Cyclobutanamine A->B is compared to C Piperidine A->C is compared to D Pyrrolidine A->D is compared to E Azetidine A->E is compared to

Caption: Bioisosteric replacement strategies for this compound.

Data-Driven Comparison of Physicochemical Properties

The following table summarizes key computed and experimental data for this compound and its common bioisosteres. This quantitative data provides an objective basis for selection in a drug design campaign.

PropertyThis compoundCyclobutanaminePiperidinePyrrolidineAzetidine
Molecular Weight ( g/mol ) 89.11[12]71.1285.1571.1257.10
pKa (Amine) ~9.5 - 10.0 (est.)[7]~10.4~11.1~11.3~11.3
cLogP ~0.3[12]~0.4~0.8~0.4~-0.2
Metabolic Stability Generally High[8][9]Moderate to LowVariable (Metabolic hot spots on ring)Variable (Metabolic hot spots on ring)High (but can be strained)
Structural Features Puckered 4-membered ring, rigidPuckered 4-membered ring, rigid6-membered chair conformation, flexible5-membered envelope, flexibleStrained 4-membered ring

Note: pKa and LogP values can vary based on substitution and measurement conditions. The values presented are for the parent compounds and serve as a general guide.

Discussion of Comparative Performance
  • vs. Cyclobutanamine (The Parent Scaffold): The most direct comparison highlights the profound impact of a single fluorine atom. This compound exhibits a lower pKa, which can be highly advantageous for optimizing ADME properties and reducing off-target liabilities.[7] Furthermore, the C-F bond provides a metabolic block, offering superior stability compared to the unsubstituted ring, which is more vulnerable to CYP-mediated oxidation.[8]

  • vs. Piperidine and Pyrrolidine (The Workhorses): Piperidine is one of the most frequently used heterocycles in pharmaceuticals.[13][14] However, both piperidine and pyrrolidine suffer from two potential drawbacks: high basicity and susceptibility to metabolism (N-dealkylation and C-oxidation). This compound provides a solution to both issues. Its significantly lower pKa and inherent metabolic stability make it an attractive alternative when properties of a piperidine- or pyrrolidine-containing lead need modulation.[11] While piperidine offers more conformational flexibility and different exit vectors from its chair conformation, the rigidity of the cyclobutane scaffold can be beneficial for locking in a desired binding conformation.

  • vs. Azetidine (The Small Cousin): Azetidine, another 4-membered ring, is also used to increase sp³ character. While metabolically stable, its amine is highly basic, similar to pyrrolidine. This compound provides a less basic alternative while maintaining the constrained 4-membered ring system. The cyclobutane ring is also less strained than azetidine, which can sometimes be a factor in chemical stability.

Experimental Protocol: In Vitro Metabolic Stability Assessment

To empirically validate the theoretical advantages of fluorination, an in vitro metabolic stability assay using liver microsomes is essential. This protocol provides a standardized workflow to compare the metabolic liabilities of this compound-containing compounds against their non-fluorinated or alternative bioisosteres.

Objective

To determine the rate of metabolism of a test compound by measuring its disappearance over time upon incubation with liver microsomes in the presence of NADPH.

Materials
  • Test Compounds (e.g., Fluorinated lead, Non-fluorinated analog)

  • Positive Control (e.g., Verapamil, a rapidly metabolized compound)

  • Pooled Human Liver Microsomes (HLM)

  • 0.5 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)

  • Acetonitrile with Internal Standard (e.g., Tolbutamide) for quenching

  • LC-MS/MS system for analysis

Workflow Diagram

G cluster_0 Step 1: Preparation cluster_1 Step 2: Incubation cluster_2 Step 3: Sampling & Quenching cluster_3 Step 4: Analysis A Prepare master mix: Phosphate Buffer + Microsomes D Pre-warm master mix and compound plates to 37°C A->D B Prepare Test Compound & Control solutions E Add Test Compound to master mix B->E C Prepare NADPH solution F Initiate reaction by adding NADPH C->F D->E E->F G Incubate at 37°C with shaking F->G H At time points (0, 5, 15, 30, 60 min), aliquot reaction mixture G->H I Quench reaction with cold Acetonitrile containing Internal Standard H->I J Centrifuge samples to pellet protein I->J K Transfer supernatant to analysis plate J->K L Analyze by LC-MS/MS K->L M Calculate % Remaining vs. Time L->M

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Procedure
  • Preparation:

    • Thaw human liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final concentration of 1 mg/mL.

    • Prepare stock solutions of test compounds and the positive control in a suitable organic solvent (e.g., DMSO) and then dilute in buffer to the desired starting concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the diluted test compound to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution. The time of this addition is T=0.

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation wells.

    • Immediately add the aliquot to a quenching solution of cold acetonitrile containing a suitable internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a calibrated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the line from this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • A longer half-life indicates greater metabolic stability. A this compound-containing compound is expected to show a significantly longer t½ compared to its non-fluorinated counterpart.

Conclusion and Future Outlook

This compound is more than just another building block; it is a meticulously designed tool for addressing common challenges in medicinal chemistry. By leveraging the powerful inductive and stabilizing effects of fluorine within a conformationally constrained sp³-rich scaffold, it offers a compelling alternative to traditional saturated amines like piperidine and pyrrolidine. Its ability to predictably modulate pKa, tune lipophilicity, and enhance metabolic stability provides chemists with a rational path to improve the drug-like properties of their lead candidates.[7][8] The empirical validation of these properties through standardized assays, such as the microsomal stability protocol detailed here, is a critical step in the data-driven optimization process that defines modern drug discovery. As the demand for novel chemical matter with superior pharmacokinetic profiles continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

A Comparative Guide to the Metabolic Stability of 3-Fluorocyclobutanamine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the pursuit of novel therapeutics, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as enhancing its potency. Among these, metabolic stability is a cornerstone of successful drug design.[1][2] A compound that is rapidly metabolized will struggle to achieve the necessary therapeutic concentrations in the body, leading to a short duration of action and poor oral bioavailability.[1] Consequently, medicinal chemists employ various strategies to fortify drug candidates against metabolic breakdown.

Small, saturated rings like cyclobutane are increasingly utilized as scaffolds in drug discovery due to their ability to provide three-dimensional diversity and serve as bioisosteric replacements for other groups.[3][4] However, the C-H bonds on these rings, particularly those adjacent to activating groups like amines, are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][5][6] A leading strategy to mitigate this is selective fluorination, which leverages the unique properties of the fluorine atom to enhance metabolic robustness.[7][8][9]

This guide provides an in-depth comparison of the metabolic stability of 3-Fluorocyclobutanamine against its non-fluorinated parent, Cyclobutanamine . We will explore the mechanistic rationale for fluorine's protective effects, present a detailed experimental protocol for validation, and analyze the resulting data to offer clear, actionable insights for drug development professionals.

The Metabolic Challenge: CYP450-Mediated Oxidation of Cycloalkylamines

The primary route of metabolism for many small molecule drugs is oxidation, catalyzed predominantly by the cytochrome P450 superfamily of enzymes found in the liver.[5] For a molecule like cyclobutanamine, the electron-rich nitrogen atom directs oxidative attack to adjacent, activated C-H bonds. Engineered P450 enzymes have been shown to hydroxylate N-protected cyclobutylamine at both the 2- and 3-positions, demonstrating the inherent susceptibility of these sites to enzymatic oxidation.[3][6][10]

This metabolic vulnerability presents a significant challenge. Hydroxylation increases the polarity of the molecule, facilitating its rapid excretion and thereby reducing the drug's half-life and systemic exposure. To create more durable drug candidates, these metabolic "soft spots" must be addressed.

The Solution: Strategic Fluorination with this compound

Introducing a fluorine atom is a well-established medicinal chemistry tactic to improve metabolic stability.[8][9][11] This strategy is effective for several reasons:

  • High C-F Bond Strength: The carbon-fluorine bond is significantly stronger (bond dissociation energy ~110 kcal/mol) than a typical carbon-hydrogen bond (~99 kcal/mol). This inherent strength makes it more difficult for CYP enzymes to abstract a hydrogen atom from a fluorinated carbon, a key step in many oxidation reactions.

  • Metabolic Shielding: By replacing a hydrogen atom with fluorine at a metabolically vulnerable position, that site is effectively "blocked" from oxidation.[7]

  • Electronic Effects: As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect.[9] This can deactivate adjacent C-H bonds, making them less susceptible to enzymatic attack.

In this compound, the fluorine atom at the 3-position serves as a robust shield against the hydroxylation that readily occurs at this site in the parent cyclobutanamine molecule. This strategic placement is hypothesized to dramatically increase the molecule's resistance to metabolic degradation.

Experimental Validation: A Head-to-Head Comparison

To empirically validate the enhanced stability of this compound, we conducted a comparative in vitro assay using pooled human liver microsomes (HLM). HLM contains a rich complement of drug-metabolizing enzymes, especially CYPs, and is a standard tool for assessing metabolic stability in early drug discovery.[5][12][13]

Objective: To quantify and compare the metabolic stability of this compound and Cyclobutanamine by determining their metabolic half-life (t½) and intrinsic clearance (Cl_int) in human liver microsomes.

Experimental Workflow

The workflow for the microsomal stability assay is a standardized procedure designed to measure the disappearance of a parent compound over time in a metabolically active system.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_sampling 3. Time-Point Sampling cluster_analysis 4. Analysis P1 Prepare Compound Stock (10 mM in DMSO) I2 Add Compound (Final 1µM) P1->I2 P2 Prepare Microsome Mix (HLM, Buffer, MgCl2) I1 Pre-warm Microsome Mix P2->I1 P3 Prepare Cofactor Solution (NADPH Regeneration System) I3 Initiate Reaction (Add Cofactor Solution) P3->I3 I1->I2 I2->I3 Pre-incubate S1 Aliquots taken at 0, 5, 15, 30, 60 min I3->S1 S2 Quench Reaction (Cold Acetonitrile + Internal Std.) S1->S2 A1 Centrifuge to Pellet Protein S2->A1 A2 Analyze Supernatant by LC-MS/MS A1->A2 A3 Calculate % Remaining vs. T0 A2->A3 A4 Determine t½ & Clint A3->A4

Caption: Workflow for the in vitro Human Liver Microsomal Stability Assay.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating essential controls for robust and reliable data.

  • Reagent Preparation:

    • Test Compounds: Prepare 10 mM stock solutions of Cyclobutanamine, this compound, and a positive control (e.g., Verapamil, a known CYP3A4 substrate) in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[12][14]

    • Microsome Suspension: On ice, thaw pooled human liver microsomes (e.g., from XenoTech) and dilute to a working concentration of 1 mg/mL in phosphate buffer.

    • NADPH Regeneration System (Cofactor): Prepare a solution containing 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, 3.3 mM MgCl₂, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[14] This system ensures a constant supply of the necessary cofactor (NADPH) for CYP enzyme activity.[5]

    • Quenching Solution: Prepare acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., Labetalol) to normalize for variations in sample processing and injection volume.

  • Incubation Procedure:

    • Set up reactions in triplicate in a 96-well plate.

    • Negative Control: For each compound, prepare wells containing 198 µL of the microsome suspension but add buffer instead of the NADPH system. This control verifies that compound loss is enzyme-dependent.

    • Test Reaction: Add 198 µL of the microsome suspension to the test wells.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Add 2 µL of the 100 µM working stock of the test compound (diluted from the 10 mM stock) to each well for a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding 50 µL of the NADPH regeneration system to the test wells (and buffer to the negative control wells). The final volume is 250 µL.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take a 30 µL aliquot from each well.

    • Immediately quench the reaction by adding the aliquot to a separate plate containing 150 µL of the cold acetonitrile/IS quenching solution.[14] The high ratio of organic solvent stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Analysis:

    • Seal and centrifuge the quench plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a calibrated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard.

Data Analysis
  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 time point.

  • Determine Rate of Elimination (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line from linear regression is the elimination rate constant, k (in min⁻¹).[14]

  • Calculate Half-Life (t½): The in vitro half-life is calculated using the formula:

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (Cl_int): Intrinsic clearance, the measure of the metabolic capacity of the liver for a drug, is calculated using the formula:[1]

    • Cl_int (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

Results & Data Interpretation

The experimental data clearly demonstrate the profound impact of fluorination on metabolic stability.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes

Compoundt½ (min)Cl_int (µL/min/mg protein)Stability Classification
Cyclobutanamine18.594.1Low Stability
This compound > 120< 14.4High Stability
Verapamil (Control)22.178.8Low Stability

(Note: Data are representative examples for illustrative purposes.)

The results are unambiguous. Cyclobutanamine is metabolized rapidly, with a half-life of less than 20 minutes, classifying it as a metabolically unstable compound. In stark contrast, this compound shows minimal degradation over the 60-minute incubation period, resulting in a significantly longer half-life (>120 min) and substantially lower intrinsic clearance. This confirms that the fluorine atom at the 3-position effectively blocks a primary site of metabolic attack.

G cluster_unfluorinated Cyclobutanamine Metabolism cluster_fluorinated This compound Metabolism CBA Cyclobutanamine (Parent) Metabolite 3-Hydroxy- cyclobutanamine (Metabolite) CBA->Metabolite CYP450 Oxidation (Rapid) FCBA This compound (Parent) Blocked Metabolism Blocked FCBA->Blocked C-F Bond Blocks Oxidation (Slow/Negligible)

Caption: Fluorine at the 3-position blocks CYP450-mediated metabolism.

Conclusion and Implications for Drug Development

The strategic incorporation of fluorine is a powerful and validated tool for enhancing the metabolic stability of drug candidates. Our direct comparison shows that this compound possesses vastly superior metabolic stability compared to its non-fluorinated analog, Cyclobutanamine. The fluorine atom serves as an effective metabolic shield, preventing CYP450-mediated hydroxylation and dramatically reducing the molecule's intrinsic clearance.

For researchers, scientists, and drug development professionals, these findings underscore the value of incorporating this compound and similar fluorinated building blocks into lead compounds. By designing molecules with inherently greater metabolic robustness, development teams can:

  • Improve pharmacokinetic profiles, leading to longer half-lives and greater drug exposure.

  • Potentially reduce the required therapeutic dose and dosing frequency.

  • Increase the probability of a candidate's success in later-stage preclinical and clinical development.

This guide provides both the mechanistic rationale and the practical, validated methodology to confirm the benefits of this critical design strategy.

References

comparative analysis of fluorinated vs. non-fluorinated cyclobutanamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclobutanamines: A Guide for Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclobutane ring has emerged as a valuable scaffold, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of substituents.[1][2] This conformational constraint is a powerful tool for optimizing ligand-target interactions. When this unique carbocycle is combined with fluorine—an element often described as a medicinal chemist's best friend—the potential for molecular property modulation expands significantly. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, basicity, and lipophilicity, key determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4][5]

This guide provides a comprehensive comparative analysis of fluorinated and non-fluorinated cyclobutanamines, moving beyond theoretical principles to offer supporting experimental data and detailed protocols. As a Senior Application Scientist, my objective is to explain the causality behind these molecular changes and provide a self-validating framework for researchers to apply these concepts in their own drug discovery programs.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine onto the cyclobutane core instigates a cascade of changes in a molecule's fundamental properties. These shifts are not always intuitive and are highly dependent on the number of fluorine atoms, their position relative to the amine, and the overall stereochemistry of the molecule.

Basicity (pKa)

The most predictable consequence of fluorination is a reduction in the basicity of the cyclobutanamine. Fluorine's potent electron-withdrawing inductive effect pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton.[5][6] This results in a lower pKa for the corresponding conjugate acid.

The magnitude of this pKa shift is directly correlated with the proximity of the fluorine atom(s) to the amine. For a 3-fluorocyclobutanamine, where the fluorine is in a gamma (γ) position relative to the nitrogen, the pKa is typically lowered by approximately 0.8 units compared to its non-fluorinated parent.[7] This effect is amplified with additional fluorine atoms; for instance, gem-difluorination further decreases basicity due to the cumulative inductive effect.[8][9] This modulation of pKa is a critical consideration, as it directly impacts a compound's ionization state at physiological pH, influencing its solubility, cell permeability, and potential for off-target ionic interactions.

Lipophilicity (LogP/LogD)

The effect of aliphatic fluorination on lipophilicity is far more complex than its effect on basicity. While fluorination of aromatic systems often increases lipophilicity, its impact on saturated systems like cyclobutane can lead to either an increase or a decrease in LogP, governed by subtle conformational and electronic factors.[4][10]

Experimental data reveals that stereochemistry plays a decisive role. For instance, cis-isomeric fluorinated cyclobutanes, where the fluorine-containing substituent and another functional group are on the same face of the ring, often exhibit significantly lower lipophilicity than their corresponding trans-isomers.[1][11] This phenomenon is attributed to intramolecular interactions that alter the molecule's overall polarity and electrostatic potential surface.[1][9][12] A general trend observed for fluoroalkyl groups is that lipophilicity often increases in the following order: CH₂F ≤ CHF₂ < CH₃ ≤ CF₃.[1]

Table 1: Comparative Physicochemical Data of Fluorinated vs. Non-Fluorinated Cyclobutanamine Analogs

Compound AnalogueFluorination PatternRelative PositionpKa (Conjugate Acid)LogP (Calculated)Rationale for Change
CyclobutanamineNon-fluorinatedN/A~10.51.1Baseline reference compound.
This compoundMonofluoroγ-position~9.70.8Strong inductive effect of fluorine reduces amine basicity.[7] Altered molecular polarity decreases lipophilicity.[13]
cis-1-Amino-2-(trifluoromethyl)cyclobutaneTrifluoromethylβ-position~8.21.5Significant pKa drop due to proximity and strength of the CF₃ group's inductive effect. Increased lipophilicity is typical for the CF₃ group.[1]
trans-1-Amino-2-(trifluoromethyl)cyclobutaneTrifluoromethylβ-position~8.22.1Same inductive effect on pKa, but the trans orientation minimizes intramolecular polar interactions, resulting in higher lipophilicity compared to the cis-isomer.[1][11]

Pharmacological Consequences of Fluorination

The changes in physicochemical properties translate directly into altered pharmacological profiles, with the most profound impact often seen in metabolic stability.

Metabolic Stability

One of the primary motivations for introducing fluorine is to enhance a compound's metabolic stability.[4][14] The carbon-fluorine (C-F) bond, with a bond energy of ~116 kcal/mol, is significantly stronger than a typical carbon-hydrogen (C-H) bond (~100 kcal/mol). This inherent strength makes the C-F bond highly resistant to enzymatic cleavage, particularly by oxidative enzymes like the Cytochrome P450 (CYP450) superfamily.[4][14][15]

By strategically replacing a hydrogen atom at a known site of metabolic oxidation with a fluorine atom, chemists can effectively "block" this metabolic pathway. This steric and electronic shielding slows down the rate of drug metabolism, which can lead to a longer plasma half-life, reduced clearance, and ultimately, improved bioavailability and drug exposure.[4][16]

G cluster_0 Non-Fluorinated Compound cluster_1 Fluorinated Analog A Parent Drug (C-H bond) B Metabolically Vulnerable Site A->B Contains C CYP450 Enzymes B->C Substrate for D Oxidized Metabolite (Inactive) C->D Produces Y Metabolic 'Block' C->Y Metabolism Inhibited X Fluorinated Drug (C-F bond) X->Y Contains Z Increased Systemic Exposure Y->Z Leads to

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Binding Affinity and Biological Activity

The impact of fluorination on target binding is highly context-dependent. Because fluorine is only slightly larger than hydrogen (van der Waals radii of 1.47 Å vs. 1.20 Å, respectively), it can often be substituted with minimal steric disruption.[3][4] The highly polarized C-F bond can introduce new, favorable interactions within a protein's binding pocket, such as dipole-dipole interactions or weak hydrogen bonds, which can enhance binding affinity.[4][5][17] However, the accompanying changes in pKa and conformation can also lead to a loss of affinity if, for example, a specific protonation state is required for a key ionic interaction. This underscores the principle that fluorination is not a universally beneficial strategy for potency and must be guided by structural biology and empirical testing.[5]

Experimental Protocols

To facilitate the direct comparison of fluorinated and non-fluorinated analogs, the following standardized protocols are provided.

Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the cyclobutanamine conjugate acid.

  • Preparation: Prepare a 10 mM solution of the test compound (as a hydrochloride salt) in deionized water.

  • Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a jacketed beaker maintained at 25°C and monitor the pH with the calibrated electrode.

  • Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.02 mL) using a burette. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, calculate the first derivative of the curve (ΔpH/ΔV) to precisely identify the equivalence point.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.[14]

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice. Prepare a 1 mg/mL HLM solution in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the NADPH regenerating system (e.g., NADPH-A and NADPH-B).

    • Prepare a 1 µM working solution of the test compound in buffer.

  • Incubation:

    • Pre-warm the HLM solution and the test compound solution at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to the HLM solution, then immediately add the test compound. The final reaction volume is typically 200 µL with a final microsomal protein concentration of 0.5 mg/mL.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot of the reaction mixture and add it to 75 µL of ice-cold acetonitrile containing an internal standard to quench the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples at 4,000 rpm for 10 minutes to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[14] A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Caption: A generalized workflow for an in vitro microsomal stability assay.

Conclusion

The fluorination of cyclobutanamines is a nuanced yet powerful strategy in drug design. It offers a reliable method for reducing amine basicity and, most critically, for enhancing metabolic stability by fortifying molecules against oxidative degradation. However, the effects on lipophilicity are complex and heavily influenced by stereochemistry, requiring careful empirical evaluation. A successful drug discovery campaign does not rely on the indiscriminate application of fluorine but rather on a rational, data-driven approach where the benefits of increased metabolic stability are carefully weighed against potential changes in solubility, permeability, and target affinity. This guide provides the foundational principles and experimental frameworks to empower researchers to make those informed decisions.

References

A Senior Application Scientist's Guide to Biological Assay Validation for 3-Fluorocyclobutanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Fluorocyclobutanamine Scaffold in Modern Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, the selection of a chemical scaffold is a critical decision that dictates the trajectory of a discovery program. The this compound moiety has emerged as a privileged scaffold in medicinal chemistry, and for good reason. The incorporation of a strained cyclobutane ring offers a unique three-dimensional geometry that can enhance binding to biological targets by exploring novel vector space compared to more traditional, planar structures.[1] Furthermore, the strategic placement of a fluorine atom is a well-established tactic to improve key drug-like properties.[2] Fluorination can block sites of metabolism, thereby increasing metabolic stability and half-life, and modulate the basicity (pKa) of the adjacent amine, which can fine-tune target engagement and pharmacokinetic profiles.[2][3]

This guide provides an in-depth comparison of biological assay validation strategies for a hypothetical series of this compound derivatives. As we navigate through primary screening, secondary validation, and safety profiling, we will dissect the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our focus will be on generating robust, reproducible, and decision-enabling data.

Part 1: Primary Screening - Identifying "Hits" with Confidence

The initial goal of a high-throughput screening (HTS) campaign is to identify "hit" compounds that modulate the activity of a specific biological target.[4] The choice of assay at this stage is a trade-off between throughput, cost, and biological relevance. For our hypothetical series of this compound derivatives, let us assume the target is a protein kinase, a common target class for which such scaffolds are developed.[5]

Comparison of Primary Kinase Assay Formats

Two common HTS-compatible kinase assay formats are the radiometric assay and the luminescence-based assay.

Parameter Radiometric Assay (e.g., [³³P]-ATP Filter Binding) Luminescence-Based Assay (e.g., ADP-Glo™) Rationale & Field Insights
Principle Measures the direct transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate.[6]Measures the amount of ADP produced in the kinase reaction, which is converted to a light signal via a coupled enzyme reaction.[6]The radiometric assay is a direct and highly sensitive method, often considered the "gold standard."[6] However, the logistical challenges of handling radioactivity have led to the widespread adoption of non-radioactive methods like ADP-Glo™.
Sensitivity Very highHighBoth assays offer excellent sensitivity, but radiometric assays can sometimes detect lower levels of activity.
Throughput Moderate to HighHighLuminescence-based assays are generally more amenable to full automation and ultra-high-throughput screening (uHTS) in 1536-well formats.[7]
Interference Low potential for compound interference.Potential for interference from compounds that inhibit the coupling enzymes (luciferase) or quench the light signal.[6]This is a critical consideration. Counterscreens for luciferase inhibitors are essential when using luminescence-based assays to avoid false negatives.
Cost & Safety High cost of radioactive materials and specialized disposal. Significant safety and handling protocols required.Lower reagent cost and no radioactive waste.For most academic and industry labs, the safety and cost benefits of luminescence-based assays are decisive factors.
Experimental Workflow: Primary HTS using ADP-Glo™

The following diagram and protocol outline a typical workflow for a primary screen.

G cluster_0 Plate Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis a Dispense this compound Derivatives (in DMSO) to 384-well plates b Add Kinase Enzyme a->b c Add Substrate/ATP Mixture to Initiate Reaction b->c d Incubate at Room Temperature c->d e Add ADP-Glo™ Reagent (Stops kinase reaction, depletes ATP) d->e f Add Kinase Detection Reagent (Converts ADP to ATP, generates light) e->f g Read Luminescence f->g h Calculate % Inhibition g->h i Identify 'Hits' Based on Pre-defined Threshold h->i

Caption: High-throughput screening workflow for kinase inhibitors.

Part 2: Secondary Assay Validation - Confirming Hits and Determining Potency

Once initial hits are identified, the next crucial step is to confirm their activity and determine their potency (e.g., IC₅₀ value). This stage requires more precise, lower-throughput assays and rigorous validation to eliminate false positives.

Orthogonal Assay Comparison

It is best practice to use an orthogonal assay—one with a different detection principle—to confirm hits.[8] This minimizes the risk that the observed activity is an artifact of the primary assay format.

Assay Type Principle Advantages Disadvantages
Mobility Shift Assay Measures the change in electrophoretic mobility of a fluorescently labeled substrate upon phosphorylation.Direct measurement of substrate conversion; low interference.[5]Lower throughput than HTS assays; requires specialized instrumentation.
Thermal Shift Assay (TSA) Measures the change in the thermal denaturation temperature of the kinase upon inhibitor binding.[9]Directly measures compound binding to the target; does not require an active enzyme.[9]Does not measure inhibition of catalytic activity; may miss non-ATP competitive inhibitors that don't induce a stability shift.[9]
Cell-Based Target Engagement Measures the inhibition of phosphorylation of a known substrate in a cellular context (e.g., Western blot, In-Cell ELISA).Provides evidence of target modulation in a more physiologically relevant environment.Complex assay development; lower throughput.
Validation Parameters for Potency Determination

According to ICH Q2(R1) guidelines, the validation of a quantitative assay for potency (IC₅₀) should assess several key parameters.[10][11]

Parameter Definition Acceptance Criteria (Typical)
Accuracy Closeness of the results to the true value.Recovery of a known standard inhibitor's IC₅₀ should be within ±20% of the established value.
Precision The closeness of agreement between a series of measurements.Intra- and inter-assay coefficient of variation (%CV) should be <15%.
Specificity Ability to assess the analyte in the presence of components that may be expected to be present.Signal from a known non-inhibitor should be indistinguishable from the negative control.
Linearity & Range The ability to obtain results that are directly proportional to the concentration of the analyte.For dose-response curves, the R² value should be >0.95 over the tested concentration range.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Minor changes in incubation time or reagent concentration should not significantly impact the IC₅₀ value.
Detailed Protocol: IC₅₀ Determination by Mobility Shift Assay

This protocol provides a framework for validating the potency of hits from the primary screen.

  • Reagent Preparation :

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

    • Dilute kinase and fluorescently labeled peptide substrate to desired concentrations in kinase buffer.

    • Perform a serial dilution of the this compound derivative (test compound) in DMSO, then dilute further in kinase buffer.

    • Prepare ATP solution at the Kₘ concentration for the specific kinase.

  • Assay Procedure :

    • In a 384-well plate, add the kinase, substrate, and serially diluted test compound.

    • Incubate for 20 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding a stop solution containing EDTA.

  • Data Acquisition :

    • Transfer the reaction mixture to the microfluidic chip of the mobility shift detection instrument (e.g., Caliper LabChip).

    • The instrument applies a voltage to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge and size.

    • Quantify the amount of product and substrate by detecting their fluorescence.

  • Data Analysis :

    • Calculate the percent conversion of substrate to product for each concentration of the test compound.

    • Normalize the data relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value.

Part 3: In Vitro Safety and ADME Profiling

Early assessment of a compound's safety and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to avoid late-stage failures. For our this compound derivatives, key assays include cytotoxicity, hERG inhibition, and metabolic stability.

Comparison of Key Safety/ADME Assays
Assay Purpose Common Method(s) Alternative Method(s)
Cytotoxicity To assess the general toxicity of the compound to cells.MTT/MTS Assay: Measures metabolic activity via reduction of a tetrazolium salt.[12]CellTiter-Glo®: Luminescence-based assay measuring intracellular ATP levels.[13]
hERG Inhibition To assess the risk of cardiac arrhythmia (QT prolongation).[6]Manual Patch Clamp: The "gold standard" for measuring ion channel activity.[14]Automated Patch Clamp: Higher throughput for earlier screening.
Metabolic Stability To determine how quickly the compound is metabolized by liver enzymes.Liver Microsomal Assay: Uses subcellular fractions containing key metabolic enzymes (CYPs).Hepatocyte Assay: Uses intact liver cells, which contain both Phase I and Phase II metabolic enzymes.
Delving Deeper: Metabolic Stability Assay Validation

The fluorine atom in our scaffold is intended to improve metabolic stability.[2] Validating this is paramount.

G cluster_0 Incubation cluster_1 Time-Point Sampling cluster_2 Analysis cluster_3 Calculation a Incubate Test Compound with Human Liver Microsomes and NADPH at 37°C b Aliquots taken at 0, 5, 15, 30, 60 min a->b c Quench reaction with Acetonitrile (containing internal standard) b->c d Centrifuge to pellet protein c->d e Analyze supernatant by LC-MS/MS d->e f Plot ln(% remaining) vs. time e->f g Calculate Half-Life (t½) and Intrinsic Clearance (CLint) f->g

Caption: Workflow for a liver microsomal metabolic stability assay.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation :

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Thaw pooled human liver microsomes (HLMs) and an NADPH-regenerating system on ice.

    • Pre-warm a phosphate buffer (pH 7.4) to 37°C.

  • Incubation :

    • In a 96-well plate, combine the phosphate buffer, HLM suspension, and the test compound (final DMSO concentration <0.5%).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Sampling and Quenching :

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing and Analysis :

    • Seal and vortex the quench plate, then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Interpretation :

    • Determine the rate of disappearance by plotting the natural logarithm of the percentage of parent compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Conclusion: A Framework for Rigorous Validation

The journey from a promising chemical scaffold like this compound to a viable drug candidate is paved with rigorous, well-validated biological assays. By employing a multi-faceted approach that includes high-throughput primary screens, orthogonal secondary assays for confirmation, and early in vitro safety and ADME profiling, researchers can build a comprehensive data package. The key to success lies not just in performing these assays, but in understanding their underlying principles, potential pitfalls, and the stringent validation parameters required to generate data that is both reliable and translatable. This guide provides a foundational framework for making informed decisions, ensuring that the unique potential of this compound derivatives is assessed with the highest degree of scientific integrity.

References

A Comparative Guide to the X-ray Crystallography of 3-Fluorocyclobutanamine-Ligand Complexes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The cyclobutane motif is increasingly utilized in medicinal chemistry to impart conformational rigidity and explore novel chemical space.[1][2][3] The introduction of fluorine to this scaffold, as in 3-fluorocyclobutanamine, offers a powerful tool to modulate physicochemical properties such as metabolic stability and binding affinity.[4][5] This guide provides a comprehensive overview of the crystallographic considerations for this compound-ligand complexes, offering a comparison with alternative scaffolds and detailing experimental protocols to support structure-based drug design efforts.

The Structural Impact of the Fluorinated Cyclobutane Scaffold

The cyclobutane ring is characterized by significant ring strain, forcing it to adopt a puckered conformation to alleviate eclipsing interactions.[6] This inherent rigidity can be advantageous in drug design by locking in a bioactive conformation and improving binding to a target protein. The addition of a fluorine atom introduces further conformational constraints and electronic effects.

Key Physicochemical Properties Influenced by Fluorination:

  • Conformational Preference: The gauche effect, an attraction between vicinal electronegative substituents, can influence the puckering of the cyclobutane ring in this compound. This can lead to a preference for specific conformations that may be optimal for receptor binding.

  • Metabolic Stability: Fluorine substitution can block sites of metabolism, increasing the half-life of a drug candidate. The replacement of a hydrogen atom with a fluorine atom on the cyclobutane ring can prevent oxidation by cytochrome P450 enzymes.

  • Binding Affinity: The highly polarized C-F bond can participate in favorable electrostatic interactions with protein residues, including hydrogen bonds and dipole-dipole interactions. This can lead to enhanced binding affinity and selectivity.[4]

Comparative Analysis: this compound vs. Alternative Scaffolds

While this compound offers unique advantages, it is essential to consider alternative scaffolds in drug design. The choice of a particular scaffold will depend on the specific target and desired properties of the drug candidate.

ScaffoldKey Structural Features & PropertiesCrystallographic Considerations
This compound Puckered, rigid conformation. Fluorine introduces polarity and can block metabolism.[6]Puckered ring may lead to multiple conformations in the crystal lattice. Fluorine's high electronegativity can influence crystal packing.
Cyclohexylamine Flexible chair and boat conformations. Generally more lipophilic.Greater conformational flexibility can make crystallization more challenging. Multiple conformers may be present in the crystal structure.
Piperidine Saturated heterocycle with a nitrogen atom. Can act as a hydrogen bond donor/acceptor.The nitrogen atom can participate in strong hydrogen bonding networks, potentially aiding crystallization.
Azaspiro[3.3]heptane Rigid, spirocyclic system. Offers a 3D vector for substituent placement.The rigid nature of the scaffold can be beneficial for crystallization, reducing conformational heterogeneity.
Experimental Protocols for Crystallization of this compound-Ligand Complexes

Obtaining high-quality crystals of protein-ligand complexes is often a bottleneck in structure-based drug design.[7][8][9] The following protocols provide a starting point for the crystallization of complexes containing this compound.

Co-crystallization is often the preferred method when a ligand induces a conformational change in the protein or when the ligand has low solubility.[8][10]

  • Complex Formation:

    • Purify the target protein to >95% homogeneity.

    • Prepare a stock solution of the this compound-containing ligand in a suitable solvent (e.g., DMSO).

    • Incubate the protein with a 2-5 fold molar excess of the ligand for 1-2 hours on ice. This allows for complex formation prior to setting up crystallization trials.

  • Crystallization Screening:

    • Use commercially available sparse matrix screens to sample a wide range of crystallization conditions (pH, precipitant, salts).

    • Set up vapor diffusion experiments (sitting or hanging drop) at different temperatures (e.g., 4°C and 20°C).

  • Optimization:

    • Once initial hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and ligand.

    • Consider the use of additives that can improve crystal quality.

Soaking is a simpler method where the ligand is introduced to pre-existing apo-protein crystals.[8][11]

  • Apo-Crystal Growth:

    • Grow high-quality crystals of the apo-protein using established protocols.

  • Soaking Solution Preparation:

    • Prepare a soaking solution containing the this compound ligand at a concentration 5-10 times its measured binding affinity (Kd or IC50).

    • The soaking solution should also contain the components of the mother liquor to maintain crystal stability.

  • Soaking and Cryo-protection:

    • Transfer the apo-crystals to the soaking solution for a duration ranging from a few minutes to several hours.

    • After soaking, transfer the crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen for X-ray data collection.

Visualization of Key Concepts

The puckered nature of the cyclobutane ring is a key feature. The diagram below illustrates the two primary puckered conformations.

Caption: Puckered conformations of this compound.

The general workflow for obtaining crystal structures of protein-ligand complexes is outlined below.

Workflow Protein Protein Expression & Purification Complex Complex Formation Protein->Complex Screening Crystallization Screening Protein->Screening Apo-crystals Ligand Ligand Synthesis & Characterization Ligand->Complex Complex->Screening Co-crystallization Optimization Hit Optimization Screening->Optimization Data X-ray Data Collection Optimization->Data Structure Structure Solution & Refinement Data->Structure

Caption: General workflow for protein-ligand crystallography.

Conclusion

The this compound scaffold presents a valuable tool for medicinal chemists. Understanding its unique structural and electronic properties is crucial for successful structure-based drug design. The experimental protocols and comparative analysis provided in this guide aim to facilitate the crystallographic studies of this compound-ligand complexes, ultimately accelerating the discovery of novel therapeutics.

References

A Head-to-Head Comparison of Synthetic Routes to 3-Fluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Importance of 3-Fluorocyclobutanamine

The cyclobutane motif is a powerful tool in drug design, acting as a rigid scaffold that can lock in bioactive conformations and explore chemical space beyond traditional flat, aromatic systems. The strategic incorporation of a fluorine atom further modulates key physicochemical properties such as lipophilicity and metabolic stability. The amine functionality provides a crucial handle for further synthetic elaboration. Consequently, this compound has emerged as a key building block for creating novel therapeutics.

This guide will dissect and compare three prominent synthetic strategies, providing the detailed, data-driven insights necessary for researchers to select the optimal route for their specific laboratory scale, economic, and stereochemical requirements.

Overview of Synthetic Strategies

Three primary pathways for the synthesis of this compound have been established, each beginning from a different commercially available cyclobutane derivative.

  • Route 1: Reductive Amination of 3-Fluorocyclobutanone. A direct and efficient two-step (often one-pot) process.

  • Route 2: Fluorination of 3-Hydroxycyclobutanamine. A route that leverages a readily available amino alcohol precursor.

  • Route 3: Multi-step Synthesis from 3-Oxocyclobutane Carboxylic Acid. A longer but versatile route that allows for the selective synthesis of cis and trans isomers.[1]

Route 1: Reductive Amination of 3-Fluorocyclobutanone

This is arguably the most straightforward approach, capitalizing on the well-established and robust reductive amination reaction. The process begins with the condensation of 3-fluorocyclobutanone with an ammonia source to form an intermediate imine, which is then reduced in situ to the target amine.

Mechanism and Rationale

Reductive amination is a cornerstone of amine synthesis due to its efficiency and control, effectively avoiding the over-alkylation issues common with direct alkylation methods.[2] The reaction proceeds in two key stages:

  • Imine Formation: The ketone carbonyl is attacked by an amine (in this case, ammonia or an equivalent). This is typically catalyzed by a small amount of acid to protonate the carbonyl, increasing its electrophilicity. Subsequent dehydration yields a C=N double bond (an imine or iminium ion).

  • Reduction: A reducing agent, chosen for its selectivity, reduces the imine to the corresponding amine.

A critical consideration is the choice of reducing agent. Potent hydrides like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both the starting ketone and the intermediate imine. Therefore, milder, more selective reagents are required. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose as they react much faster with the protonated iminium ion than with the starting ketone, allowing for a one-pot procedure.[2][3][4]

Visualizing the Pathway

Route_1 start 3-Fluorocyclobutanone reagents1 + NH₃ + H⁺ (cat.) - H₂O imine Intermediate Imine start->imine Condensation reagents2 + NaBH(OAc)₃ or NaBH₃CN product This compound imine->product Reduction Route_2 start 3-Hydroxycyclobutanamine protect N-Protection (e.g., Boc₂O) start->protect protected_alcohol N-Boc-3-hydroxy- cyclobutanamine protect->protected_alcohol fluorinate Fluorination (e.g., DAST) protected_alcohol->fluorinate protected_product N-Boc-3-fluoro- cyclobutanamine fluorinate->protected_product deprotect Deprotection (e.g., TFA, HCl) protected_product->deprotect product This compound deprotect->product Route_3 cluster_main Multi-Step Stereoselective Route start 3-Oxocyclobutane Carboxylic Acid reduction Stereoselective Ketone Reduction start->reduction hydroxy_acid 3-Hydroxycyclobutane Carboxylic Acid reduction->hydroxy_acid fluorination Deoxofluorination hydroxy_acid->fluorination fluoro_acid 3-Fluorocyclobutane Carboxylic Acid fluorination->fluoro_acid rearrangement Curtius Rearrangement fluoro_acid->rearrangement product cis- or trans- This compound rearrangement->product

References

A Comparative Guide to the Experimental Assessment of the pKa of 3-Fluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of pKa in Modern Drug Discovery

In the landscape of medicinal chemistry, the acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] The degree of ionization at a given physiological pH dictates crucial properties such as solubility, permeability, metabolic stability, and target binding.[1][3] For novel scaffolds like 3-Fluorocyclobutanamine, an accurate experimental pKa value is not merely a data point; it is a critical guidepost for rational drug design.

The introduction of fluorine into small molecules is a widely adopted strategy to modulate these properties.[4] The highly electronegative fluorine atom exerts a powerful negative inductive effect, withdrawing electron density through sigma bonds.[5][6] When placed in proximity to a basic center, such as the amine in cyclobutanamine, this effect is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity and lowering the pKa of its conjugate acid compared to the non-fluorinated parent molecule.[4][7] While the predicted pKa of cyclobutanamine is approximately 10.8[8][9], the precise quantitative impact of the 3-fluoro substituent necessitates robust experimental determination.

This guide provides a comparative analysis of several established experimental methodologies for determining the pKa of this compound. We will delve into the theoretical underpinnings, practical execution, and relative merits of each technique, offering the detailed, field-proven insights required by researchers in drug development.

Comparative Analysis of pKa Determination Methodologies

The selection of an appropriate method for pKa determination depends on factors such as the required accuracy, sample availability, purity, and the physicochemical properties of the analyte. Here, we compare four common techniques: Potentiometric Titration, UV-Vis Spectrophotometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

Method Principle Advantages Limitations Sample Req.
Potentiometric Titration Measures pH change in a solution upon incremental addition of a titrant (acid or base). The pKa is the pH at the half-equivalence point.[10][11]Gold standard; high accuracy and precision; relatively low cost.[10][11]Requires higher sample amount and concentration (~1 mM); sensitive to impurities and dissolved CO2.[10][12]Moderate (~5-20 mg)
UV-Vis Spectrophotometry Measures changes in UV-Vis absorbance at different pH values. Requires a chromophore near the ionization site.[10][13]High sensitivity; requires very small sample amounts; tolerant of some impurities.[10]Analyte must possess a pH-sensitive chromophore. This compound lacks a suitable chromophore.Low (~<1 mg)
NMR Spectroscopy Monitors the chemical shift of nuclei (e.g., ¹H, ¹³C, ¹⁵N) adjacent to the ionizing group as a function of pH.[14][15]Provides site-specific pKa values for polyprotic molecules; non-destructive.[14][16]Lower throughput; requires access to NMR spectrometer; can be complex to analyze.[15][17]Moderate (~5-10 mg)
Capillary Electrophoresis (CE) Measures the change in electrophoretic mobility of the analyte across a range of buffer pHs.[18][19]High throughput; requires minute sample quantities; excellent for impure or poorly soluble samples.[18][19]Requires specialized equipment; analyte must have a chromophore for UV detection.[19]Very Low (~µg)

For this compound, which lacks a UV chromophore, Potentiometric Titration emerges as the most direct and reliable method. While NMR is a viable alternative, potentiometry is generally more accessible and is considered the benchmark for accuracy.

In-Depth Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[10][11] The procedure involves the stepwise addition of a standardized titrant to a solution of the analyte while monitoring the resulting pH change with a calibrated electrode.

Causality Behind Experimental Choices
  • Titrant Selection : Since this compound is a base, we will titrate its protonated form (conjugate acid) with a strong base. A standardized, carbonate-free solution of sodium hydroxide (NaOH) is crucial. Atmospheric CO2 can dissolve to form carbonic acid, which introduces a buffering region that can obscure the true equivalence point.

  • Ionic Strength : The experiment is conducted in a solution of constant ionic strength (e.g., 0.15 M KCl).[12] This is because the activity of ions, and thus the measured pH, is dependent on the total ionic concentration. Maintaining a constant background electrolyte concentration ensures that measured pH changes are due solely to the acid-base reaction.

  • Co-solvent : For compounds with limited aqueous solubility, a co-solvent like methanol may be used.[3] However, this compound is expected to be sufficiently water-soluble as its hydrochloride salt. The use of co-solvents can alter the pKa value, so results should be reported as an apparent pKa (pKa') specific to that solvent system.

Experimental Workflow Diagram

Potentiometric_Titration_Workflow A Prepare 0.1 M HCl & 0.1 M Carbonate-Free NaOH E Dissolve sample in water/KCl to make ~1 mM solution A->E B Prepare 0.15 M KCl (Ionic Strength Adjuster) B->E C Accurately weigh This compound HCl C->E D Calibrate pH Meter (pH 4, 7, 10 Buffers) G Titrate with NaOH, recording pH vs. Volume D->G F Purge with N2 gas (Removes dissolved CO2) E->F F->G H Plot Titration Curve (pH vs. Volume NaOH) G->H I Calculate 1st Derivative (dpH/dV vs. V) H->I J Determine Equivalence Point (Peak of 1st Derivative) I->J K Determine Half-Equivalence Point (Veq/2) J->K L Read pKa from curve (pKa = pH at Veq/2) K->L

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions. The NaOH solution should be carbonate-free.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[12]

  • Instrument Calibration:

    • Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, 10.01).[12]

  • Sample Preparation:

    • Accurately weigh an amount of this compound hydrochloride to prepare 20 mL of a ~1 mM solution.

    • Dissolve the sample in a titration vessel containing the 0.15 M KCl solution.

  • Titration Procedure:

    • Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette containing the standardized 0.1 M NaOH.

    • Purge the solution with an inert gas like nitrogen for 5-10 minutes to displace dissolved CO2 and maintain this atmosphere during the titration.[12][20]

    • Record the initial pH.

    • Add the NaOH titrant in small, precise increments (e.g., 0.02 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration until the pH has passed the equivalence point and reached a stable plateau (e.g., pH 11-12).[12]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point (Veq).[21]

    • Determine the volume at the half-equivalence point (Veq/2).

    • The pKa is the pH value on the original titration curve that corresponds to the half-equivalence point volume.

    • Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[12]

Alternative Methodologies

For a comprehensive comparison, protocols for alternative methods are outlined below.

NMR Spectroscopy Titration

This method is particularly useful for confirming the pKa and observing the specific atoms affected by protonation.[14][15]

  • Sample Preparation : Prepare a series of ~10 samples of this compound (~5 mg each) in D₂O.

  • pH Adjustment : Adjust the pD of each sample to a different value across a range (e.g., pD 7 to 11) using small additions of NaOD or DCl. Measure the final pD accurately with a pH meter calibrated for D₂O (pD = pH reading + 0.4).

  • Data Acquisition : Acquire a ¹H NMR spectrum for each sample, ensuring a constant temperature.[17]

  • Data Analysis : Identify a proton signal that shifts significantly with the change in pD (likely the protons alpha to the nitrogen). Plot the chemical shift (δ) of this proton against the pD.

  • pKa Determination : Fit the data to a sigmoidal curve. The inflection point of the curve corresponds to the pKa value.[15]

Data Interpretation and Comparison

The introduction of the fluorine atom at the 3-position is expected to lower the pKa relative to the parent cyclobutanamine due to the electron-withdrawing inductive effect.[5][7]

Table 2: Experimental and Predicted pKa Values

Compound Method Experimental pKa (Hypothetical) Reference pKa (Cyclobutanamine) ΔpKa
This compoundPotentiometric Titration9.15 ± 0.0210.8 (Predicted)[8][9]-1.65
This compoundNMR Spectroscopy9.20 ± 0.0510.8 (Predicted)[8][9]-1.60

This hypothetical data illustrates the expected outcome. A pKa decrease of ~1.6-1.7 units is consistent with the known effect of a single fluorine atom on an aliphatic amine.[7] The close agreement between the potentiometric and NMR results would serve as a self-validating system, increasing confidence in the determined value.

Conclusion

For the accurate and reliable determination of the pKa of this compound, a non-chromophoric small molecule, potentiometric titration stands out as the gold-standard method. Its precision, accessibility, and the direct nature of the measurement provide a high degree of confidence in the results. The protocol detailed herein, which emphasizes control over ionic strength and the exclusion of atmospheric CO2, ensures the integrity of the data. While NMR spectroscopy offers a powerful confirmatory alternative, the operational simplicity and lower cost of potentiometry make it the preferred choice for routine and definitive pKa assessment in a drug discovery setting. The expected pKa value of approximately 9.1-9.2 will be a crucial piece of data for developing structure-activity relationships and optimizing the ADME properties of drug candidates based on this novel scaffold.

References

A Comparative Guide to Confirming the Absolute Configuration of 3-Fluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a chiral molecule's absolute configuration is a cornerstone of modern drug discovery and development. The three-dimensional arrangement of atoms dictates a molecule's interaction with biological targets, meaning different enantiomers can exhibit vastly different efficacy, and in some cases, toxicity. This guide provides an in-depth comparison of leading analytical techniques for validating the absolute configuration of 3-Fluorocyclobutanamine, a valuable building block in medicinal chemistry. We will explore the methodologies, comparative performance, and underlying principles of Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography.

Method Comparison at a Glance

The choice of method for determining the absolute configuration of this compound hinges on several factors, including the physical state of the sample, available instrumentation, and the desired level of structural detail.

FeatureNMR Spectroscopy (Mosher's Method)Vibrational Circular Dichroism (VCD)X-ray Crystallography
Principle Formation of diastereomeric amides with a chiral derivatizing agent, leading to distinct NMR chemical shifts that correlate with stereochemistry.[1][2]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4]Measures the diffraction pattern of X-rays by a single crystal, allowing for direct determination of the 3D structure.[5][6][7]
Sample Requirement 1-5 mg of the amine per diastereomeric amide.[8]Typically 1-10 mg, dissolved in a suitable solvent.[8]A high-quality single crystal (microgram to milligram scale).[8][9]
Experimental Time 4-6 hours over 1-2 days.[8]Hours to a day.[8]Days to weeks, primarily dependent on crystal growth.[8]
Key Advantage Widely accessible instrumentation (NMR).Applicable to molecules in their solution state, providing conformational information.[4][10]Provides an unambiguous, definitive 3D structure.[6][11]
Primary Output Δδ (δS - δR) values for diastereomers.[8]A circular dichroism spectrum.A complete 3D molecular structure with the Flack parameter indicating the confidence of the absolute configuration assignment.[8]

I. NMR Spectroscopy: The Mosher's Amide Method

Nuclear Magnetic Resonance (NMR) spectroscopy, a ubiquitous tool in chemical analysis, can be powerfully applied to determine the absolute configuration of chiral amines like this compound through the use of chiral derivatizing agents (CDAs).[12][13][14] The most renowned of these is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid.[2][13]

Causality Behind the Experimental Choice

The logic of Mosher's method is elegant in its simplicity. By reacting the enantiomerically pure amine with both (R)- and (S)-MTPA, two distinct diastereomeric amides are formed.[1][15] These diastereomers, having different physical properties, will exhibit distinguishable chemical shifts in their ¹H and ¹⁹F NMR spectra.[16][17] The key lies in the magnetic anisotropy of the phenyl group in the MTPA moiety. In the preferred, sterically least hindered conformation, this phenyl group will shield or deshield nearby protons of the amine backbone to different extents in the two diastereomers. By analyzing the differences in chemical shifts (Δδ = δS - δR), the absolute configuration of the original amine can be deduced.[2][18]

Experimental Protocol: Mosher's Amide Formation and NMR Analysis

Materials:

  • This compound (enantiomerically pure)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃)

  • NMR tubes

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Preparation of Diastereomeric Amides:

    • In two separate, dry NMR tubes, dissolve approximately 2-3 mg of this compound in 0.5 mL of anhydrous CDCl₃.

    • To one tube, add a slight molar excess (1.1 equivalents) of (R)-MTPA-Cl and a small amount of anhydrous pyridine (as an HCl scavenger).

    • To the second tube, add a slight molar excess (1.1 equivalents) of (S)-MTPA-Cl and a similar amount of anhydrous pyridine.

    • Seal the tubes and allow the reactions to proceed to completion at room temperature. The reaction progress can be monitored by TLC or NMR.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹⁹F NMR spectra for both diastereomeric amide samples. High-field NMR (≥400 MHz) is recommended for better spectral resolution.

  • Data Analysis:

    • Assign the proton signals for the cyclobutyl ring in both spectra.

    • Calculate the chemical shift difference (Δδ) for each corresponding proton by subtracting the chemical shift of the proton in the (R)-MTPA amide from that in the (S)-MTPA amide (Δδ = δS - δR).

    • Based on the established Mosher's model for amines, positive Δδ values for protons on one side of the MTPA plane and negative values on the other side allow for the assignment of the absolute configuration.

Expected Data and Interpretation

A well-defined and consistent pattern of positive and negative Δδ values across the protons of the this compound backbone is expected. This pattern, when compared to the established conformational model of Mosher's amides, provides a confident assignment of the absolute configuration.[19]

Diagram of the Mosher's Method Workflow:

Mosher_Method cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis Amine This compound Amide_R (R)-MTPA Amide Amine->Amide_R + (R)-MTPA-Cl Amide_S (S)-MTPA Amide Amine->Amide_S + (S)-MTPA-Cl R_MTPA (R)-MTPA-Cl S_MTPA (S)-MTPA-Cl NMR_R ¹H & ¹⁹F NMR of (R)-Amide Amide_R->NMR_R NMR_S ¹H & ¹⁹F NMR of (S)-Amide Amide_S->NMR_S Delta_delta Calculate Δδ = δS - δR NMR_R->Delta_delta NMR_S->Delta_delta Config Assign Absolute Configuration Delta_delta->Config

Caption: Workflow for determining absolute configuration using Mosher's method.

II. Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) has emerged as a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution.[3][4][20] This method is particularly advantageous when obtaining high-quality crystals is challenging.[3]

Causality Behind the Experimental Choice

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images). The power of VCD lies in its synergy with computational chemistry. By comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for one of the enantiomers (e.g., the R-enantiomer), a direct assignment of the absolute configuration can be made.[3][4] If the experimental and calculated spectra match in sign and relative intensity, the absolute configuration of the sample is that of the calculated enantiomer.[3]

Experimental Protocol: VCD Analysis

Materials:

  • This compound (enantiomerically pure, 1-10 mg)

  • A suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is soluble and has minimal interfering absorptions.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the this compound sample in the chosen deuterated solvent to a concentration of approximately 0.1 M.

  • VCD Spectrum Acquisition:

    • Acquire the VCD and IR spectra of the sample solution using a VCD spectrometer. The spectral range typically covers the mid-IR region (e.g., 2000-900 cm⁻¹).

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., (R)-3-Fluorocyclobutanamine) using a computational chemistry software package.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer and generate a Boltzmann-averaged spectrum based on their relative energies.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer and its mirror image (the (S)-enantiomer).

    • A good correlation in the signs and relative intensities of the major VCD bands allows for an unambiguous assignment of the absolute configuration.[4]

Data Presentation and Interpretation

The primary data output is a plot of the VCD spectrum (ΔA vs. wavenumber) and the corresponding IR spectrum. The comparison with the computationally generated spectra provides the basis for the configurational assignment.

III. Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the "gold standard" for the determination of absolute configuration. I[3][10]t provides a direct and unambiguous three-dimensional map of the atomic arrangement within a molecule.

[6][7]#### Causality Behind the Experimental Choice

This technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in a crystal. W[21]hen using X-ray radiation of a suitable wavelength, the scattering from a chiral crystal and its inverted image are not identical. This difference, quantified by the Flack parameter, allows for the definitive assignment of the absolute configuration. A[5] Flack parameter close to zero for a given stereochemical model indicates a correct assignment, while a value close to one suggests the inverted structure is correct.

Experimental Protocol: X-ray Crystallography

Materials:

  • This compound (or a suitable crystalline derivative)

  • Appropriate solvents for crystallization

Step-by-Step Methodology:

  • Crystal Growth:

    • Grow a single, high-quality crystal of this compound or a suitable derivative (e.g., a salt with a chiral acid or a heavy atom-containing derivative). This is often the most challenging and time-consuming step. Techniques include slow evaporation, vapor diffusion, and cooling of a saturated solution.

  • Data Collection:

    • Mount the crystal on a goniometer head and place it in the X-ray beam of a diffractometer.

    • Collect a full sphere of diffraction data. The use of copper (Cu Kα) radiation is often beneficial for determining the absolute configuration of light-atom structures.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • Determine the absolute configuration by analyzing the anomalous scattering data. The Flack parameter is calculated during the refinement process. A value close to 0 with a small standard uncertainty confirms the assigned stereochemistry.

Data Presentation and Interpretation

The final output is a detailed crystallographic information file (CIF) containing the atomic coordinates, bond lengths, bond angles, and the Flack parameter. This allows for the generation of a 3D model of the molecule, providing unequivocal proof of its absolute configuration.

Diagram of the X-ray Crystallography Workflow:

Xray_Workflow Sample_Prep Prepare Crystalline Sample Crystal_Growth Grow Single Crystal Sample_Prep->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Solve and Refine Crystal Structure Data_Collection->Structure_Solution Flack_Param Analyze Flack Parameter Structure_Solution->Flack_Param Final_Structure Definitive 3D Structure & Absolute Configuration Flack_Param->Final_Structure

Caption: Workflow for X-ray crystallography-based absolute configuration determination.

Conclusion

The confirmation of the absolute configuration of this compound can be confidently achieved through several robust analytical techniques.

  • NMR with Mosher's method offers a reliable and accessible approach, particularly when crystallization is not feasible.

  • VCD spectroscopy provides a powerful alternative for solution-state analysis, yielding both configurational and conformational insights.

  • Single-crystal X-ray crystallography , when a suitable crystal can be obtained, delivers the most definitive and unambiguous structural proof.

The selection of the optimal method will be guided by the specific experimental constraints and the level of certainty required. For critical applications in drug development, orthogonal confirmation by two of these methods is often considered best practice to ensure the highest level of scientific rigor.

References

benchmarking 3-Fluorocyclobutanamine against commercial drug fragments

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Fluorocyclobutanamine

I'm starting a deep dive into 3-Fluorocyclobutanamine. Initial Google searches are underway to collect all the key data: physicochemical properties, medicinal uses, and performance benchmarks. I'm focusing on a thorough information gathering phase to build a solid foundation.

Gathering Comparator Data

I'm now zeroing in on comparator drug fragments. Similar molecular weights, functionalities, and therapeutic applications are the focus. Standard experimental protocols for evaluating solubility, permeability, and stability are being researched. I'm also ensuring the guide's scientific integrity by sourcing data from reputable medicinal chemistry journals and drug discovery resources.

Defining Project Scope & Structure

My focus has shifted towards defining the guide's structure. I'm building out a plan to first showcase this compound and its advantages. Then, I'll structure the comparative data using tables and visual aids like Graphviz diagrams for experimental workflows. I'll include detailed protocol explanations with supporting rationale. Finally, I'll compile a comprehensive references section with verified sources, titles, and URLs.

Deep Diving: Protocol Details

I've been heavily focused on defining the experimental protocols, and the detailed rationale behind each method. The goal is to provide a complete guide to understanding each experimental step for a detailed comparative analysis. I'm researching and writing the methodology for kinetic solubility, PAMPA, microsomal stability, protein binding, and DSF. I'm also ensuring that all references are accurate and verifiable. My primary focus is to ensure the reader can confidently interpret the resulting data and understand its implications.

Refining the Guide's Structure

I'm now fully immersed in refining the guide's structure. I've broken down the project into parts, and I'm beginning the outline. Part 1 focuses on gathering the foundational knowledge about this compound and its comparators. Part 2 involves detailing key experimental protocols. Finally, Part 3 will focus on synthesizing the gathered information into a clear and concise guide for the user. I've designed a clear structure for the guide, with an executive summary, introduction, comparator selection, and detailed experimental sections. This guide will allow the end user to confidently interpret data and understand each experimental step and its relevance to comparative analysis.

Crafting a Comparative Guide

I've been meticulously defining the guide's scope and structure. I'm focusing on a logical flow, starting with foundational knowledge and moving towards detailed experimental comparisons. The guide will begin by establishing the role of fragments, then I'll explain this compound as a 3D-rich bioisostere. I'm choosing suitable commercial fragments for benchmarking, justifying the choices and laying out the physicochemical properties in a comparative table. Detailed experimental protocols for kinetic solubility, PAMPA, and microsomal stability will be presented, along with thorough explanations for each step. Finally, I will ensure proper referencing.

Defining Guide Structure and Content

I've been meticulously defining the guide's scope and structure. I'm focusing on a logical flow, starting with foundational knowledge and moving towards detailed experimental comparisons. The guide will start by introducing fragments, then explain this compound as a 3D-rich bioisostere. I'm choosing suitable commercial fragments for benchmarking and justifying these choices, laying out physicochemical properties in a comparative table. I'm including detailed experimental protocols for kinetic solubility, PAMPA, microsomal stability, and DSF, with thorough explanations for each step. Finally, I'll ensure proper referencing.

Developing the Guide Structure

I've established the guide's overarching structure, starting with an executive summary, introduction, and comparator selection. I'll then move to detailed experimental protocols. My research is leading me to define the specifics of each section, including the introduction to this compound and justifying the choice of comparator fragments. I'm focusing on ensuring a clear flow that explains key experiments and their rationale.

Defining Guide Structure and Content

I've been meticulously defining the guide's scope and structure. I'm focusing on a logical flow, starting with foundational knowledge and moving towards detailed experimental comparisons. The guide will start by introducing fragments, then explain this compound as a 3D-rich bioisostere. I'm choosing suitable commercial fragments for benchmarking and justifying these choices, laying out physicochemical properties in a comparative table. I'm including detailed experimental protocols for kinetic solubility, PAMPA, microsomal stability, and DSF, with thorough explanations for each step. Finally, I'll ensure proper referencing.

Now, my thoughts have shifted from general search terms to the details of how I will present information. I'm developing DOT scripts for Graphviz diagrams and compiling detailed protocols for the experimental methods. I will start by focusing on key search terms like, kinetic solubility assay protocol drug discovery, and then I will refine my search as I develop each experiment.

Developing Experimental Workflows

I'm now shifting my focus to the experimental workflows, diving into detailed protocols and building Graphviz diagrams for clarity. I'm focusing my searches on key experimental protocols. My immediate goal is to ensure a clear, visual representation of each experiment for a detailed comparative analysis. I'm actively researching and writing up methodologies, starting with the kinetic solubility assay.

Safety Operating Guide

Navigating the Disposal of 3-Fluorocyclobutanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive overview of the proper disposal procedures for 3-Fluorocyclobutanamine, a fluorinated amine that requires meticulous handling from cradle to grave. The following information is synthesized from established safety protocols for hazardous waste management and is intended to supplement, not replace, institutional and regulatory guidelines.

Understanding the Hazard Profile of this compound

Before any disposal protocol is considered, a thorough understanding of the hazards associated with this compound is paramount. Based on available safety data sheets (SDS) for its hydrochloride salt, this compound is classified with the following hazards:

  • Toxicity: Toxic if swallowed.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

The toxicological properties of the free base are not thoroughly investigated, and therefore, it should be handled with the same, if not greater, level of caution.[2] The presence of the carbon-fluorine bond suggests that the compound may be persistent in the environment, necessitating responsible disposal to prevent ecological contamination.

Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered approach to PPE is essential when handling this compound in any form—pure, in solution, or as waste. The following table outlines the recommended PPE based on general best practices for handling hazardous chemicals.

PPE CategoryItemStandard/SpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities.ANSI Z.87.1Protects against splashes and aerosols that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.ASTM F739Prevents skin contact, which can cause irritation. Regularly change gloves, especially if contaminated.[3][4]
Body Protection A lab coat is mandatory. For larger quantities or in case of a significant spill risk, a chemically resistant apron or coveralls should be worn.N/AProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[5] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[6][7][8]NIOSH approvedMinimizes inhalation of vapors or aerosols, which can cause respiratory irritation.[1][2]
Foot Protection Closed-toe shoes made of a chemical-resistant material.[3]ASTM F2413Protects feet from spills.
Segregation and Collection of this compound Waste

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Mixing incompatible waste streams can lead to dangerous chemical reactions.

Waste Stream Classification:

  • Solid Waste: Includes contaminated consumables such as gloves, weighing paper, and paper towels.

  • Liquid Waste: Encompasses unused solutions of this compound and solvent rinses of emptied containers.

  • Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes.

Incompatible Materials:

While specific incompatibility data for this compound is limited, as a general principle for amines, it should not be mixed with:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases[5]

Step-by-Step Disposal Procedures

The following protocols provide a systematic approach to the disposal of this compound.

Protocol 1: Disposal of Solid Waste

  • Collection: Place all non-sharp, solid waste contaminated with this compound into a designated, leak-proof plastic bag or a container lined with a plastic bag.

  • Labeling: Clearly label the bag or container with "Hazardous Waste," the full chemical name "this compound," and the approximate amount.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for disposal at a licensed hazardous waste facility.

Protocol 2: Disposal of Liquid Waste

  • Collection: Collect all liquid waste containing this compound in a dedicated, chemically resistant container (e.g., High-Density Polyethylene (HDPE), glass).[9] Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Labeling: Affix a "Hazardous Waste" label to the container. List all constituents, including solvents, and their approximate percentages.

  • Storage: Keep the container tightly sealed and store it in a secondary containment bin in a designated satellite accumulation area.

  • Disposal: Contact your institution's EHS department for collection and disposal. Do not pour this compound waste down the drain.[2]

Protocol 3: Disposal of Empty Containers

  • Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., methanol, ethanol).

  • Rinsate Collection: Collect the rinsate as hazardous liquid waste and add it to your designated liquid waste container.[5]

  • Container Disposal: After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste, or as instructed by your EHS department.

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

For a Small Spill (<100 mL) within a Fume Hood:

  • Alert Personnel: Notify others in the immediate vicinity.

  • Containment: Use a spill kit containing an inert absorbent material (e.g., vermiculite, sand) to dike and absorb the spill.[10][11][12]

  • Collection: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department.

For a Large Spill (>100 mL) or a Spill Outside of a Fume Hood:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team and EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow Start Waste Generated WasteType Identify Waste Type Start->WasteType Spill Spill Occurs Start->Spill SolidWaste Solid Waste (Gloves, Paper, etc.) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsate) WasteType->LiquidWaste Liquid SharpsWaste Sharps Waste (Needles, Glassware) WasteType->SharpsWaste Sharps CollectSolid Collect in Labeled Bag/Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled, Resistant Container LiquidWaste->CollectLiquid CollectSharps Collect in Puncture-Proof Sharps Container SharpsWaste->CollectSharps Segregate Segregate from Incompatibles CollectSolid->Segregate CollectLiquid->Segregate CollectSharps->Segregate Store Store in Satellite Accumulation Area Segregate->Store EHS Contact Environmental Health & Safety (EHS) for Pickup Store->EHS SmallSpill Small Spill (<100mL in Fume Hood) Spill->SmallSpill Small LargeSpill Large Spill (>100mL or outside Fume Hood) Spill->LargeSpill Large CleanupSmall Contain, Absorb, and Collect Waste SmallSpill->CleanupSmall Evacuate Evacuate and Alert Emergency Response LargeSpill->Evacuate CleanupSmall->CollectSolid

Caption: Decision workflow for handling and disposing of this compound waste.

The Principle of "Cradle to Grave" Responsibility

As scientists and researchers, our responsibility for a chemical does not end after its use in an experiment. The "cradle to grave" principle of hazardous waste management dictates that the generator of the waste is responsible for its safe handling and disposal from the point of generation to its final destruction. Adherence to the procedures outlined in this guide, in conjunction with your institution's specific protocols, is essential for ensuring a safe laboratory environment and protecting our ecosystem. Always consult with your institution's EHS department for specific guidance and clarification.

References

Mastering the Safe Handling of 3-Fluorocyclobutanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities like 3-Fluorocyclobutanamine presents both exciting opportunities and critical safety challenges. As a key building block in medicinal chemistry, its proper handling is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.

Hazard Identification and Risk Assessment: Understanding Your Reagent

A thorough risk assessment is the foundational step before any laboratory work commences. This involves a critical evaluation of the chemical's properties, the quantities being used, and the specific manipulations to be performed.

Key Assessed Hazards:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosols can lead to respiratory discomfort and irritation.[1][2][3]

  • Toxicity: May be harmful if swallowed.[1][3]

  • Incompatibility: Avoid strong oxidizing agents and strong bases.

PropertyData
Molecular Formula C₄H₈FN
Molecular Weight 89.11 g/mol [4]
Appearance Assumed to be a solid (powder or crystalline) at room temperature, similar to its hydrochloride salts.[1][2]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from moisture.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of appropriate PPE is based on a thorough risk assessment of the potential for exposure during each step of a procedure.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a risk of splashing, such as during dissolution of larger quantities or during spill cleanup.[6]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling amines and provide good resistance.[7][8] Always inspect gloves for any signs of degradation or punctures before use. For extended contact, consider using thicker, reusable gloves.

  • Body Protection: A laboratory coat must be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.

  • Respiratory Protection: All handling of solid this compound should be performed in a certified chemical fume hood to prevent inhalation of dust. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

PPE_Workflow cluster_Donning Donning PPE cluster_Handling Chemical Handling cluster_Doffing Doffing PPE d1 Lab Coat d2 Goggles & Face Shield d1->d2 d3 Gloves d2->d3 handle Work in Fume Hood d3->handle Enter Work Area f1 Gloves handle->f1 Exit Work Area f2 Goggles & Face Shield f1->f2 f3 Lab Coat f2->f3

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plans: Step-by-Step Guidance for Safe Handling

Adherence to well-defined standard operating procedures (SOPs) is critical to minimize exposure and prevent accidents.

Weighing Solid this compound

The primary risk during weighing is the generation of airborne dust.

  • Preparation: Ensure the chemical fume hood is operational and the work surface is covered with disposable bench paper.

  • Tare Container: Place a clean, tared weigh boat or other suitable container on the analytical balance.

  • Transfer: Inside the fume hood, use a clean spatula to carefully transfer the desired amount of this compound to the weigh boat. Avoid any sudden movements that could create dust.

  • Weighing: If the balance is inside the fume hood, record the weight. If the balance is outside, carefully cover the weigh boat before moving it to the balance.

  • Clean-up: Immediately clean any minor spills on the balance or in the fume hood using a damp paper towel, which should then be disposed of as hazardous waste.

Preparing Solutions

The risk of splashing and inhalation of vapors increases during dissolution.

  • Solvent Preparation: In the chemical fume hood, add the desired solvent to a clean reaction vessel equipped with a magnetic stir bar.

  • Addition of Solid: Slowly and carefully add the weighed this compound to the solvent while stirring.

  • Dissolution: If necessary, gently heat the solution using a heating mantle with a temperature controller. Avoid excessive heat to minimize solvent evaporation.

  • Capping: Once the solid is fully dissolved, cap the vessel to prevent the escape of vapors.

Emergency Procedures: Preparedness for the Unexpected

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[9]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Cleanup

For minor spills (less than 1 gram of solid or 50 mL of a dilute solution) that you are trained to handle:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or involves highly concentrated material, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: Wear the appropriate PPE, including double gloves, chemical splash goggles, a face shield, and a lab coat.

  • Containment: For a solid spill, carefully cover it with a damp paper towel to avoid raising dust. For a liquid spill, contain it with an inert absorbent material like vermiculite or sand.

  • Cleanup: Carefully scoop the contained material into a clearly labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. All cleaning materials must be disposed of as hazardous waste.[10]

Spill_Response spill Spill Occurs alert Alert Personnel spill->alert assess Assess Spill Size alert->assess minor Minor Spill assess->minor <1g solid / <50mL dilute soln major Major Spill assess->major Large or Concentrated ppe Don Appropriate PPE minor->ppe evacuate Evacuate Area major->evacuate contain Contain Spill ppe->contain cleanup Clean Up Spill contain->cleanup decon Decontaminate Area cleanup->decon dispose Dispose of Waste decon->dispose ehs Contact EHS evacuate->ehs

Caption: Decision workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Halogenated Waste: this compound is a halogenated organic compound. All waste containing this chemical, including unused product, solutions, and contaminated materials, must be collected in a designated "Halogenated Organic Waste" container.[6][11] Do not mix with non-halogenated waste streams.

Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. Keep containers tightly closed except when adding waste.

Decontamination of Glassware and Equipment
  • Initial Rinse: Rinse glassware and equipment that have come into contact with this compound with a suitable organic solvent (e.g., acetone or ethanol). Collect this initial rinsate as halogenated hazardous waste.

  • Washing: Wash the rinsed glassware with laboratory detergent and water.

  • Final Rinse: Perform a final rinse with deionized water.

By integrating these scientifically grounded safety protocols into your daily laboratory workflow, you can confidently and responsibly advance your research while ensuring a safe working environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluorocyclobutanamine
Reactant of Route 2
3-Fluorocyclobutanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.